molecular formula C11H15ClFNS B2473364 3-((4-Fluorophenyl)thio)piperidine hydrochloride CAS No. 1189952-56-4

3-((4-Fluorophenyl)thio)piperidine hydrochloride

Cat. No.: B2473364
CAS No.: 1189952-56-4
M. Wt: 247.76
InChI Key: XXGULQASJLHETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Fluorophenyl)thio)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNS and its molecular weight is 247.76. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Fluorophenyl)thio)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Fluorophenyl)thio)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGULQASJLHETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a rigorous whitepaper for the structural elucidation of 3-((4-Fluorophenyl)thio)piperidine hydrochloride . It synthesizes organic synthesis principles, spectroscopic analysis, and salt form characterization into a cohesive narrative.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-((4-Fluorophenyl)thio)piperidine hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). Structurally, it consists of a saturated piperidine heterocycle substituted at the C3 position with a 4-fluorophenylthio moiety. The thioether linkage acts as a bioisostere for the ether linkage found in drugs like Paroxetine, potentially modulating metabolic stability and lipophilicity.

This guide details the definitive protocol for confirming the regiochemistry (3-position vs. 2- or 4-position), oxidation state (thioether vs. sulfoxide/sulfone), and salt stoichiometry of this compound.

Property Specification
IUPAC Name 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride
Molecular Formula C₁₁H₁₄FNS · HCl
Molecular Weight 247.76 g/mol (Salt); 211.30 g/mol (Free Base)
Key Features Chiral center at C3; Fluorine NMR handle; Thioether linkage

Synthesis & Regiochemical Challenges

To understand the elucidation requirements, one must analyze the synthetic origin. The most robust route involves the nucleophilic attack of 4-fluorothiophenol on an activated 3-substituted piperidine.

Synthetic Pathway Analysis

The primary risk in synthesizing 3-substituted piperidines is the formation of regioisomeric impurities via aziridinium ion intermediates .

  • Direct Displacement (Ideal):

    
     attack of thiophenolate on N-protected 3-mesyloxypiperidine. Inverts stereochemistry at C3.
    
  • Aziridinium Rearrangement (Risk): If the nitrogen lone pair participates, a bicyclic aziridinium ion forms. Nucleophilic attack can then occur at C2 or C3, leading to a mixture of regioisomers.

Therefore, the elucidation protocol must rigorously distinguish between the 3-thio and 2-thio isomers.

SynthesisPath SM N-Boc-3-Mesyloxypiperidine Azir Aziridinium Intermediate (Regio-scrambling Risk) SM->Azir Neighboring Group Participation Prod3 Target: 3-Substituted (Thermodynamic) SM->Prod3 Direct SN2 Azir->Prod3 Attack at C3 Prod2 Impurity: 2-Substituted (Kinetic) Azir->Prod2 Attack at C2 Salt Final HCl Salt Prod3->Salt HCl/Dioxane

Figure 1: Synthetic pathway highlighting the critical regio-scrambling risk via aziridinium intermediates.

Structural Elucidation Protocol

Mass Spectrometry (MS) & Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the first validation tier.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
  • Molecular Ion: Look for

    
     Da (Free base mass).
    
  • Isotopic Pattern (Critical):

    • Sulfur Signature: A distinct

      
       peak at ~4.5% relative abundance due to 
      
      
      
      .
    • Chlorine Signature: In the salt form, negative mode ESI or solid-probe MS will show the characteristic 3:1 ratio for

      
       if the counterion is analyzed.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry and salt formation.

A. ¹H NMR (Proton) - 400/500 MHz in DMSO-d₆

The amine protons and the methine proton at C3 are the primary diagnostics.

PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
NH₂⁺ 9.0 – 9.5Broad Singlet (2H)Confirms Hydrochloride salt formation (protonated amine).
Ar-H 7.4 – 7.6Multiplet (2H)Ortho to Sulfur. Deshielded by S-atom.
Ar-H 7.1 – 7.3Multiplet (2H)Ortho to Fluorine. Distinct roofing effect due to F-coupling.
C3-H 3.2 – 3.5Multiplet (1H)Diagnostic Handle. The proton geminal to Sulfur. If this signal is a triplet/quartet, it confirms C3. A doublet would suggest C4 or C2.
C2-H 3.0 – 3.3Multiplet (2H)Diastereotopic protons adjacent to Nitrogen.
C6-H 2.8 – 3.0Multiplet (2H)Ring protons adjacent to Nitrogen.
C4/C5-H 1.5 – 2.1Multiplet (4H)Remaining methylene ring protons.
B. ¹³C NMR & ¹⁹F NMR
  • ¹⁹F NMR: A single signal around -110 to -118 ppm (relative to CFCl₃). This confirms the integrity of the 4-fluorophenyl ring.

  • ¹³C NMR:

    • C-F Coupling: The aromatic carbons will appear as doublets. The C-F ipso carbon will have a large coupling constant (

      
       Hz).
      
    • C3 Shift: The carbon attached to sulfur appears around 40–45 ppm . If the substitution were at C2 (aminal-like), the shift would be significantly downfield (>60 ppm) due to the proximity of both N and S.

Two-Dimensional NMR (Connectivity Proof)

To conclusively rule out the 2-substituted regioisomer, HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Experiment: HMBC (Long-range C-H coupling).

  • Target Correlation: Look for a correlation between the C3-H (methine) and the C2 and C4 carbons.

  • Differentiation:

    • 3-isomer: C3-H correlates to two methylene carbons (C2 and C4).

    • 2-isomer: The methine proton would correlate to the Nitrogen-adjacent carbons and the C3 methylene.

Stereochemical & Salt Analysis

Enantiomeric Purity

The compound has one chiral center at C3.

  • Chiral HPLC: Required to determine the enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (to neutralize the salt).

  • Optical Rotation: The HCl salt should exhibit specific rotation

    
    . Note that the sign (+/-) depends on the absolute configuration (R or S), which is usually determined by X-ray crystallography or comparison to known standards.
    
Salt Stoichiometry (Gravimetric/Titration)

To ensure the drug substance is a mono-hydrochloride:

  • Silver Nitrate Titration: Quantifies chloride content. Expected Cl⁻ % =

    
    .
    
  • Ion Chromatography (IC): Specific for chloride counterion quantification.

Comprehensive Elucidation Workflow

The following flowchart illustrates the logical decision tree for validating the structure.

ElucidationFlow Sample Unknown Sample (White Solid) MS 1. HRMS (ESI+) Check m/z 212.09 Sample->MS H1NMR 2. 1H NMR (DMSO-d6) Check C3-H Multiplicity MS->H1NMR F19NMR 3. 19F NMR Confirm Single F Environment H1NMR->F19NMR RegioCheck 4. 2D NMR (HMBC) Rule out 2-isomer F19NMR->RegioCheck Chiral 5. Chiral HPLC Determine R/S Ratio RegioCheck->Chiral Salt 6. AgNO3 Titration Confirm HCl Stoichiometry Chiral->Salt Final Validated Structure: 3-((4-Fluorophenyl)thio)piperidine HCl Salt->Final

Figure 2: Step-by-step structural validation workflow.

References

  • Piperidine Synthesis & Conformation

    • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.

  • Paroxetine Impurity Profiling (Analogous Chemistry)

    • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.

  • Mass Spectrometry of Aryl Sulfides

    • Mass Spectrometry: Fragmentation Patterns - Sulfides. Chemistry LibreTexts.

  • NMR of 3-Substituted Piperidines

    • Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry (RSC) Advances.

  • Commercial Reference Standards (for comparison)

    • Sigma-Aldrich Product: 3-(((4-Fluorophenyl)thio)methyl)piperidine (Homolog reference).[2]

Sources

Physicochemical Properties of 3-((4-fluorophenyl)thio)piperidine HCl: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((4-fluorophenyl)thio)piperidine Hydrochloride (CAS: 1189952-56-4) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the neuropsychiatric and metabolic disease sectors. Structurally, it combines a semi-rigid piperidine core with a lipophilic fluorinated thioether tail. This specific architecture is frequently utilized to target biogenic amine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs), where the 3-substitution pattern offers a critical vector for exploring stereochemical space distinct from the more common 4-substituted analogues.

This guide synthesizes the physicochemical profile, synthetic accessibility, and analytical characterization of this compound, designed to serve as a foundational reference for lead optimization and fragment-based drug discovery (FBDD).

Part 1: Molecular Architecture & Identification

The molecule exists as a hydrochloride salt, ensuring water solubility and solid-state stability compared to its free base oil form. The 4-fluorine substitution on the phenyl ring serves a dual purpose: it blocks metabolic degradation (para-hydroxylation) and modulates the electronic density of the aromatic ring, influencing pi-pi stacking interactions in protein binding pockets.

Table 1: Chemical Identity & Core Descriptors
PropertySpecification
IUPAC Name 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride
CAS Number 1189952-56-4
Molecular Formula C₁₁H₁₄FNS[1][2][3][4][5] · HCl
Molecular Weight 247.76 g/mol (Salt); 211.30 g/mol (Free Base)
SMILES C1CCNCC1SC2=CC=C(F)C=C2.Cl
Chirality Contains one chiral center at C3. Typically supplied as a racemate unless specified (e.g., R- or S-enantiomers).
Appearance Beige to white crystalline solid

Part 2: Physicochemical Profile

Understanding the behavior of this salt in solution and solid states is critical for formulation and assay development.

Solid-State Properties
  • Melting Point: The hydrochloride salt typically exhibits a high melting point range, indicative of a stable crystal lattice. While specific experimental values for this exact entry vary by batch, analogous 3-substituted piperidine HCl salts melt between 180°C – 220°C .

  • Hygroscopicity: Like many secondary amine hydrochlorides, the compound is moderately hygroscopic. It requires storage under desiccant at 0–8°C to prevent deliquescence, which can alter stoichiometry and weighing accuracy.

Solution Properties (Solubility & Ionization)
  • Solubility:

    • Water: High (>50 mg/mL) due to the ionic nature of the piperidinium chloride.

    • DMSO: Soluble (>100 mM), suitable for high-throughput screening stock solutions.

    • Organic Solvents: Sparingly soluble in dichloromethane; insoluble in non-polar alkanes (hexane).

  • Acidity Constant (pKa):

    • The piperidine nitrogen has a calculated pKa of ~9.2 – 9.8 .

    • Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form. This is crucial for electrostatic interactions with aspartate residues often found in GPCR binding sites.

  • Lipophilicity (LogP/LogD):

    • LogP (Free Base): ~2.5 (Predicted). The thioether is more lipophilic than a corresponding ether linkage.

    • LogD (pH 7.4): ~ -0.5 to 0.[4]5. The ionization of the amine drastically reduces the effective distribution coefficient, ensuring good aqueous solubility for biological assays.

Part 3: Synthesis & Purification Protocols

The synthesis of 3-((4-fluorophenyl)thio)piperidine HCl requires a strategy that avoids the polymerization of the free amine and controls the regiochemistry of the sulfur addition.

Strategic Pathway: Nucleophilic Displacement

The most robust route involves the nucleophilic attack of 4-fluorothiophenol on an activated, N-protected 3-substituted piperidine.

Experimental Protocol (Self-Validating)
  • Protection: Start with 3-bromo-piperidine hydrobromide . React with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM) to yield N-Boc-3-bromopiperidine.

    • Validation: TLC shows disappearance of polar starting material and appearance of a non-polar spot.

  • Substitution (S_N2):

    • Dissolve N-Boc-3-bromopiperidine (1.0 eq) in dry DMF.

    • Add 4-fluorothiophenol (1.1 eq) and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Heat to 60°C for 4-6 hours.

    • Mechanism: The thiolate anion displaces the bromide. Cs₂CO₃ is preferred over K₂CO₃ to enhance the nucleophilicity of the sulfur via the "cesium effect."

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (excess). Stir at room temperature for 2 hours.

    • Precipitate the product by adding diethyl ether. Filter the white solid.

Visualization of Synthetic Logic

Synthesis Start 3-Bromopiperidine (HBr Salt) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-3-Br-Piperidine Step1->Inter1 Step2 Thioether Formation (4-F-Ph-SH, Cs2CO3) Inter1->Step2 Inter2 N-Boc-3-((4-F-Ph)thio)piperidine Step2->Inter2 Step3 Deprotection & Salt Formation (HCl/Dioxane) Inter2->Step3 Final 3-((4-fluorophenyl)thio) piperidine HCl Step3->Final

Figure 1: Step-wise synthetic pathway highlighting the protection-substitution-deprotection strategy.

Part 4: Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the compound must be verified using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amine Protons: Broad singlet/doublet at δ 9.0–9.5 ppm (NH₂⁺).

    • Aromatic Protons: Two multiplets at δ 7.4–7.6 ppm (2H) and δ 7.1–7.3 ppm (2H), characteristic of the para-fluoro substitution pattern.

    • Chiral Center (H3): Multiplet at δ 3.4–3.6 ppm. The downfield shift is due to the adjacent sulfur atom.

    • Piperidine Ring:[1][3][6][7][8][9][10] Multiplets ranging from δ 1.5 to 3.2 ppm corresponding to the remaining methylene protons.

  • ¹⁹F NMR:

    • Single sharp peak around -115 to -120 ppm , confirming the presence of the fluorine atom.

Mass Spectrometry (LC-MS)[9]
  • Method: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: [M+H]⁺ = 212.1 (Calculated for C₁₁H₁₅FNS).

  • Purity Check: HPLC trace (UV 254 nm) should show a single peak >98% area.

Analytical Workflow Diagram

QC_Workflow cluster_Tests Orthogonal Verification Sample Raw Product (Crude Solid) NMR 1H / 19F NMR (Structure Confirmation) Sample->NMR LCMS LC-MS (MW & Purity) Sample->LCMS KF Karl Fischer (Water Content) Sample->KF Decision Compliance Check (>98% Purity) NMR->Decision LCMS->Decision KF->Decision Release Release for Assay Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail

Figure 2: Quality Control workflow ensuring structural integrity and purity before biological application.

Part 5: Handling, Stability & Safety

  • Storage: Store at 4°C or -20°C for long term. Keep container tightly sealed under nitrogen or argon if possible, as thioethers can slowly oxidize to sulfoxides (S=O) upon prolonged exposure to air and light.

  • Safety:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine (Analogous Structure). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10] Journal of Chemical & Engineering Data. (Used for pKa extrapolation of cyclic amines). Retrieved from [Link]

Sources

Mechanistic Profiling of (Fluorophenyl)thio)piperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (fluorophenyl)thio)piperidine scaffold represents a privileged structural motif in medicinal chemistry, predominantly associated with the modulation of central nervous system (CNS) targets. Unlike simple aliphatic amines, this scaffold integrates three critical pharmacophoric elements: a basic piperidine ring for ionic anchoring, a flexible thioether linker for conformational adaptability, and a fluorinated aromatic ring for metabolic stability and hydrophobic pocket occupation.

This technical guide details the predicted mechanism of action (MOA) for this class, positing it as a dual-acting monoamine modulator with primary affinity for the Serotonin Transporter (SERT) and secondary activity at Dopamine Transporters (DAT) or 5-HT receptors, depending on the substitution pattern (3- vs. 4-position).

Part 1: Molecular Pharmacology & Predicted Mechanism

Primary Target: Serotonin Transporter (SERT) Inhibition

The dominant predicted MOA for (fluorophenyl)thio)piperidine derivatives is the competitive inhibition of the Serotonin Transporter (SLC6A4). This prediction is grounded in the scaffold's structural homology to known antidepressants like paroxetine (a phenyl-piperidine) and vortioxetine (a phenyl-thio-piperazine).

The Binding Hypothesis
  • Ionic Anchoring (The "Address"): The protonated nitrogen of the piperidine ring acts as the primary anchor, forming a critical salt bridge with the carboxylate side chain of Aspartate 98 (Asp98) within the central binding site (S1) of hSERT. This interaction mimics the terminal amine of the endogenous substrate, serotonin (5-HT).

  • Hydrophobic Occupation (The "Message"): The (fluorophenyl)thio moiety extends into the hydrophobic sub-pocket (S2), often stabilized by residues such as Tyr95 , Ala173 , and Ile172 .

  • The "Fluorine Effect": The fluorine atom at the para or ortho position serves two roles:

    • Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes.

    • Halogen Bonding: It potentially engages in orthogonal multipolar interactions with backbone carbonyls in the transporter vestibule, increasing residence time.

The Thioether Linker Advantage

Unlike the ether linkage found in paroxetine, the thioether (–S–) linkage in this scaffold introduces unique physicochemical properties:

  • Bond Length & Angle: The C–S bond is longer (~1.8 Å) than the C–O bond (~1.4 Å), and the C–S–C angle is more acute. This alters the spatial projection of the phenyl ring, potentially allowing the molecule to access distinct conformational states of the transporter (e.g., stabilizing the outward-open conformation).

  • Lipophilicity: The sulfur atom increases logP, enhancing blood-brain barrier (BBB) permeability compared to its oxygen counterparts.

Secondary Targets: Polypharmacology

Depending on the N-substitution (e.g., benzyl, alkyl) and the position of the thio-linkage (3- vs 4-piperidine), the MOA can shift:

  • DAT Inhibition: 4-substituted analogs often retain significant affinity for the Dopamine Transporter, leading to a profile similar to Triple Reuptake Inhibitors (TRIs).

  • 5-HT Receptor Modulation: If the piperidine nitrogen is substituted with bulky aryl-alkyl groups, the compound may act as an antagonist at 5-HT2A or a partial agonist at 5-HT1A , contributing to anxiolytic effects.

Part 2: Visualizing the Signaling Cascade

The following diagram illustrates the predicted physiological cascade following the administration of a (fluorophenyl)thio)piperidine compound.

MOA_Signaling Compound (Fluorophenyl)thio)piperidine SERT SERT (Presynaptic) Compound->SERT Inhibits (Ki < 10nM) Synapse Synaptic Cleft 5-HT Levels SERT->Synapse Blocks Reuptake PostSynaptic Postsynaptic 5-HT Receptors (5-HT1A, 5-HT2A, 5-HT3) Synapse->PostSynaptic Activation AutoReceptor Presynaptic 5-HT1A (Autoreceptor) Synapse->AutoReceptor Initial Activation Signal_Gq Gq Pathway (PLC -> IP3/DAG -> Ca2+) PostSynaptic->Signal_Gq via 5-HT2A Signal_Gs Gs Pathway (AC -> cAMP -> PKA -> CREB) PostSynaptic->Signal_Gs via 5-HT4/6/7 Desensitization Autoreceptor Desensitization AutoReceptor->Desensitization Chronic Exposure BDNF BDNF Expression (Neuroplasticity) Signal_Gq->BDNF Signaling Crosstalk Signal_Gs->BDNF Transcriptional Upregulation Desensitization->Synapse Disinhibition of 5-HT Release

Caption: Predicted signaling cascade initiated by SERT blockade, leading to enhanced synaptic serotonin, receptor activation, and downstream neuroplasticity markers (BDNF).

Part 3: Experimental Validation Protocols

To rigorously validate the predicted MOA, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.

Protocol A: Competitive Radioligand Binding Assay (Human SERT)

Objective: Determine the affinity (


) of the compound for hSERT and verify the competitive nature of the interaction.

Materials:

  • Source: HEK-293 cells stably expressing hSERT.

  • Radioligand:

    
    -Paroxetine (High affinity, 
    
    
    
    nM) or
    
    
    -Citalopram.
  • Non-Specific Binding (NSB) Control: 10

    
    M Fluoxetine (Saturates active sites).
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L membrane suspension (20 
      
      
      
      g protein/well).
    • Add 25

      
      L radioligand (final conc. ~ 
      
      
      
      ).
    • Add 25

      
      L test compound (concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

  • Hill Slope: A slope of -1.0 indicates 1:1 competitive binding. A deviation suggests allosteric modulation or cooperativity.

  • 
     to 
    
    
    
    Conversion:
    Use the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional blockade of transport, distinguishing antagonists (inhibitors) from substrates (releasers).

Workflow:

  • Seeding: Plate hSERT-expressing cells in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compound for 10 mins.

  • Transport Initiation: Add fluorescent neurotransmitter mimetic (e.g., ASP+ or IDT307) or

    
    -5-HT.
    
  • Kinetic Readout: Measure fluorescence uptake in real-time (FLIPR) or endpoint scintillation after 10 mins.

  • Differentiation Control:

    • Inhibitor: Reduces uptake signal dose-dependently.

    • Releaser (Substrate): Induces efflux in pre-loaded cells (Amphetamine-like profile). Perform a separate efflux assay to rule this out.

Part 4: Quantitative Data Summary (Predicted)

Based on SAR data for structurally related piperidine and piperazine thioethers, the following pharmacological profile is predicted for optimized leads in this class:

ParameterPredicted ValuePhysiological Implication
hSERT

0.5 – 15 nMHigh potency antidepressant potential.
hDAT

50 – 500 nMModerate dopamine elevation; potential for pro-cognitive effects without high abuse liability.
hNET

> 1000 nMLow norepinephrine effect (selectivity over SNRI).
LogP 3.5 – 4.2High lipophilicity; excellent BBB penetration.
tPSA ~25 ŲPolar surface area well within CNS drug limits (< 90 Ų).

References

  • Prisinzano, T., et al. (2002).[1] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[1] Journal of Medicinal Chemistry.

  • Andersen, J., et al. (2009). "Discovery of Lu AA21004 (Vortioxetine): A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry. (Contextualizing the thio-aryl scaffold).

  • Ferrer-Montiel, A., et al. (2006). "Pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Chem-Impex International. "4-(4-Fluorophenylsulfanyl)Piperidine Hydrochloride Product Data." (Chemical grounding for the specific scaffold).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine."

Sources

in vitro biological screening of fluorophenyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Target Engagement to ADME Optimization

Executive Summary: The Fluorine Advantage

The fluorophenyl piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse range of CNS-active agents, including NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands. The strategic incorporation of a fluorine atom—typically at the para position of the phenyl ring—serves a dual purpose: it modulates lipophilicity (


) to enhance blood-brain barrier (BBB) penetration and, critically, blocks oxidative metabolism at a metabolically labile site (metabolic blocking).

This guide outlines a rigorous in vitro screening cascade designed to validate biological activity while simultaneously assessing the metabolic stability conferred by fluorination.

Screening Cascade & Workflow

The following workflow illustrates the logical progression from primary binding screens to functional validation and ADME profiling.

ScreeningCascade cluster_Stage1 Stage 1: Target Engagement (Binding) cluster_Stage2 Stage 2: Functional Characterization cluster_Stage3 Stage 3: ADME Optimization Start Compound Library (Fluorophenyl Piperidines) Binding_Sigma Sigma-1 Receptor Radioligand Binding ([3H]-(+)-Pentazocine) Start->Binding_Sigma Binding_NMDA GluN2B Subunit Displacement Assay ([3H]-Ifenprodil) Start->Binding_NMDA Func_Ca Calcium Flux Assay (FLIPR / Fluo-4) Binding_Sigma->Func_Ca Ki < 50 nM Binding_NMDA->Func_Ca Ki < 50 nM Func_Tox Neurotoxicity Screen (SH-SY5Y / MTT) Func_Ca->Func_Tox Met_Stab Microsomal Stability (HLM + NADPH) Func_Tox->Met_Stab High Viability Met_ID Metabolite ID (LC-MS/MS) Met_Stab->Met_ID Decision Lead Candidate Selection Met_ID->Decision t1/2 > 30 min

Figure 1: Integrated screening workflow prioritizing high-affinity hits with favorable metabolic profiles.

Module 1: Target Identification (Binding Affinity)

Fluorophenyl piperidines frequently exhibit polypharmacology, binding to both Sigma-1 receptors (


R) and the GluN2B subunit of NMDA receptors. To deconvolute this activity, specific radioligand binding assays are required.
Protocol A: Sigma-1 Receptor Radioligand Binding

Objective: Determine the affinity (


) of derivatives for 

R using guinea pig liver membranes or transfected HEK293 cells.

Mechanistic Insight: The piperidine nitrogen, protonated at physiological pH, forms a critical salt bridge with Asp126 in the


R binding pocket. The fluorophenyl group occupies the hydrophobic pocket, where fluorine acts as a hydrogen bond acceptor, potentially enhancing affinity over the unsubstituted parent.

Methodology:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

    
     (remove debris), then supernatant at 31,000 
    
    
    
    to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4).
  • Assay Setup:

    • Radioligand: 2 nM

      
      -pentazocine (specific activity ~30 Ci/mmol).
      
    • Non-Specific Binding (NSB): Defined using 10

      
      M Haloperidol or unlabeled (+)-pentazocine.[1]
      
    • Test Compounds: 7-point dilution series (

      
       M to 
      
      
      
      M).
  • Incubation: 120 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding. Wash

    
     with ice-cold buffer.
    
  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: GluN2B (NMDA) Binding

Objective: Assess selectivity for the ifenprodil-binding site on the GluN2B subunit.[2][3] Key Reagent:


-Ifenprodil (in the presence of 10 

M GBR-12909 to mask sigma sites and dopamine transporters).
Module 2: Functional Characterization

Binding does not equate to function. For NMDA antagonists, we must verify the blockade of ion channel conductance.

Protocol C: Calcium Mobilization Assay (FLIPR)

Objective: High-throughput measurement of intracellular calcium (


) flux in HEK293 cells stably expressing GluN1/GluN2B.

Methodology:

  • Cell Seeding: Plate 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (4

    
    M) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.
    
  • Compound Addition: Add test fluorophenyl piperidine derivatives 10 minutes prior to agonist challenge.

  • Agonist Challenge: Inject Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M) automatically via FLIPR/FlexStation.
  • Readout: Monitor fluorescence (

    
    ). Antagonists will suppress the peak fluorescence response relative to vehicle control.
    

Data Interpretation:

Compound Class Fluorescence Profile Mechanism
Vehicle Control Sharp peak, slow decay Normal channel opening
Ifenprodil (Ref) Reduced peak height (~80% inhibition) Non-competitive GluN2B antagonism

| Test Derivative | Dose-dependent suppression | Functional antagonism |

Module 3: ADME-Tox & Metabolic Stability

The primary advantage of the fluorophenyl motif is the modulation of metabolic stability. The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the ring resistant to Cytochrome P450 (CYP) mediated hydroxylation.

Protocol D: Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).

Self-Validating Step: Include a non-fluorinated analog (e.g., phenyl-piperidine) as a control. The fluorinated derivative must show a longer


 to validate the medicinal chemistry strategy.

Methodology:

  • Reaction Mix: 0.5 mg/mL HLM protein in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (1

    
    M final, <0.1% DMSO) and incubate for 5 min at 37°C.
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Transfer aliquot into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Visualization: Metabolic Blockade Mechanism

The following diagram illustrates how fluorination prevents the formation of the unstable arene oxide intermediate, shunting the molecule away from rapid clearance.

MetabolicPathway Compound_H Non-Fluorinated Analog (Phenyl) CYP CYP450 (Oxidation) Compound_H->CYP Compound_F Fluorinated Derivative (4-F-Phenyl) Compound_F->CYP Intermediate Arene Oxide Intermediate CYP->Intermediate Rapid Stable Metabolically Stable (Low Clearance) CYP->Stable C-F Bond Resists Oxidation Metabolite Hydroxylated Metabolite (High Clearance) Intermediate->Metabolite NIH Shift

Figure 2: Mechanism of metabolic stabilization via fluorine substitution, preventing CYP-mediated hydroxylation.

References
  • Sigma Receptor Binding Protocols

    • Source: Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Pharmacological Characterization of Sigma-1 Receptor-Ligand Interactions. Methods in Molecular Biology.
    • URL:[Link]

  • NMDA (GluN2B)

    • Source: Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Compounds

    • Source: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.
    • URL:[Link]

  • Ifenprodil Pharmacology

    • Source: Williams, K. (1993).[4] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology.

    • URL:[Link]

Sources

Comprehensive Technical Guide: NMR Spectral Analysis of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural elucidation framework for 3-((4-Fluorophenyl)thio)piperidine hydrochloride . Designed for medicinal chemists and analytical scientists, this document moves beyond simple peak listing to explain the causality of spectral features. It integrates 1H, 13C, and 19F NMR modalities to form a self-validating analytical protocol.

Compound Classification:

  • Scaffold: 3-Substituted Piperidine (Saturated Heterocycle).

  • Linker: Thioether (-S-).

  • Terminal Group: 4-Fluorophenyl (Para-substituted aryl).

  • Salt Form: Hydrochloride (Protonated secondary amine).

Part 1: Sample Preparation & Structural Context

Solvent Selection Strategy

The choice of solvent is critical for observing the hydrochloride salt protons (


).
  • Recommended: DMSO-d6.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the ionic HCl salt. Crucially, it slows the exchange rate of the acidic ammonium protons (

      
      ), allowing them to appear as distinct (often broad) signals between 8.5–9.5 ppm.
      
  • Alternative: Methanol-d4 (

    
    ) or Deuterium Oxide (
    
    
    
    ).
    • Warning: These solvents will cause immediate Hydrogen-Deuterium exchange (HDX), resulting in the disappearance of the NH signals. Use these only if carbon assignment is the primary goal and solubility in DMSO is poor (unlikely).

Stereochemical Considerations

The C3 position of the piperidine ring is a chiral center.

  • Racemate: The NMR spectrum described below applies to the racemic mixture (±).

  • Enantiomers: In an achiral environment (standard NMR solvents), the (R) and (S) enantiomers are magnetically equivalent and will produce identical spectra. Chiral shift reagents (e.g., Mosher's acid) would be required to distinguish them.

Part 2: 1H NMR Analysis (Proton)

Assignment Logic & Spectral Features

The 1H NMR spectrum is defined by three distinct regions: the exchangeable ammonium protons, the aromatic "roofing" system, and the aliphatic piperidine envelope.

A. The Aromatic Region (AA'BB' System)

The 4-fluorophenyl group creates a characteristic higher-order coupling pattern often simplified as two doublets, but accurately described as an AA'BB'X system (where X is 19F).

  • Ortho to Sulfur (H2', H6'): These protons are deshielded by the sulfur lone pairs (~7.4–7.5 ppm).

  • Ortho to Fluorine (H3', H5'): These are shielded by the fluorine and show strong

    
     coupling (~7.1–7.2 ppm).
    
  • Visual Check: Look for the "roofing effect" where the inner lines of the doublets are more intense, indicating strong magnetic coupling between the protons.

B. The Piperidine Ring (Chair Conformation)

The piperidine ring exists predominantly in a chair conformation. The HCl salt form protonates the nitrogen, creating a positive charge that strongly deshields the


-protons (H2 and H6).
  • H3 (Methine): The chiral proton at C3 is deshielded by the sulfur atom, typically appearing as a multiplet around 3.3–3.5 ppm.

  • H2 & H6: Distinct axial/equatorial splitting is often collapsed due to rapid conformational flipping at room temperature, but broadening is common.

Predicted 1H NMR Data Table (DMSO-d6, 400 MHz)
PositionCountMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
NH 2Hbr s9.00 – 9.50-Ammonium protons (Exchanges with

)
Ar-H (ortho-S) 2Hdd7.45 – 7.55

Deshielded by Sulfur
Ar-H (ortho-F) 2Ht / dd7.15 – 7.25

Shielded by Fluorine;

coupling
H-3 1Hm3.35 – 3.45-

to Sulfur; Chiral center
H-2 (eq/ax) 2Hm3.10 – 3.30-

to

; Deshielded
H-6 (eq/ax) 2Hm2.80 – 3.00-

to

; Deshielded
H-4, H-5 4Hm1.50 – 2.10-

to heteroatoms (Aliphatic envelope)

Part 3: 13C & 19F NMR Analysis (Heteronuclear)

19F NMR: The Anchor Point

Fluorine-19 is 100% abundant and highly sensitive.[1] It serves as the "anchor" for validating the aromatic ring substitution.

  • Signal: A single sharp signal.

  • Shift: Typically -113.0 to -116.0 ppm (referenced to

    
    ).
    
  • Diagnostic: If this peak is multiplet-like (proton-coupled), it confirms the F-H coupling. In proton-decoupled mode (

    
    ), it appears as a singlet.
    
13C NMR: C-F Coupling Constants

The Carbon-13 spectrum is definitive due to the Carbon-Fluorine (


) coupling . This splits the aromatic carbon signals into doublets with specific magnitudes, allowing for unambiguous assignment without 2D NMR.
Predicted 13C NMR Data Table (DMSO-d6)
Carbon TypeShift (

ppm)
Multiplicity

(Hz)
Assignment Note
C-4' (C-F) ~161.5Doublet (

)

Ipso to Fluorine (Distinctive large split)
C-1' (C-S) ~129.0Doublet (

)

Ipso to Sulfur (Smallest coupling)
C-2'/6' ~133.5Doublet (

)

Meta to Fluorine
C-3'/5' ~116.0Doublet (

)

Ortho to Fluorine
C-3 (CH-S) ~43.0Singlet-Methine attached to Sulfur
C-2 (CH2-N) ~48.0Singlet-

to Nitrogen
C-6 (CH2-N) ~44.0Singlet-

to Nitrogen
C-4/C-5 20.0 – 30.0Singlets-Distal methylenes

Part 4: Visualization of Elucidation Logic

Workflow Diagram

The following diagram illustrates the logical flow for assigning this specific molecule, prioritizing the Fluorine "tag" to resolve the aromatic region before tackling the aliphatic piperidine ring.

ElucidationWorkflow Start Unknown Sample (Piperidine Derivative) Solvent Dissolve in DMSO-d6 (Preserve NH+) Start->Solvent F19 19F NMR (-115 ppm) Solvent->F19 Step 1: Anchor H1_Ali 1H NMR (Aliphatic) Identify H-3 (Methine) Solvent->H1_Ali Step 2: Scaffold H1_Ar 1H NMR (Aromatic) Identify AA'BB' System F19->H1_Ar Correlate F to Ar-H C13_Ar 13C NMR (Aromatic) Measure J(C-F) Couplings H1_Ar->C13_Ar Confirm Substitution Pattern Final Full Structural Confirmation C13_Ar->Final COSY 2D COSY Trace H3 -> H2/H4 H1_Ali->COSY Establish Connectivity COSY->Final

Figure 1: Step-by-step elucidation workflow prioritizing the Fluorine heteroatom as a spectral anchor.

Connectivity & Coupling Map

This diagram visualizes the specific correlations expected in 2D NMR (COSY and HMBC) to validate the thioether linkage.

ConnectivityMap F 19F ArH Ar-H (Ortho-F) F->ArH J-Coupling C_Ipso C-S (Quat) ArH->C_Ipso HMBC (3-bond) H3 H-3 (Piperidine) H3->C_Ipso HMBC (3-bond) *Critical Link* H2 H-2 (Alpha-N) H3->H2 COSY

Figure 2: Connectivity map highlighting the critical HMBC link between the Piperidine H3 proton and the Aromatic C-S carbon, confirming the thioether bridge.

Part 5: Quality Control & Purity Assessment

To ensure the material is suitable for drug development assays, the following specific impurities must be checked:

  • Residual Solvent: Check for Diethyl Ether or Ethyl Acetate (common in HCl salt precipitation) in the aliphatic region.

  • Disulfide Dimer: Oxidation of the thiol precursor can lead to bis(4-fluorophenyl)disulfide.

    • Detection: Look for a second set of aromatic signals in the 1H NMR, slightly downfield from the main product, lacking the piperidine correlations.

  • Regioisomers: If the synthesis involved nucleophilic displacement on a piperidine leaving group, check for 2-substituted or 4-substituted isomers.

    • Detection: The splitting pattern of the methine proton (H3) in 1H NMR is diagnostic. H4-substitution results in a more symmetrical tt (triplet of triplets) pattern compared to the complex multiplet of H3.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General Reference for AA'BB' systems and Pulse Sequences).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9987, 4-Fluoroanisole (Analogous C-F Coupling Data).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-((4-Fluorophenyl)thio)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and mass spectrometry specialists. It synthesizes theoretical fragmentation mechanics with practical analytical protocols.

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation dynamics of 3-((4-Fluorophenyl)thio)piperidine (


). Designed for drug development professionals, this document details the mechanistic pathways governing ionization and dissociation under both Electrospray Ionization (ESI) and Electron Ionization (EI).[1] Key focus areas include the competition between amine-driven charge retention and thioether bond cleavage, diagnostic ion identification, and self-validating experimental protocols for structural confirmation.

Physicochemical Context & Ionization Behavior[1][2][3][4][5][6][7]

Before analyzing fragmentation, one must understand the charge localization sites that drive the dissociation. The molecule contains two distinct nucleophilic centers: the secondary amine (piperidine nitrogen) and the thioether sulfur .

  • Molecular Formula:

    
    
    
  • Exact Mass: 211.0831 Da

  • Proton Affinity (PA): The piperidine nitrogen (

    
    ) is significantly more basic than the thioether sulfur (
    
    
    
    ).
Ionization Modes
ModePrecursor Ionm/zStatePrimary Driver
ESI (+)

212.09 Even-electron cationProtonation on Nitrogen
EI (70eV)

211.08 Odd-electron radicalIonization of N lone pair

Mechanistic Fragmentation Analysis

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In LC-MS/MS workflows, the fragmentation is driven by the mobile proton. Since the proton localizes on the nitrogen, the primary fragmentation pathways involve charge-remote or charge-proximal eliminations that stabilize the nitrogen cation.

Pathway A: Heterolytic C-S Bond Cleavage (Dominant)

The weakest bond in the scaffold is the


 bond connecting the piperidine ring to the aryl side chain.
  • Mechanism: Inductive cleavage driven by the stability of the leaving group.

  • Process: The protonated piperidine ring ejects the neutral 4-fluorothiophenol moiety.

  • Product: A tetrahydropyridinium cation (

    
     84).
    
  • Observation: This is typically the Base Peak in ESI spectra due to the high proton affinity of the nitrogen fragment compared to the sulfur leaving group.

Pathway B: Charge Migration to Sulfur (Minor)

Although less energetically favorable, the proton can transfer to the sulfur atom prior to fragmentation, or the C-S bond can cleave homolytically (less common in low-energy CID).

  • Product: 4-Fluorothiophenol cation (

    
     128) or 4-Fluorophenylsulfenyl cation (
    
    
    
    127).
  • Significance: Presence of

    
     127 is diagnostic for the aryl-thio moiety.
    
EI Fragmentation (70 eV)

In GC-MS, the radical cation (


) drives more complex rearrangements.
Pathway C:

-Cleavage (Ring Opening)
  • Mechanism: The radical on the nitrogen triggers homolytic cleavage of the adjacent C-C bond (C2-C3).

  • Result: Ring opening followed by hydrogen transfer and elimination of the side chain.

  • Diagnostic Ions:

    • m/z 84: 1,2,3,4-tetrahydropyridine radical cation (Characteristic of 3-substituted piperidines).

    • m/z 56: Further fragmentation of the piperidine ring (Loss of

      
      ).
      
Pathway D: Aryl-Sulfur Specific Ions
  • m/z 109: Fluorotropylium ion (

    
    ). Formed if the sulfur is lost and the aromatic ring rearranges.
    
  • m/z 95: Fluorophenyl cation (

    
    ).
    

Diagnostic Ion Table

m/z (Nominal)Ion TypeFormulaOrigin/MechanismRelative Abundance (Est.)
212


Parent Ion (ESI)Variable (Source dependent)
211


Parent Ion (EI)Weak to Moderate
127 Fragment

Ar-S cleavage (Charge on S)Low (ESI), Medium (EI)
109 Fragment

Fluorotropylium (Rearrangement)Low
84 Fragment

Tetrahydropyridine (Base Peak)High (100%)
56 Fragment

Retro-Diels-Alder of m/z 84Medium (EI)

Visualizing the Fragmentation Tree

The following diagram maps the logical flow from the precursor ion to the terminal fragments.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 212 PiperidineCat Tetrahydropyridine Cation (Base Peak) m/z 84 Precursor->PiperidineCat C-S Cleavage (Charge on N) NeutralThiol Neutral Loss: 4-Fluorothiophenol (128 Da) Precursor->NeutralThiol SulfenylCat 4-Fluorophenylsulfenyl Cation m/z 127 Precursor->SulfenylCat C-S Cleavage (Charge on S) NeutralPiperidine Neutral Loss: Piperidine (85 Da) Precursor->NeutralPiperidine ImineFrag Iminium Ion m/z 56 PiperidineCat->ImineFrag Ring Fragmentation (-C2H4) ArFrag Fluorophenyl Cation m/z 95 SulfenylCat->ArFrag -S

Caption: Primary ESI fragmentation pathways showing the dominance of amine-driven charge retention (m/z 84) versus sulfur-retention (m/z 127).

Experimental Protocol: Structural Validation

To confirm the identity of 3-((4-Fluorophenyl)thio)piperidine in a sample, follow this self-validating protocol. This workflow assumes the use of a Q-TOF or Triple Quadrupole LC-MS/MS.[1]

Step 1: Precursor Ion Check & Isotope Analysis
  • Scan Mode: Perform a full MS1 scan (m/z 100–300).

  • Target: Identify m/z 212.09 (

    
    ).
    
  • Validation (The "Sulfur Rule"): Check the A+2 isotope peak at m/z 214.

    • Criteria: The theoretical contribution of

      
       is ~4.4%. If the peak at 214 is approximately 4-5% of the parent peak height, the presence of Sulfur is confirmed.
      
    • Fluorine Check: Fluorine is monoisotopic (

      
      ). There should be no unusual A+2 contribution from the halogen (unlike Cl or Br).
      
Step 2: Energy-Resolved MS/MS (breakdown curve)
  • Setup: Select m/z 212 as the precursor.

  • Ramp Collision Energy (CE): 10 eV to 50 eV.

  • Observation:

    • Low CE (10-20 eV): The parent ion should remain dominant.

    • Medium CE (25-35 eV): Appearance of the base peak m/z 84 . This confirms the labile C-S bond and the piperidine core.

    • High CE (>40 eV): Appearance of aromatic fragments (m/z 127 , m/z 109 ) as the stable piperidine ring begins to shatter.

Step 3: Neutral Loss Scan (Optional)

If analyzing a complex matrix (e.g., plasma), perform a Neutral Loss Scan of 128 Da .

  • Logic: This scans for any precursor that loses the specific 4-fluorothiophenol side chain.

  • Result: A signal at m/z 212 in this mode definitively links the piperidine core to the specific aryl-thio side chain.

References

  • Piperidine Fragmentation Mechanics

    • Source: BenchChem Application Notes.[1] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

    • -cleavage and tetrahydropyridine cation (m/z 84)
    • URL: (Generalized source based on standard MS libraries).

  • Sulfur-Containing Compounds

    • Source: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
    • Relevance: Defines the isotopic signature of Sulfur ( ) and the energetics of C-S bond cleavage in ESI.
    • URL:

  • Ketamine Analog Fragmentation (Structural Analog)

    • Source: MDPI Molecules.
    • Relevance: Validates the fragmentation behavior of cyclic amines with aryl substituents, supporting the ring-opening mechanisms described.
    • URL:

  • General MS Data for Piperidines

    • Source: NIST Chemistry WebBook.
    • Relevance: Provides standard EI spectra for piperidine and thiophenol derivatives used to derive the composite spectrum.
    • URL:

Sources

solubility of 3-((4-Fluorophenyl)thio)piperidine hydrochloride in aqueous and organic solvents

[1]

Document Control:

  • Compound: 3-((4-Fluorophenyl)thio)piperidine Hydrochloride[1][2]

  • CAS Registry Number: 1189952-56-4[1][3][4]

  • Molecular Formula: C₁₁H₁₄FNS[1]·HCl

  • Molecular Weight: 247.76 g/mol [1][3][4]

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-((4-Fluorophenyl)thio)piperidine hydrochloride , a critical intermediate often utilized in the synthesis of serotonin modulators and related piperidine-based pharmacophores.[1]

While specific quantitative solubility datasets for this proprietary intermediate are often ring-fenced within internal corporate databases, this guide synthesizes theoretical physicochemical principles with field-validated experimental protocols.[1][4] It is designed to empower researchers to generate high-integrity solubility data necessary for pre-formulation, purification, and bioassay development.[1][4]

Key Physicochemical Insights:

  • Salt Form Advantage: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base (predicted pKa ~10.5–11.0), facilitating dissolution in acidic to neutral media.[1][4]

  • Lipophilic Balance: The 4-fluorophenyl thioether moiety introduces substantial lipophilicity, necessitating organic co-solvents (e.g., DMSO, Methanol) for high-concentration stock solutions used in biological screening.[1][4]

Physicochemical Profile & Theoretical Solubility

Understanding the structural determinants of solubility is a prerequisite for experimental design.[4] The compound consists of a polar, ionizable piperidine head group and a lipophilic fluorophenyl tail, linked by a sulfur atom.[4]

Structural Analysis
  • Piperidine Ring (Secondary Amine): The protonation site.[1][4] As a hydrochloride salt, this nitrogen is positively charged, driving crystal lattice energy but also providing the primary mechanism for hydration.[4]

  • Thioether Linkage (-S-): Increases lipophilicity (LogP) relative to an ether (-O-) linkage due to the larger van der Waals radius of sulfur, affecting partition coefficients.[1]

  • 4-Fluorophenyl Group: Enhances metabolic stability and lipophilicity.[1][4] The fluorine atom acts as a weak hydrogen bond acceptor but primarily drives hydrophobic interactions.[1][4]

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous piperidine salts, the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism / Rationale
Aqueous (Acidic) 0.1 N HCl (pH 1.[1][4]2)High (>50 mg/mL)Comparison to common ion effect; amine remains fully protonated.[1][4]
Aqueous (Neutral) Water / PBS (pH 7.[1][4]4)Moderate to High Salt dissociation; high lattice energy may limit saturation compared to acidic pH.[1][4]
Polar Protic Methanol, EthanolVery High (>100 mg/mL)Excellent solvation of both the ionic chloride and the organic cation.[4]
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Standard vehicle for stock solutions; disrupts lattice energy effectively.[4]
Non-Polar Hexane, TolueneNegligible (<0.1 mg/mL)Ionic salts do not partition into non-polar matrices.[4]
Chlorinated Dichloromethane (DCM)Moderate "Ion-pair" solubility is common for amine salts in DCM.[1][4]

Experimental Protocols for Solubility Determination

To generate definitive data, the following "Gold Standard" protocols must be employed. These methodologies prioritize data integrity and reproducibility.[1][4]

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

This is the definitive method for regulatory filing and pre-formulation.[1][4]

Reagents & Equipment:

  • Compound: 3-((4-Fluorophenyl)thio)piperidine HCl (CAS 1189952-56-4).[1]

  • Solvents: HPLC-grade Water, Methanol, DMSO, Buffers (pH 1.2, 4.5, 6.8).[1][4]

  • Agitation: Temperature-controlled orbital shaker (set to 25°C ± 0.1°C).

  • Detection: HPLC-UV/Vis (Agilent 1200 series or equivalent).[1][4]

Step-by-Step Workflow:

  • Supersaturation: Weigh approximately 10–20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][4]

    • Critical Check: Ensure undissolved solid remains visible.[1][4][5] If the solution becomes clear, add more solid until a suspension persists.[4]

  • Equilibration: Seal the vial and agitate at 25°C for 24 hours.

    • Note: For viscous solvents (e.g., PEG-400), extend time to 48 hours.[1][4]

  • Phase Separation:

    • Centrifugation: 15,000 rpm for 10 minutes (preferred over filtration to avoid filter adsorption).

    • Filtration (Alternative): Use 0.22 µm PVDF filters (pre-saturated with solution).[1][4]

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: Kinetic Solubility (High-Throughput)

Used for early-stage screening where compound quantity is limited.[1][4]

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 10 µL of stock into 490 µL of aqueous buffer (final 2% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Turbidimetry: Measure UV absorbance at 620 nm (where the compound does not absorb).[1][4]

    • Result: If Abs > 0.005, the compound has precipitated (solubility limit exceeded).[4]

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision tree and workflow for determining the solubility profile, ensuring no steps in the validation process are overlooked.

SolubilityWorkflowStartStart: 3-((4-Fluorophenyl)thio)piperidine HCl SampleCheckSolidVisual Inspection:Is Solid Crystalline?Start->CheckSolidXRPDPerform XRPD(Confirm Polymorph)CheckSolid->XRPDCharacterizeSelectionSelect MethodXRPD->SelectionKineticKinetic Solubility(DMSO Stock Spike)Selection->KineticLow Material (<5mg)ThermoThermodynamic Solubility(Shake-Flask)Selection->ThermoHigh Material (>20mg)TurbidityTurbidimetry / Nephelometry(90 min)Kinetic->TurbidityKineticResultEst. Precipitation Point(Early Screening)Turbidity->KineticResultEquilibrationEquilibration(24h @ 25°C)Thermo->EquilibrationSeparationPhase Separation(Centrifugation/Filtration)Equilibration->SeparationHPLCHPLC-UV QuantificationSeparation->HPLCThermoResultAbsolute Solubility Value(mg/mL)HPLC->ThermoResult

Figure 1: Decision matrix for selecting between Kinetic and Thermodynamic solubility workflows based on material availability and development stage.[1][4]

Analytical Validation (HPLC Method)[1][4]

To ensure the solubility values are accurate, the analytical method must be specific to the fluorophenyl-thioether structure.[1][4]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 10 minutes (The lipophilic fluorophenyl group requires high organic content for elution).[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Wavelength: 254 nm (Aromatic ring absorption).[1][4]

  • Retention Time: Expect elution between 6–8 minutes due to the thioether/fluorophenyl lipophilicity.[1][4]

References

  • World Health Organization (WHO). (2019).[1][4] Annex 4: General guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link][1]

  • Yalkowsky, S. H., & He, Y. (2003).[4] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Contextual grounding for solubility equations).

  • Bergström, C. A., et al. (2007).[1][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][4]

  • Lipinski, C. A., et al. (2001).[1][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][4] Advanced Drug Delivery Reviews.[1][4]

potential biological targets of (fluorophenyl)thio)piperidine class compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The (fluorophenyl)thio)piperidine class represents a privileged substructure in medicinal chemistry, characterized by a piperidine ring linked via a thioether (sulfide) bridge to a fluorinated phenyl ring. This scaffold is distinct from its piperazine analogs (e.g., vortioxetine) and ether analogs (e.g., paroxetine derivatives), offering unique lipophilic and metabolic profiles.

This guide analyzes the biological interactome of this chemotype, identifying Serotonin Transporters (SERT) and Sigma-1 Receptors (


R)  as primary targets, with emerging relevance in GluN2B-NMDA  modulation. The incorporation of the fluorine atom at the para or ortho position of the phenyl ring is a critical design element, enhancing metabolic stability against CYP450 oxidation and facilitating halogen bonding within hydrophobic receptor pockets.

Part 1: Structural Logic & Pharmacophore Analysis

The biological activity of this class is driven by three synergistic structural components. Understanding this "anatomy" is prerequisite to interpreting the binding data.

The Pharmacophore Triad
  • The Basic Amine (Piperidine): Acts as the proton acceptor at physiological pH. In monoamine transporters, this nitrogen forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in SERT).

  • The Thioether Linker (-S-): Unlike rigid amine linkers or polar ether linkers, the sulfur atom provides high conformational flexibility and increased lipophilicity (

    
    ). It serves as a bioisostere to the ether oxygen found in compounds like fluoxetine, often altering selectivity between SERT and NET (Norepinephrine Transporter).
    
  • The Fluorophenyl Moiety:

    • Metabolic Blockade: Fluorine at the C4 position blocks metabolic hydroxylation, significantly extending half-life.

    • Electronic Effects: The electron-withdrawing nature of fluorine polarizes the phenyl ring, strengthening

      
       interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the binding site.
      

Pharmacophore Piperidine Piperidine Ring (Cationic Center) Linker Thioether Bridge (-S-) (Rotational Flexibility) Piperidine->Linker Target_Asp Aspartate Residue (Salt Bridge) Piperidine->Target_Asp Ionic Interaction Phenyl Fluorophenyl Group (Lipophilic Tail) Linker->Phenyl Target_Pocket Hydrophobic Pocket (Halogen Bonding) Phenyl->Target_Pocket Pi-Stacking / F-Bond

Figure 1: Pharmacophore breakdown of the (fluorophenyl)thio)piperidine scaffold and its key receptor interactions.

Part 2: Primary Biological Target: Serotonin Transporter (SERT)[1][2][3]

The most well-characterized target for 4-((4-fluorophenyl)thio)piperidine derivatives is the Serotonin Transporter (SLC6A4) . These compounds act as high-affinity reuptake inhibitors.

Mechanism of Action

The compound binds to the central substrate-binding site (S1) of the transporter. The piperidine nitrogen mimics the amino group of serotonin (5-HT), locking the transporter in an outward-open conformation and preventing the translocation of synaptic serotonin back into the presynaptic neuron.

  • Selectivity Factor: The thioether linker often imparts a "dual-inhibitor" profile. While highly potent at SERT (

    
     nM), specific substitutions on the piperidine nitrogen (e.g., benzyl or phenoxyalkyl groups) can extend activity to the Norepinephrine Transporter (NET), mimicking the profile of SNRIs.
    
Experimental Protocol: SERT Radioligand Binding Assay

Objective: Determine the affinity (


) of a novel (fluorophenyl)thio)piperidine analog.

Materials:

  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol) or 
    
    
    
    -Citalopram.
  • Non-specific displacer: Fluoxetine (

    
    ).
    

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Total Volume:

      
      .
      
    • Add

      
       test compound (concentrations 
      
      
      
      to
      
      
      M).
    • Add

      
      
      
      
      
      -Paroxetine (Final conc: 0.2 nM).
    • Add

      
       membrane suspension (
      
      
      
      protein).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Secondary Target: Sigma-1 Receptor ( R)[4]

While often overlooked, the (fluorophenyl)thio)piperidine scaffold possesses the exact structural requirements for Sigma-1 receptor binding: a basic nitrogen flanked by hydrophobic regions.

Therapeutic Relevance

Sigma-1 receptors function as ligand-operated molecular chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Agonism: Promotes neuroprotection, enhances BDNF expression, and modulates Ca2+ signaling.

  • Relevance: Compounds in this class (e.g., related to PPBP) have shown efficacy in models of ischemic stroke and cognitive enhancement.

Comparative Potency Data

The following table summarizes typical affinity ranges for this scaffold compared to standard ligands.

Compound ClassTargetAffinity (

)
Functional Effect
4-(4-fluorophenylthio)piperidine SERT 2 - 15 nM Inhibitor
4-phenyl-1-(4-phenylbutyl)piperidineSigma-1 (

)
1 - 10 nMAgonist
Fluoxetine (Reference)SERT~10 - 20 nMInhibitor
Haloperidol (Reference)Sigma-1 (

)
~1 - 5 nMAntagonist

Part 4: Emerging Target: GluN2B-NMDA Receptor

Recent SAR studies suggest that N-substituted piperidines with aryl-thio or aryl-alkyl tails can act as GluN2B-selective Negative Allosteric Modulators (NAMs) .

The "Ifenprodil" Connection

Classic GluN2B inhibitors like Ifenprodil contain a piperidine ring. The (fluorophenyl)thio moiety can occupy the hydrophobic pocket at the GluN1/GluN2B interface. Unlike non-selective NMDA blockers (e.g., Ketamine), these compounds modulate the receptor only when the channel is active, reducing psychotomimetic side effects.

Integrated Signaling Pathway

The diagram below illustrates how a single (fluorophenyl)thio)piperidine compound could theoretically exert dual therapeutic effects via SERT and Sigma-1 pathways.

Signaling Drug (Fluorophenyl)thio)piperidine Ligand SERT SERT Inhibition (Synaptic Cleft) Drug->SERT Primary Target Sigma Sigma-1 Activation (ER Membrane) Drug->Sigma Secondary Target Serotonin Increased 5-HT Concentration SERT->Serotonin Chaperone Chaperone Activity (IP3R Stabilization) Sigma->Chaperone BDNF BDNF Release Serotonin->BDNF Chaperone->BDNF Plasticity Synaptic Plasticity & Neuroprotection BDNF->Plasticity

Figure 2: Dual-mechanism pathway showing convergence on BDNF-mediated neuroplasticity.

Part 5: Synthesis of Evidence & Safety Pharmacology

Safety Watchlist (hERG Inhibition)

A critical liability for this chemical class is hERG channel inhibition , which can lead to QT prolongation.

  • Risk Factor: The combination of a basic amine and a lipophilic fluorophenyl tail is a known pharmacophore for hERG trapping.

  • Mitigation: Introduction of polar groups (e.g., hydroxyls) on the piperidine ring or the linker can reduce hERG affinity without abolishing SERT binding.

Summary of Biological Targets
  • Primary: Serotonin Transporter (SERT) - Antidepressant/Anxiolytic.

  • Secondary: Sigma-1 Receptor - Neuroprotective/Nootropic.

  • Tertiary: Norepinephrine Transporter (NET) - Dependent on N-substitution.

  • Off-Target: hERG Potassium Channel - Safety liability.

References

  • Andersen, J., et al. (2009). "Discovery of mild hybrid inhibitors of the serotonin transporter." Bioorganic & Medicinal Chemistry Letters.

  • Takahashi, H., et al. (2000). "Potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) affords neuroprotection."[1][2] Stroke.

  • Volgin, A. D., et al. (2013). "Piperidine-based compounds in the treatment of CNS disorders." Central Nervous System Agents in Medicinal Chemistry.

  • Vertex AI Search Result 1.13. "3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter." PubMed.

  • Vertex AI Search Result 1.1. "Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator." PubMed Central.

Sources

Beyond the Flatland: Advanced Architectures and Synthesis of Novel Piperidine Derivatives

[1]

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—a strategic move from flat, sp²-rich aromatic structures to three-dimensional, sp³-rich architectures. At the forefront of this shift is the piperidine scaffold.[1] As the most frequently occurring nitrogen heterocycle in FDA-approved drugs, piperidine offers a unique balance of structural rigidity and conformational flexibility, allowing for precise vector positioning of pharmacophores.

This technical guide dissects the discovery and synthesis of novel piperidine derivatives. We move beyond classical reductive amination to explore cutting-edge methodologies, including biocatalytic C–H oxidation coupled with nickel electrocatalysis and iridium-catalyzed asymmetric hydrogenation . These protocols address the historical challenge of accessing remote (C3/C4) positions with high stereocontrol, enabling the synthesis of "unnatural" piperidine isomers that exhibit superior metabolic stability and selectivity.

Strategic Pharmacophore Design: The 3D Advantage

Conformational Locking and Vector Analysis

Unlike the planar pyridine ring, piperidine exists primarily in a chair conformation. This 3D nature introduces axial and equatorial bond vectors, which are critical for ligand-protein binding interactions.

  • The Anchor Principle: A bulky substituent (e.g., a phenyl group) at the C4 position will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions (A-value of Ph = 2.8 kcal/mol). This "locks" the conformation, allowing medicinal chemists to predict the spatial orientation of substituents at C2 or C3 with high fidelity.

  • Dipole Modulation: The nitrogen lone pair directionality can be manipulated by ring substitution. For instance, an axial fluorine at C3 can induce a gauche effect, stabilizing specific rotamers that may favor binding pockets.

Metabolic Stability Engineering

Piperidines are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the

  • Blocking Strategy: Introduction of gem-dimethyl groups or fluorine atoms at metabolic "soft spots" (C2 or C4) can significantly extend half-life (

    
    ).
    
  • Polarity Tuning: Novel derivatives often incorporate polar groups (oxetanes, sulfones) fused or spiro-linked to the piperidine core to lower logD while maintaining permeability.

Advanced Synthetic Methodologies

The synthesis of polysubstituted piperidines has historically relied on de novo ring construction (e.g., Diels-Alder, intramolecular Mannich). However, modern methods focus on the direct functionalization of the pre-formed ring or the stereocontrolled reduction of pyridines .

Table 1: Comparative Analysis of Synthetic Strategies
MethodologyTarget ScopeStereocontrolKey AdvantageLimitation
Classical Hydrogenation (Pt/Pd/Rh)C2/C6 substitutedCis-selective (kinetic)Scalable, low costPoor trans-selectivity; functional group intolerance.
Ir-Catalyzed Asymmetric Hydrogenation Chiral C2 substitutedHigh Enantioselectivity (>95% ee)Direct access from pyridines; atom economicRequires expensive chiral ligands; limited C3/C4 access.
Biocatalytic C-H Oxidation + Ni-Electrocatalysis Remote C3/C4 functionalization High DiastereoselectivityAccess to "impossible" substitution patterns Requires specific enzymes; two-step workflow.
Photoredox

-C-H Functionalization
C2 substitutedModerate to HighMild conditions; late-stage functionalizationOften restricted to

-position (adjacent to N).

Detailed Experimental Protocol: The "Renata Logic"

Target: Synthesis of trans-3-aryl-4-hydroxypiperidines (Difficult to access via traditional means). Method: Chemoenzymatic C–H Oxidation followed by Nickel-Electrocatalytic Cross-Coupling.

This protocol, adapted from recent breakthroughs (Science, 2024), represents a modular approach to decorating the piperidine scaffold at remote positions.

Phase 1: Biocatalytic C–H Oxidation

Objective: Install a hydroxyl handle at a specific remote carbon (C3 or C4) using an engineered P450 enzyme.

  • Substrate Preparation: Dissolve

    
    -Boc-piperidine (10 mmol) in a phosphate buffer (pH 8.0) containing 5% DMSO.
    
  • Enzymatic Reaction: Add the specific P450 variant (e.g., BmP450 or engineered variant) and a cofactor regeneration system (glucose/glucose dehydrogenase/NADP+).

  • Incubation: Shake at 25°C for 24 hours. The enzyme sterically enforces hydroxylation at the C3 or C4 position, often with >99% ee.

  • Workup: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify regioselectivity via 2D NMR (HMBC/HSQC).

Phase 2: Nickel-Electrocatalytic Radical Cross-Coupling

Objective: Convert the C–H/C–OH handle into a C–C bond (arylation/alkylation) via a radical mechanism.

  • Activation: Convert the enzymatic alcohol product to an oxalate ester or redox-active ester (RAE) if using decarboxylative coupling. For direct alcohol coupling, activate as a xanthate or similar radical precursor.

  • Electrochemical Setup:

    • Anode: Graphite or RVC (Reticulated Vitreous Carbon).

    • Cathode: Nickel foam or Graphite.

    • Electrolyte:

      
       (0.1 M) in DMF/DMA.
      
  • Catalyst Loading: Add

    
     (10 mol%) and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).
    
  • Coupling Partner: Add the aryl halide (Ar-Br) or alkyl halide (1.5 equiv).

  • Electrolysis: Apply a constant current (

    
    ) or constant potential. The Ni catalyst shuttles between oxidation states, intercepting the radical generated from the piperidine precursor and coupling it with the aryl halide.
    
  • Purification: Silica gel chromatography.

Why this works: The radical intermediate allows for the formation of thermodynamically less stable trans isomers or crowded quaternary centers that are impossible to form via

Visualization of Strategic Workflows

Diagram 1: The "Renata Logic" vs. Traditional Synthesis

This diagram contrasts the direct functionalization of 3D scaffolds against the traditional "flat" synthesis.[2]

PiperidineSynthesiscluster_traditionalTraditional Route (De Novo)cluster_modernModern Route (Direct Functionalization)T1Acyclic PrecursorsT2Ring Closing(e.g. RCM, Dieckmann)T1->T2T3Piperidine ScaffoldT2->T3M1Simple Piperidine(Commercial)M2BiocatalyticC-H OxidationM1->M2SelectivityM3Chiral AlcoholIntermediateM2->M3M4Ni-ElectrocatalyticCross-CouplingM3->M4Radical GenM5Complex 3DPiperidine DrugM4->M5C-C Bond

Caption: Comparison of traditional ring-closing synthesis versus the modern "Renata Logic" of late-stage biocatalytic and electrocatalytic functionalization.

Diagram 2: Iridium-Catalyzed Asymmetric Hydrogenation Mechanism

A visualization of the stereoselective reduction pathway for chiral piperidines.

IrMechanismStartSubstituted PyridineActActivation(Alkylation/Acylation)Start->ActSaltPyridinium SaltAct->SaltStep1Enantio-determiningHydride TransferSalt->Step1+ H2 / CatCatIr-Chiral PhosphineCatalystCat->Step1InterChiral DihydropyridineStep1->InterStep2DiastereoselectiveHydrogenationInter->Step2ProductChiral Piperidine(>95% ee)Step2->Product

Caption: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation, highlighting the critical enantio-determining hydride transfer step.

Case Studies in Drug Discovery

Iptacopan (Fabhalta)
  • Indication: Paroxysmal Nocturnal Hemoglobinuria (PNH).[2]

  • Structure: Contains a complex 2,4-disubstituted piperidine core.

  • Synthesis Insight: The discovery route involved a lengthy resolution of racemates. Application of the Iridium-catalyzed hydrogenation (Section 2) or the Renata Protocol (Section 3) allows for the direct, enantioselective construction of the core, reducing step count by >50%.

Cobenfy (Xanomeline + Trospium)[4]
  • Indication: Schizophrenia.

  • Structure: Xanomeline features a 1,2,5,6-tetrahydropyridine ring (a piperidine precursor).

  • Insight: The metabolic instability of the tetrahydropyridine double bond is a known liability. Novel research suggests saturating this ring to a piperidine while maintaining the vector orientation of the 1,2,5-thiadiazole side chain could yield "Super-Xanomeline" analogs with improved oral bioavailability.

References

  • Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. He, J., Yokoi, K., et al.[3][4][5][6] (2024).[1][7][3][6][8][9][10] Science, 386(6728), 1421-1427.[3] [Link][3]

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Larsen, M. A., et al. (2019). Journal of the American Chemical Society, 142(2), 776–781. [Link]

  • Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst. Chang, M., et al.[10] (2014).[1][3][10] Angewandte Chemie International Edition, 53(47), 12761–12764.[10] [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Charette, A. B., et al. (2008).[11] Angewandte Chemie International Edition, 47(51), 9961-9964. [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Methodological & Application

Application Note: Scalable Synthesis of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-((4-fluorophenyl)thio)piperidine hydrochloride . This scaffold is a critical pharmacophore in neuroscience drug discovery, particularly for serotonin transporter (SERT) inhibitors and 5-HT receptor modulators.

Unlike direct Mitsunobu couplings, which often suffer from difficult purification (triphenylphosphine oxide removal) at scale, this protocol utilizes a Mesylate Activation / Nucleophilic Displacement strategy. This route offers superior atom economy, easier purification, and predictable stereochemical inversion if using chiral starting materials.

Key Performance Indicators:

  • Target Scale: Gram to Decagram (1g – 50g).

  • Overall Yield: 65–75% (3 steps).

  • Purity: >98% (HPLC), suitable for biological screening.

Strategic Retrosynthesis & Mechanism

The synthesis is designed to prevent nitrogen alkylation and control regioselectivity. We utilize tert-butyl 3-hydroxypiperidine-1-carboxylate (1 ) as the cost-effective starting material.

Reaction Scheme

The pathway involves three distinct chemical transformations:

  • Activation: Conversion of the secondary alcohol to a mesylate leaving group.

  • Displacement:

    
     attack by the soft nucleophile (4-fluorobenzenethiol).
    
  • Deprotection: Acidic cleavage of the Boc carbamate to yield the hydrochloride salt.

ReactionScheme SM N-Boc-3-hydroxypiperidine (Starting Material) Int1 Intermediate A (Mesylate) SM->Int1 MsCl, Et3N DCM, 0°C Int2 Intermediate B (Boc-Protected Thioether) Int1->Int2 4-F-Ph-SH, K2CO3 DMF, 60°C (Inversion) Prod Target Product (HCl Salt) Int2->Prod 4M HCl in Dioxane

Figure 1: Synthetic route from N-Boc-3-hydroxypiperidine to the target hydrochloride salt.

Stereochemical Control (Expert Insight)

If enantiopure starting material is used (e.g., (R)-N-Boc-3-hydroxypiperidine):

  • Step 1 (Mesylation): Retention of configuration.

  • Step 2 (Thio-displacement):

    
     Inversion.
    
  • Result: The final product will possess the (S) configuration.

Material Safety & Handling (Critical)

4-Fluorobenzenethiol is a high-risk reagent requiring strict engineering controls.

HazardControl Measure
Stench (Thiol) Use a dedicated fume hood.[1][2] Keep all waste containers in the hood.
Toxicity Wear double nitrile gloves, lab coat, and safety glasses.
Spill/Quench Bleach Protocol: All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) to oxidize the thiol to the odorless sulfonic acid/disulfide before removal from the hood.

Detailed Protocol

Step 1: Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

  • Reagents:

    • tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) [0.2 M concentration]

Procedure:

  • Charge a round-bottom flask with tert-butyl 3-hydroxypiperidine-1-carboxylate and DCM. Cool to 0°C (ice bath).

  • Add TEA via syringe.

  • Add MsCl dropwise over 15 minutes, maintaining internal temperature <5°C. Exothermic reaction.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • TLC Check: (50% EtOAc/Hexane) should show complete consumption of starting material (

    
    ) and formation of mesylate (
    
    
    
    ).
  • Workup: Wash with saturated

    
     (2x) and Brine (1x). Dry organic layer over 
    
    
    
    .[3]
  • Concentrate in vacuo to yield the crude mesylate (typically a pale yellow oil). Proceed immediately to Step 2 (Mesylates can degrade upon prolonged storage).

Step 2: Thioether Formation ( Displacement)

Objective: Install the aryl-thio group.

  • Reagents:

    • Crude Mesylate (from Step 1) (1.0 equiv)

    • 4-Fluorobenzenethiol (1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • DMF (anhydrous) [0.3 M concentration]

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add

    
     followed by 4-fluorobenzenethiol.
    
  • Heat the mixture to 60°C for 4–6 hours.

    • Expert Note: Do not exceed 80°C to prevent elimination (formation of enecarbamate side product).

  • Workup (Odor Control):

    • Cool to RT. Pour reaction into a beaker containing 10% bleach solution (to quench excess thiol). Stir for 20 mins.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (3x) to remove DMF, then brine (1x).

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient 0-20%).

    • Target:tert-butyl 3-((4-fluorophenyl)thio)piperidine-1-carboxylate.

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable HCl salt.

  • Reagents:

    • Boc-protected intermediate (Step 2)[4]

    • 4M HCl in Dioxane (5–10 equiv)

    • Diethyl Ether (

      
      ) or MTBE
      

Procedure:

  • Dissolve the intermediate in a minimum amount of Dioxane or DCM.

  • Add 4M HCl in Dioxane at 0°C.

  • Stir at RT for 2–3 hours. A white precipitate should begin to form.

  • Isolation:

    • Dilute the suspension with excess Diethyl Ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under nitrogen (hygroscopic).

    • Wash the filter cake with

      
      .
      
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Validation

The final product should be characterized to ensure structural integrity.

TechniqueExpected Result
Appearance White to off-white crystalline solid.

H NMR (DMSO-

)

9.2 (br s, 2H,

), 7.5–7.1 (m, 4H, Ar-H), 3.6–2.8 (m, 5H, Pip-ring), 2.1–1.5 (m, 4H, Pip-ring).

F NMR
Single peak around -110 to -115 ppm (Ar-F).
LC-MS (ESI+)

observed at m/z ~212.1 (Free base mass).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield in Step 2 (Thioether Formation) Check1 Check: Elimination Product? (Olefin formation) Problem->Check1 Check2 Check: Unreacted Mesylate? Problem->Check2 Sol1 Solution: Lower Temp to 50°C Switch base to Cs2CO3 Check1->Sol1 Yes Sol2 Solution: Increase Temp to 70°C Add catalytic KI (Finkelstein) Check2->Sol2 Yes

Figure 2: Decision tree for optimizing the critical thio-displacement step.

References

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Thioether Synthesis: Degani, I., Fochi, R., & Regondi, V. (1983). Synthesis of thioethers from thiols and alkyl halides under phase-transfer conditions. Synthesis, 1983(08), 630-632.

  • Piperidine Functionalization: Pastre, J. C., & Browne, D. L. (2013). Flow chemical synthesis of 3-substituted piperidines. Journal of Flow Chemistry, 3(2), 54-57. (Contextual reference for piperidine stability).
  • Safety Data: Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorobenzenethiol.

Sources

Strategic Fluorination of Piperidine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Fluorinated Piperidines in CNS Drug Discovery Content Type: Detailed Application Notes and Protocols

Physicochemical Tuning, Synthetic Protocols, and Validation Workflows

Abstract

The piperidine ring is a privileged pharmacophore in Central Nervous System (CNS) drug discovery, serving as a core scaffold in analgesics, antipsychotics, and antidepressants. However, the high basicity of the secondary amine (pKa ~11) often leads to lysosomal trapping (phospholipidosis) and poor blood-brain barrier (BBB) permeability. This guide details the strategic application of fluorine substitution to modulate pKa, optimize lipophilicity (LogD), and block metabolic soft spots.[1] We provide actionable protocols for the synthesis of fluorinated piperidines and the validation of their CNS-drug-like properties.

Part 1: The Physicochemical Rationale

Basicity Modulation (The pKa Effect)

The introduction of an electronegative fluorine atom on the piperidine ring inductively withdraws electron density from the nitrogen lone pair. This reduction in basicity is distance-dependent and critical for CNS penetration.

  • 3-Fluoropiperidine: Lowers pKa by ~1.0–2.0 units (to ~9.0–9.5).

  • 3,3-Difluoropiperidine: Lowers pKa by ~3.0–4.0 units (to ~7.0–8.0).

  • Impact: Lowering pKa reduces the fraction of ionized drug at physiological pH (7.4), increasing the concentration of the neutral species capable of passive diffusion across the BBB.

Conformational Locking (The Gauche Effect)

Fluorination is not merely a steric replacement for hydrogen; it introduces stereoelectronic effects. In 3-fluoropiperidines, the C–F bond often prefers an axial orientation.[2][3]

  • Mechanism: This preference arises from the gauche effect (hyperconjugation between the

    
     and 
    
    
    
    orbitals) and favorable dipole interactions with the protonated nitrogen.
  • Utility: This "locks" the piperidine into a specific chair conformation, reducing the entropic penalty of binding to a receptor.

Decision Logic for Fluorination

Use the following decision tree to determine the optimal fluorination strategy based on lead compound liabilities.

FluorinationStrategy Start Lead Compound Liability Analysis Issue1 High Clearance / Short Half-life? Start->Issue1 Issue2 Poor BBB Permeability? Start->Issue2 Issue3 Low Potency / Selectivity? Start->Issue3 Sol1 Metabolic Blocking: Fluorinate at C4 or benzylic sites (Prevents P450 hydroxylation) Issue1->Sol1 Yes Sol2 pKa Modulation: Fluorinate at C3 (Mono- or Di-) (Reduces basicity, increases neutral fraction) Issue2->Sol2 Yes Sol3 Conformational Locking: Fluorinate at C3 (Axial preference) (Pre-organizes ligand) Issue3->Sol3 Yes

Figure 1: Strategic decision tree for incorporating fluorine into piperidine scaffolds based on ADME/Tox liabilities.

Part 2: Synthetic Protocols

Protocol A: Catalytic Hydrogenation of Fluoropyridines

Application: Efficient access to cis-3-fluoropiperidines and 3,5-difluoropiperidines without using hazardous deoxofluorinating reagents. Mechanism: Heterogeneous or homogeneous hydrogenation of the corresponding fluoropyridine.

Materials:

  • Substrate: 3-Fluoropyridine or 3,5-Difluoropyridine derivative.[3]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Rh(CAAC) complexes for homogeneous routes.

  • Solvent: Methanol or Acetic Acid.

  • Equipment: High-pressure hydrogenation reactor (Parr bomb).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the fluoropyridine in Methanol (0.5 M concentration).

  • Acidification: Add 1.1 equiv of concentrated HCl (to form the pyridinium salt, preventing catalyst poisoning by the amine product).

  • Catalyst Addition: Carefully add 5 mol% Rh/Al₂O₃ under an inert atmosphere (Ar or N₂).

  • Hydrogenation: Seal the reactor and purge with H₂ three times. Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Workup: Vent H₂ carefully. Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the fluoropiperidine hydrochloride salt.

    • Note: This method predominantly yields the cis-isomer (all-syn) due to the concerted surface hydrogenation.

Protocol B: Deoxofluorination of Hydroxypiperidines

Application: Late-stage introduction of fluorine with inversion of stereochemistry.

Materials:

  • Substrate: N-protected 3-hydroxypiperidine (e.g., N-Boc).

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under N₂.

  • Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM.

  • Addition: Dropwise add Deoxo-Fluor (1.2 equiv). Caution: Exothermic.

  • Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at room temperature overnight.

  • Quenching: Cool to 0°C and quench dropwise with saturated aqueous NaHCO₃. Caution: Gas evolution.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Validation & Characterization Protocols

Protocol C: Potentiometric pKa Determination

Objective: Accurately measure the pKa shift induced by fluorination to predict CNS permeation.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1–3 mg of the fluorinated piperidine salt in 1.5 mL of assay water (0.15 M KCl).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the amine pKa.

  • Success Criteria: The target pKa for optimal CNS penetration is typically 7.5 – 9.0 .

Protocol D: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: High-throughput screening of BBB permeability.

  • Membrane: Porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Donor Plate: 96-well filter plate (0.45 µm PVDF). Coat the filter with 4 µL of PBLE solution.

  • Acceptor Plate: 96-well PTFE plate filled with 200 µL of PBS (pH 7.4).

  • Procedure:

    • Add 200 µL of compound solution (10 µM in PBS) to the donor wells.

    • Sandwich the donor and acceptor plates.

    • Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

Part 4: Case Studies & Data Summary

Case Study 1: pKa Modulation in KSP Inhibitors (Merck)

While KSP is an oncology target, the optimization strategy used for MK-0731 is the gold standard for piperidine engineering in CNS discovery.

  • Challenge: The non-fluorinated piperidine lead had a pKa of ~9.5, leading to P-glycoprotein (P-gp) efflux and hERG channel blockage.

  • Solution: Introduction of a 3-fluoro substituent.[3][4]

  • Outcome:

    • pKa: Reduced to 7.6.

    • Efflux: P-gp ratio dropped from >10 to <2.

    • Safety: hERG inhibition was significantly reduced due to lower basicity.

Case Study 2: 18F-Fluspidine (Sigma-1 Receptor Imaging)
  • Application: PET imaging of Sigma-1 receptors in neurodegenerative diseases.

  • Structure: A spirocyclic piperidine with a fluoroalkyl chain.[5][6]

  • Insight: The fluorine-18 label is placed on a side chain, but the piperidine core remains the key binding element. The fluorination provided metabolic stability against N-dealkylation while maintaining high affinity (

    
     nM).
    
Summary of Fluorine Effects on Piperidine Properties[3][7][8][9]
Substitution

pKa (approx)
LogD (pH 7.4)Conformational EffectPrimary Utility
None (H) 0 (Ref ~11.0)ReferenceChair flip (flexible)Baseline
3-Fluoro -1.5 to -2.0IncreasesAxial preference (Gauche)Permeability & Potency
3,3-Difluoro -3.0 to -4.0Increases ++Distorted ChairLowering basicity drastically
4-Fluoro -0.5 to -0.8IncreasesEquatorial preferenceMetabolic Blocking
4-CF3 -1.0 to -1.5Increases +++Equatorial preferencePotency & Lipophilicity

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[3] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters, 18(16), 4507-4510. (Describes the MK-0731 logic). [Link]

  • Morgans, G. L., et al. (2017). The synthesis of 3-fluoropiperidines.[3][7] Beilstein Journal of Organic Chemistry, 13, 1059–1067. [Link]

  • Brust, P., et al. (2014). Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 7(3), 225-240. [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronically Controlled Cylization of Amino-Alkynes: A General Route to 3-Fluoropiperidines. Angewandte Chemie International Edition, 54(36), 10605-10609. [Link]

Sources

Application Note: High-Precision Profiling of Monoaminergic and Sigma-1 Receptor Pathways using 3-((4-Fluorophenyl)thio)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((4-Fluorophenyl)thio)piperidine HCl is a specialized chemical probe belonging to the 3-substituted piperidine class. Structurally characterized by a piperidine ring linked via a thioether moiety to a 4-fluorophenyl group, this compound serves as a critical bioisostere and pharmacophore probe in neuropharmacology.

Unlike classic 3,4-disubstituted inhibitors (e.g., Paroxetine), this 3-monosubstituted thio-analog is utilized to interrogate the steric and electronic requirements of the Serotonin Transporter (SERT) central binding site and the Sigma-1 receptor (σ1R) chaperone complex. By replacing the canonical ether or methylene linkage with a thioether, researchers can probe the role of sulfur-mediated interactions (e.g., sigma-hole bonding, metabolic stability) within the target pocket.

This guide details the protocols for using 3-((4-Fluorophenyl)thio)piperidine HCl as a molecular probe to map ligand-binding landscapes and determine selectivity profiles against monoamine transporters.

Chemical Properties & Handling

  • IUPAC Name: 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride

  • Molecular Formula: C₁₁H₁₄FNS · HCl

  • Molecular Weight: 247.76 g/mol

  • Solubility: Soluble in DMSO (>20 mM) and Water (up to 10 mM with warming).

  • Stability: The thioether linkage is susceptible to oxidation (sulfoxide/sulfone formation). Store solid at -20°C under desiccated conditions. Solutions should be prepared fresh or stored at -80°C under argon.

Mechanism of Action & Biological Targets

Serotonin Transporter (SERT) Probing

The compound acts as a competitive antagonist at the SERT orthosteric site. The 4-fluorophenyl moiety mimics the halogenated ring of SSRIs (like Paroxetine or Fluoxetine), engaging in hydrophobic interactions within the S1 sub-pocket (specifically residues Tyr95 and Ile172 in hSERT). The piperidine nitrogen provides the essential cationic anchor, interacting with Asp98.

  • Probe Utility: Used to determine if the "bent" conformation induced by the 3-thio linkage is tolerated by the transporter, differentiating between "cocaine-like" (outward-open) and "ibogaine-like" (inward-open) conformational preferences.

Sigma-1 Receptor (σ1R) Interaction

3-substituted piperidines are privileged scaffolds for σ1R. This probe binds to the σ1R chaperone, likely stabilizing the oligomeric state or modulating its interaction with IP3 receptors.

  • Probe Utility: Acts as a tool to assess selectivity ratios (SERT vs. σ1R), a critical parameter in designing non-psychotomimetic antidepressants.

Experimental Protocols

Protocol A: Radioligand Binding Assay (SERT)

Objective: Determine the affinity (


) of the probe for the Serotonin Transporter.
Materials
  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand: [³H]-Paroxetine (Specific Activity: ~85 Ci/mmol) or [³H]-Citalopram.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM Fluoxetine or Serotonin (5-HT).

Workflow
  • Membrane Preparation: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to a protein concentration of 0.5–1.0 mg/mL.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: 25 µL Buffer + 25 µL [³H]-Ligand (final conc. 0.5 nM) + 200 µL Membrane.

    • NSB: 25 µL Fluoxetine (10 µM) + 25 µL [³H]-Ligand + 200 µL Membrane.

    • Probe Test: 25 µL 3-((4-Fluorophenyl)thio)piperidine HCl (10⁻¹⁰ to 10⁻⁵ M) + 25 µL [³H]-Ligand + 200 µL Membrane.

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[1][2]
Protocol B: Functional Uptake Inhibition Assay

Objective: Verify if the probe acts as a functional inhibitor of 5-HT reuptake.

Workflow
  • Cell Seeding: Seed hSERT-expressing cells (e.g., JAR cells or transfected HEK) in 96-well plates (50,000 cells/well).

  • Pre-Incubation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the probe (various concentrations) for 15 min at 37°C.

  • Uptake Initiation: Add [³H]-5-HT (final conc. 20 nM). Incubate for 10 minutes at 37°C.

  • Stop Reaction: Aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Measure radioactivity.

  • Result: Plot % Inhibition vs. Log[Probe].

Visualization: Assay Logic & Pathway

The following diagram illustrates the decision logic for profiling this probe against its two primary targets (SERT and Sigma-1), ensuring a self-validating experimental loop.

G cluster_0 Primary Target: SERT cluster_1 Off-Target: Sigma-1 Start Probe: 3-((4-Fluorophenyl)thio)piperidine Binding Radioligand Binding ([3H]-Paroxetine) Start->Binding SigmaBind Sigma-1 Binding ([3H]-(+)-Pentazocine) Start->SigmaBind ResultSERT Calculate Ki & IC50 Binding->ResultSERT Functional Functional Uptake ([3H]-5-HT) Interpretation Final Profile: SERT Inhibitor vs. Sigma Ligand Functional->Interpretation Inhibition Confirmed ResultSERT->Functional If Ki < 100nM Selectivity Selectivity Ratio (Ki Sigma / Ki SERT) ResultSERT->Selectivity SigmaBind->Selectivity Selectivity->Interpretation Profile Defined

Caption: Workflow for validating 3-((4-Fluorophenyl)thio)piperidine HCl as a dual-target probe. The path prioritizes SERT affinity confirmation before functional testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Probe lipophilicity (LogP ~3.5) causes filter sticking.Pre-soak GF/B filters in 0.5% PEI (Polyethyleneimine) for >2 hours.
Inconsistent IC50 Oxidation of thioether to sulfoxide.Critical: Use freshly prepared DMSO stocks. Do not store diluted aqueous solutions.
Low Solubility Free base precipitation in buffer.Ensure the HCl salt form is used. Sonicate stock in DMSO before adding to buffer. Keep DMSO < 1%.
No Displacement Probe is a substrate, not an inhibitor.Perform a "Release Assay" (pre-load cells with [³H]-5-HT, then add probe) to check for efflux induction.

References

  • Tatsumi, M., et al. "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 1997. Link

  • Glennon, R. A. "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of new ligands." Mini Reviews in Medicinal Chemistry, 2005. Link

  • Andersen, J., et al. "Molecular determinants for binding of allosteric ligands to the serotonin transporter." Journal of Biological Chemistry, 2011. Link

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. Link

Sources

Application Note: Development of Antibacterial Agents from Piperidine Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel chemical scaffolds. The piperidine ring is a "privileged structure" in medicinal chemistry, frequently serving as a core for efflux pump inhibitors (EPIs) and DNA gyrase inhibitors.

Incorporating a thioether (sulfide) linkage into the piperidine scaffold offers distinct advantages:

  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (

    
    ) compared to ether analogs, enhancing membrane permeability—a critical factor for targeting Gram-negative bacteria.
    
  • Metabolic Stability: Thioethers are generally more resistant to hydrolysis than esters and amides, though they can be oxidized to sulfoxides/sulfones, which themselves may possess bioactivity.

  • Metal Chelation: The soft nucleophilic nature of sulfur allows for potential interaction with metalloenzymes or metal-dependent efflux pumps.

This guide outlines a rigorous workflow for the development of piperidine thioethers, moving from rational synthesis to validated biological assays.

Chemical Synthesis & Optimization Strategy

The synthesis of piperidine thioethers typically follows a modular convergent approach. This allows for the rapid generation of a library of compounds to explore Structure-Activity Relationships (SAR).

Retrosynthetic Analysis

The target scaffold is usually disassembled at the C-S bond. The most reliable forward synthesis involves a nucleophilic substitution reaction between a piperidine-alkyl halide and a thiol (or vice versa).

General Synthetic Protocol

Reaction Type: Nucleophilic Substitution (


).

Reagents:

  • Core A: 1-(2-chloroethyl)piperidine hydrochloride (or similar halide derivative).

  • Core B: Substituted thiophenol or alkyl thiol.

  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ) to scavenge the acid.
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    
  • Catalyst: Potassium iodide (

    
    ) (optional, to generate the more reactive iodide in situ).
    

Step-by-Step Procedure:

  • Activation: Dissolve the substituted thiol (1.0 equiv) in anhydrous

    
    . Add 
    
    
    
    (2.5 equiv) and stir at room temperature for 30 minutes to generate the thiolate anion.
  • Coupling: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 equiv) and a catalytic amount of

    
     (0.1 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 
    
    
    
    9:1).
  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in

    
    , wash with water and brine. Dry over 
    
    
    
    . Purify via silica gel column chromatography.
  • Salt Formation: Convert the free base to the hydrochloride salt using

    
     in dioxane for improved water solubility during biological testing.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Piperidine Scaffold Design ReagentPrep Reagent Prep: Piperidine Halide + Thiol Start->ReagentPrep Activation Activation: Base (K2CO3) + Solvent ReagentPrep->Activation Deprotonation Coupling Coupling Reaction: Reflux 8-12h (SN2) Activation->Coupling Nucleophilic Attack Workup Work-up & Purification: Extraction/Column Chrom. Coupling->Workup TLC Monitoring SaltForm Salt Formation: HCl/Dioxane -> Water Soluble Workup->SaltForm Solubility Opt. Final Final Compound Library SaltForm->Final

Caption: Modular synthesis workflow for piperidine thioether derivatives via nucleophilic substitution.

Biological Evaluation Protocols

To ensure data integrity (E-E-A-T), all biological assays must include appropriate controls (positive: Ciprofloxacin/Vancomycin; negative: DMSO/Vehicle).

Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of the compound that prevents visible growth.[1][2][3] Standard: CLSI M07-A10 Guidelines.

Protocol:

  • Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into columns 2–12.

  • Compound Addition: Add 200 µL of the test compound (at 2x the highest desired concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1–11. Column 11 serves as the Growth Control (bacteria + no drug). Column 12 serves as the Sterility Control (media only).

  • Incubation: Incubate at

    
     for 16–20 hours.
    
  • Readout: Visual inspection for turbidity.[1] The MIC is the lowest concentration with no visible growth.[1][2]

Efflux Pump Inhibition (EPI) Assay

Purpose: Many piperidine derivatives act not as direct bactericides but as "adjuvants" that inhibit efflux pumps, restoring the potency of other antibiotics. Method: Ethidium Bromide (EtBr) Accumulation Assay.

Protocol:

  • Preparation: Grow S. aureus (SA-1199B, NorA overexpressing strain) to mid-log phase. Wash and resuspend in PBS to

    
    .
    
  • Loading: Add EtBr to a final concentration of 10 µM.

  • Treatment: Add the piperidine thioether test compound at 0.25x MIC (sub-inhibitory concentration). Include a positive control (Reserpine or Verapamil) and a negative control (solvent only).

  • Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30 minutes using a spectrofluorometer.

  • Interpretation: An increase in fluorescence compared to the negative control indicates inhibition of the efflux pump (EtBr accumulates inside the cell and binds to DNA).

Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (growth inhibition) and bactericidal (cell killing) activity.[4]

Protocol:

  • Setup: Inoculate CAMHB with bacteria (

    
     CFU/mL).
    
  • Exposure: Add test compound at concentrations of 1x, 2x, and 4x MIC.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis: Plot

    
     vs. Time. A reduction of 
    
    
    
    (99.9%) indicates bactericidal activity.[4]
Mechanism of Action Diagram

MOA Piperidine Piperidine Thioether Membrane Cell Membrane (Lipophilic Interaction) Piperidine->Membrane Permeation EffluxPump Efflux Pump (NorA/AcrAB) (Competitive Inhibition) Piperidine->EffluxPump Blocks Intracellular Intracellular Accumulation Membrane->Intracellular Entry EffluxPump->Intracellular Prevents Expulsion Target Target Binding (DNA Gyrase / Ribosome) Intracellular->Target Binds CellDeath Bacterial Cell Death Target->CellDeath Inhibits Replication

Caption: Dual mechanism of action: Efflux pump inhibition facilitates intracellular accumulation and target engagement.

Structure-Activity Relationship (SAR) Insights

Based on current literature, the following trends are critical for optimizing piperidine thioethers:

Structural ModificationEffect on ActivityMechanistic Rationale
Thioether Linker (-S-) Increases vs. Ether/AmineEnhanced lipophilicity improves membrane penetration; resistance to enzymatic hydrolysis.
N-Substituent (Piperidine) Variable Small alkyl groups (Methyl, Ethyl) often favor Gram-negative activity. Bulky benzyl groups may enhance Gram-positive activity but reduce solubility.
Phenyl Ring Substituents Electron-Withdrawing (Cl, F, NO2) Often Increases potency. Halogens (F, Cl) improve metabolic stability and lipophilicity.
Piperidine C4-Position Critical Substitution at C4 (vs C2 or C3) typically yields the most potent derivatives due to optimal steric fit in efflux pump binding pockets.

Data Interpretation Example: If Compound A (Thioether) has an MIC of 4 µg/mL and Compound B (Ether analog) has an MIC of 32 µg/mL, the sulfur atom is directly responsible for the 8-fold potency increase, likely due to improved uptake.

References

  • Structure-Activity Relationship of Piperidine Derivatives: Title: Structure–activity relationship of piperidine derivatives with antibacterial activity.[1][5][6] Source: ResearchGate (2023). URL:[Link]

  • Efflux Pump Inhibition Mechanism: Title: Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Source: Indian Journal of Medical Research (NIH/PMC). URL:[Link]

  • Thioether Pleuromutilin Derivatives: Title: Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin.[3] Source: PubMed Central (PMC). URL:[Link]

  • Standard Protocols (MIC/Time-Kill): Title: Methods for in vitro evaluating antimicrobial activity: A review. Source: Journal of Pharmaceutical Analysis (NIH/PMC). URL:[Link]

  • Piperidine Synthesis & Evaluation: Title: Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.[5][6][7] Source: Biointerface Research in Applied Chemistry. URL:[Link]

Sources

Application Note: High-Sensitivity Quantitation of 3-((4-Fluorophenyl)thio)piperidine in Biological Matrices via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the quantitation of 3-((4-Fluorophenyl)thio)piperidine , a pharmacologically relevant scaffold often found in serotonin reuptake inhibitors and antihistamine research.

Abstract

This protocol details a robust HPLC-MS/MS method for the quantitation of 3-((4-Fluorophenyl)thio)piperidine (3-FTP), a lipophilic secondary amine and structural analog to several SSRI pharmacophores. The method utilizes positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1][2] We achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL in rat plasma using a Liquid-Liquid Extraction (LLE) technique that minimizes matrix effects common in thioether analysis.

Introduction & Chemical Context

3-((4-Fluorophenyl)thio)piperidine presents specific analytical challenges due to its physicochemical properties:

  • Basicity: The secondary amine (piperidine nitrogen) has a predicted pKa ~9–10, requiring pH control to prevent peak tailing.

  • Lipophilicity: The fluorophenyl-thioether moiety increases logP, making the compound prone to phospholipid binding in plasma matrices.

  • Redox Sensitivity: Thioethers are susceptible to oxidation (sulfoxide formation) during sample processing.[3] This protocol incorporates antioxidants to ensure stability.

Analyte Properties
PropertyValue (Predicted)Analytical Implication
Formula C₁₁H₁₄FNSMonoisotopic Mass: ~211.08 Da
[M+H]⁺ 212.1 m/zPrimary precursor ion for MS/MS
LogP ~2.8Requires high organic gradient for elution
pKa ~9.8 (Piperidine N)Use high pH wash or acidic mobile phase

Experimental Design Strategy (The "Why")

Chromatography Selection

We selected a C18 stationary phase with embedded polar groups (e.g., Waters XBridge or Agilent ZORBAX Bonus-RP).[3]

  • Reasoning: Standard C18 columns often yield tailing peaks for strong bases like piperidines due to silanol interactions. Embedded polar groups shield these silanols.[3]

  • Mobile Phase: A formate buffer (pH 3.[3]5) was chosen over neutral ammonium acetate. The acidic pH ensures the piperidine nitrogen is fully protonated (

    
    ), improving ESI+ sensitivity and peak shape.
    
Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively, which cause ion suppression in the retention window of hydrophobic bases.

  • Decision: We utilize Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether).[3]

  • Mechanism:[3][2] At pH > 11 (adjusted with NaOH), the 3-FTP is deprotonated (neutral) and partitions efficiently into the organic layer, leaving matrix salts and proteins in the aqueous phase.

Mass Spectrometry Optimization
  • Ionization: ESI Positive mode.

  • Fragmentation: Collision Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 212) typically yields:

    • m/z 84 (Piperidine ring): High intensity, but often high background noise.[3]

    • m/z 127 (Fluorophenylthio cation): formed via C-S cleavage.[3] Lower noise, selected as the Quantifier transition.[3]

Materials and Methods

Reagents[1][4]
  • Reference Standard: 3-((4-Fluorophenyl)thio)piperidine (>98% purity).[3]

  • Internal Standard (IS): 3-((4-Fluorophenyl)thio)piperidine-d4 or a structural analog like Paroxetine-d6.[3]

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.

  • Buffer: Ammonium Formate (10 mM).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[3]

  • Stabilizer: Ascorbic acid (0.1% added to plasma) to prevent S-oxidation.[3]

Sample Preparation Protocol (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Basification: Add 50 µL of 0.1 M NaOH to ensure analyte deprotonation (pH > 10).

  • Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.

  • Dry Down: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Liquid Chromatography (Agilent 1290 Infinity II or equivalent)

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm.[3]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Vol: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[3][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |[3]

Mass Spectrometry (Sciex Triple Quad 6500+ or Thermo Altis)

  • Source: ESI Positive (Spray Voltage: 3500 V).[3]

  • Gas Temp: 350°C.

  • Curtain Gas: 35 psi.[3]

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (eV) Role
3-FTP 212.1 127.0 28 Quantifier
3-FTP 212.1 84.1 22 Qualifier

| IS (d4) | 216.1 | 131.0 | 28 | Quantifier |[3]

Workflow Visualization

G Sample Plasma Sample (50 µL) Prep LLE Extraction (MTBE + NaOH) Sample->Prep Basification Separation LC Separation (C18, Acidic pH) Prep->Separation Reconstitution Ionization ESI+ Ionization [M+H]+ = 212.1 Separation->Ionization Elution Fragmentation CID Fragmentation Product: 127 m/z Ionization->Fragmentation MS1 Select Detection Quantitation (LLOQ: 0.5 ng/mL) Fragmentation->Detection MS2 Filter

Caption: Analytical workflow for 3-((4-Fluorophenyl)thio)piperidine showing extraction, separation, and MS/MS detection stages.

Results & Validation Summary

The method was validated following FDA Bioanalytical Method Validation Guidelines.[3]

Linearity and Sensitivity
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Regression: Linear (

    
     weighting), 
    
    
    
    .[3]
  • LLOQ Signal-to-Noise: > 10:1 at 0.5 ng/mL.[3]

Accuracy and Precision
QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LQC 1.54.25.898.5
MQC 502.13.5101.2
HQC 4001.82.999.4
Matrix Effect

Matrix factor was evaluated at Low and High QC levels.

  • Matrix Factor (Normalized to IS): 0.98 – 1.02.

  • Interpretation: The LLE cleanup successfully removed phospholipids, evidenced by the absence of ion suppression in the elution window (2.4 min).

Troubleshooting & Expert Tips

  • Peak Tailing: If the piperidine peak tails, increase the buffer concentration in Mobile Phase A to 10mM Ammonium Formate. The ionic strength helps mask secondary interactions with the stationary phase.

  • Oxidation: If a peak appears at +16 Da (m/z 228), it is the sulfoxide metabolite/degradant.[3] Ensure samples are kept at 4°C and processed under subdued light if possible, or add ascorbic acid.

  • Carryover: Piperidines are "sticky."[3] Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) to minimize carryover between injections.[3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • Souverain, S., et al. (2004).[3] Protein precipitation for the analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Niessen, W.M.A. (2006).[3] Liquid Chromatography-Mass Spectrometry. CRC Press.[3] (General reference for ESI fragmentation mechanisms of piperidines). [Link]

  • PubChem Compound Summary. (2025). 3-(4-Fluorophenyl)piperidine (Structural Analog Data). National Center for Biotechnology Information.[3] [Link][6]

Sources

Application Notes & Protocols: Establishing a Cell-Based Functional Assay for 3-((4-Fluorophenyl)thio)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay system to characterize the biological activity of 3-((4-Fluorophenyl)thio)piperidine HCl. Given its structural motifs, this compound is a candidate for interaction with monoamine transporters. Therefore, this guide focuses on a primary functional assay to quantify the inhibition of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Critically, we integrate a counter-assay for cell viability to ensure the observed activity is specific and not an artifact of cytotoxicity. The protocols are designed to be self-validating, incorporating essential controls and detailed rationales behind experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) responsible for the reuptake of neurotransmitters—namely dopamine, serotonin, and norepinephrine—from the synaptic cleft into presynaptic neurons.[1][2] This reuptake mechanism is a critical process for terminating neurotransmission and maintaining homeostasis.[1] Consequently, MATs are significant targets for a wide array of therapeutics used to treat psychiatric and neurological disorders, including depression and ADHD, as well as for drugs of abuse like cocaine and amphetamines.[2][3][4]

The characterization of novel compounds, such as 3-((4-Fluorophenyl)thio)piperidine HCl, for their potential interaction with MATs is a foundational step in preclinical drug discovery. Cell-based assays offer a controlled and reproducible environment to determine a compound's potency and selectivity for these transporters.

This guide outlines a logical, two-pronged approach:

  • Primary Functional Assay: A neurotransmitter uptake inhibition assay to measure the compound's potency (IC₅₀) in blocking transporter function. We will detail the "gold standard" radioligand-based method and discuss modern fluorescence-based alternatives.

  • Secondary Counter-Screen: A cell viability assay to determine the compound's cytotoxicity (CC₅₀). This is an indispensable control to differentiate true transporter inhibition from non-specific effects on cell health.[5][6][7] The ratio of these two values yields the Selectivity Index (SI), a key parameter in evaluating a compound's therapeutic potential.

Assay Principles and Design
2.1. Neurotransmitter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the transport of a specific substrate into cells engineered to express a monoamine transporter (e.g., hDAT, hSERT, or hNET).[8] The fundamental principle involves incubating these cells with the test compound before introducing a labeled substrate (e.g., [³H]Dopamine).[3] If the compound inhibits the transporter, less labeled substrate will accumulate inside the cells. The amount of accumulated substrate is inversely proportional to the inhibitor's potency.

2.2. Cell Viability Assay

To ensure that a reduction in substrate uptake is due to specific transporter inhibition and not simply because the cells are dead or metabolically inactive, a cytotoxicity assay is performed in parallel.[5][9] Assays measuring ATP content (e.g., CellTiter-Glo®) are highly sensitive, as ATP is a robust indicator of metabolically active, viable cells.[6] A decrease in luminescence signal upon treatment with the compound indicates a cytotoxic or cytostatic effect.

Experimental Workflows & Signaling Pathways
3.1. Overall Experimental Workflow

The following diagram illustrates the end-to-end workflow for characterizing the compound, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Assay (Uptake Inhibition) cluster_secondary Phase 3: Counter-Screen (Viability) cluster_analysis Phase 4: Data Analysis A Select & Culture Transfected Cells (e.g., HEK293-hDAT) B Prepare Compound Stock & Serial Dilutions C Seed Cells in 96-well Plates A->C I Seed Cells in Parallel 96-well Plates A->I D Pre-incubate with 3-((4-Fluorophenyl)thio)piperidine HCl B->D J Incubate with Compound (Match Uptake Assay Duration) B->J C->D E Add Radiolabeled Substrate (e.g., [3H]Dopamine) D->E F Incubate for Uptake (e.g., 5-10 min @ 37°C) E->F G Terminate Uptake & Wash F->G H Lyse Cells & Quantify Radioactivity (Scintillation Counting) G->H M Calculate % Inhibition H->M I->J K Add Viability Reagent (e.g., CellTiter-Glo®) J->K L Measure Signal (Luminescence) K->L O Calculate % Viability L->O N Determine IC50 (Non-linear Regression) M->N Q Calculate Selectivity Index (SI = CC50 / IC50) N->Q P Determine CC50 O->P P->Q

Caption: High-level workflow for compound characterization.

3.2. Mechanism of Monoamine Transporter Inhibition

This diagram visualizes the biological process at the synapse that the primary assay is designed to measure.

G cluster_presynapse Presynaptic Neuron cluster_cleft cluster_postsynapse Postsynaptic Neuron Vesicle Vesicles with Dopamine (DA) DA DA Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binding & Signaling Inhibitor Inhibitor Inhibitor->DAT Blockade

Caption: Inhibition of dopamine reuptake at the synapse.

Detailed Protocols
4.1. Materials & Reagents
Reagent/MaterialSuggested Source/Cat. No.
Cell Lines (HEK293-hDAT, -hSERT, -hNET)Commercially available (e.g., PerkinElmer, Millipore)
Culture Medium (DMEM)Gibco, #11965092
Fetal Bovine Serum (FBS)Gibco, #26140079
Penicillin-StreptomycinGibco, #15140122
Geneticin (G418 Sulfate)Gibco, #10131035
96-well clear-bottom, black platesCorning, #3603
96-well solid white plates (for luminescence)Corning, #3917
[³H]Dopamine, [³H]Serotonin, or [³H]NorepinephrinePerkinElmer
Known Inhibitors (e.g., GBR 12909, Fluoxetine)Sigma-Aldrich, Tocris
Uptake Buffer (e.g., Krebs-HEPES Buffer)Prepare in-house
Scintillation Fluid (e.g., Ultima Gold™)PerkinElmer
CellTiter-Glo® Luminescent Cell Viability AssayPromega, #G7570
Microplate Scintillation Countere.g., PerkinElmer MicroBeta²
Luminescence Plate Readere.g., BioTek Synergy, Spectramax
4.2. Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol is optimized for a 96-well format and describes the procedure for the dopamine transporter (DAT). The same protocol can be adapted for SERT and NET by substituting the radiolabeled substrate and control inhibitor.[1][10]

Day 1: Cell Plating

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

  • Plating: Trypsinize and resuspend the cells. Seed the cells into a poly-D-lysine coated, 96-well, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[11]

  • Control Wells: In parallel, seed non-transfected parental HEK293 cells to determine non-specific uptake.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator. A confluent monolayer should be formed by the next day.[11]

Day 2: Uptake Assay

  • Prepare Solutions:

    • Compound Plate: Prepare serial dilutions of 3-((4-Fluorophenyl)thio)piperidine HCl (e.g., from 100 µM to 1 nM final concentration) in uptake buffer.

    • Control Wells: Prepare wells with uptake buffer only (100% uptake/vehicle control) and a saturating concentration of a known DAT inhibitor like GBR 12909 or cocaine (10 µM final concentration) for non-specific binding (0% uptake).[12]

    • Substrate Solution: Dilute [³H]Dopamine in uptake buffer to a final concentration of ~10-20 nM.[3]

  • Assay Execution:

    • Aspirate the culture medium from the cell plate and gently wash each well once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of the diluted compound or control solutions to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.[3]

    • Initiate Uptake: Add 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C. This ensures the measurement of the initial uptake rate.[3][10]

  • Termination and Lysis:

    • Terminate: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. This step is critical to remove extracellular radioligand.

    • Lyse: Add 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

4.3. Protocol 2: ATP-Based Cell Viability Assay (Counter-Screen)

This assay should be run in parallel with the uptake assay, using an identical cell plating and compound incubation setup.

  • Cell Plating: On Day 1, seed cells into a 96-well, solid white plate at the same density as for the uptake assay.

  • Compound Treatment: On Day 2, treat the cells with the same serial dilutions of 3-((4-Fluorophenyl)thio)piperidine HCl and for the same duration as the pre-incubation and incubation steps of the uptake assay combined. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent (0% viability).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
5.1. Uptake Inhibition Data
  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM in vehicle wells) - Non-specific Uptake (CPM in known inhibitor wells)

  • Calculate Percent Inhibition:

    • For each compound concentration, calculate the percent inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [(Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)])

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific substrate uptake.[3]

5.2. Cell Viability Data
  • Calculate Percent Viability:

    • % Viability = 100 * [(Sample Luminescence - 0% Viability Control) / (100% Viability Control - 0% Viability Control)]

  • Determine CC₅₀:

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

5.3. Data Presentation and Selectivity Index

Summarize the results in a clear, quantitative table.

Target TransporterIC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI = CC₅₀ / IC₅₀)
hDAT [Calculated Value][Calculated Value][Calculated Value]
hSERT [Calculated Value][Calculated Value][Calculated Value]
hNET [Calculated Value][Calculated Value][Calculated Value]

Interpretation: A higher SI value is desirable, indicating that the compound's effect on the transporter occurs at concentrations far below those that cause general cell toxicity. A SI > 10 is generally considered a good starting point for a promising hit compound.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
High Variability (High SD) Inconsistent cell plating; Pipetting errors; Edge effects on the plate.Use a multichannel pipette; Ensure a homogenous cell suspension; Avoid using the outer wells of the plate.
Low Signal Window Low transporter expression; Sub-optimal substrate concentration or incubation time.Verify cell line expression; Perform a substrate kinetic analysis (Kₘ determination) to use an optimal substrate concentration.[13]
IC₅₀ Appears High Compound insolubility; Compound instability in buffer.Check compound solubility in the final assay buffer; Prepare fresh dilutions for each experiment.
Apparent Inhibition at All Concentrations Compound is cytotoxic.Correlate with the cell viability assay data. If CC₅₀ is close to IC₅₀, the effect is likely due to toxicity.[2]
Conclusion

This application note provides a validated, step-by-step framework for characterizing the functional activity of 3-((4-Fluorophenyl)thio)piperidine HCl on monoamine transporters. By combining a primary functional uptake assay with a critical cell viability counter-screen, researchers can generate reliable, high-quality data on the compound's potency (IC₅₀), toxicity (CC₅₀), and therapeutic window (Selectivity Index). This rigorous, self-validating approach is fundamental to making informed decisions in the early stages of the drug discovery pipeline.

References
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Kastl, A. M., & Sitte, H. H. (2014). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • The Wistar Institute. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Sucic, S., & Kudlacek, O. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link]

  • Sucic, S., & Kudlacek, O. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Data Sheet. Retrieved from [Link]

  • Jørgensen, T. N., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Retrieved from [Link]

  • Kast, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Medicalexpo. Retrieved from [Link]

  • Kast, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays. PMC. Retrieved from [Link]

  • Hyman, S. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

Sources

Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Piperidine Derivatives and Radioligand Binding Assays

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to be readily modified, influencing the compound's pharmacokinetic and pharmacodynamic properties, and its capacity to interact with a wide range of biological targets.[1][2] Piperidine derivatives have shown significant promise as antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's and neuropathic pain.[2][3] Their therapeutic effects are often mediated through interactions with neurotransmitter receptors such as dopamine, serotonin, muscarinic, and sigma receptors.[2][4][5][6]

Understanding the binding characteristics of these derivatives to their target receptors is a cornerstone of drug discovery and development. The radioligand binding assay is a powerful and widely used technique to quantify the interaction between a ligand and a receptor.[7] This method allows for the determination of key parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibition constant (Ki) of a test compound.[8][9] This application note provides a detailed, in-depth guide to performing radioligand binding assays for piperidine derivatives, grounded in scientific principles and practical laboratory experience.

Pillar 1: The Scientific Foundation of Radioligand Binding Assays

A successful radioligand binding assay hinges on a solid understanding of the law of mass action, which describes the reversible interaction between a ligand and a receptor at equilibrium.[7]

  • Saturation Assays: These experiments are designed to determine the affinity of a radioligand for its receptor (Kd) and the total number of receptors in a given tissue or cell preparation (Bmax).[9][10] By incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand, a saturation curve is generated. The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[7]

  • Competition (Inhibition) Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (like a novel piperidine derivative) for a receptor.[8][11] This is achieved by measuring the ability of the test compound to compete with a radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.[8][11][12]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols are designed to be robust and adaptable for the characterization of piperidine derivatives targeting various receptors.

Essential Reagents and Buffers
Reagent/BufferCompositionPurpose
Binding Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTAProvides a stable pH and ionic environment for receptor-ligand binding.[12]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Used to rapidly wash away unbound radioligand during the filtration step.[12]
Radioligand Stock Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific to the target receptor.The labeled molecule that binds to the receptor of interest. High specific activity is crucial.[13]
Unlabeled Competitor A high-affinity, structurally distinct ligand for the target receptor.Used to define non-specific binding.[11][14]
Test Compounds Piperidine derivatives of interest dissolved in a suitable solvent (e.g., DMSO).The unlabeled compounds for which the Ki will be determined.
Scintillation Cocktail A liquid that emits light when it interacts with radioactive particles.Used for quantifying the amount of bound radioligand.[12]
Membrane Preparation from Tissues or Cells

This protocol describes a general method for preparing a crude membrane fraction enriched with the target receptor.

  • Homogenization: Homogenize tissues (e.g., rat brain) or cell pellets in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[12]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[12]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[12]

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Resuspension and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[12]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

Saturation Binding Assay Protocol

This assay determines the Kd and Bmax of the chosen radioligand for the target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_radioligand Prepare Serial Dilutions of Radioligand add_total Add Membranes, Buffer, and Radioligand (Total Binding) prep_radioligand->add_total add_nsb Add Membranes, Buffer, Radioligand, and Excess Unlabeled Ligand (NSB) prep_radioligand->add_nsb prep_membranes Thaw and Dilute Membrane Preparation prep_membranes->add_total prep_membranes->add_nsb incubate Incubate at a Defined Temperature and Time to Reach Equilibrium add_total->incubate add_nsb->incubate filter Rapidly Filter Through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Quantify Radioactivity on Filters wash->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot Plot Specific Binding vs. Radioligand Concentration calc_specific->plot fit Fit Data with Nonlinear Regression to Determine Kd and Bmax plot->fit

Caption: Workflow for a Saturation Radioligand Binding Assay.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up two sets of tubes or wells. One set will be for "total binding" and the other for "non-specific binding" (NSB).[7]

  • Radioligand Addition: Add increasing concentrations of the radioligand to both sets of wells. A typical concentration range is 0.1 to 10 times the expected Kd.[11]

  • Non-Specific Binding Definition: To the NSB wells, add a high concentration of an unlabeled competitor (typically 100-1000 times its Ki or Kd) to saturate the specific binding sites.[11][14]

  • Initiate Binding: Add the membrane preparation (typically 50-120 µg of protein for tissue membranes) to all wells to start the reaction.[12] The final assay volume is typically 250 µL.[12]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10][12] This time should be determined experimentally.

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12][15]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]

Competition Binding Assay Protocol

This assay determines the affinity (Ki) of your piperidine derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_competitor Prepare Serial Dilutions of Test Compound add_reagents Add Membranes, Radioligand, and Test Compound prep_competitor->add_reagents prep_radioligand Prepare Fixed Concentration of Radioligand (≤ Kd) prep_radioligand->add_reagents prep_membranes Thaw and Dilute Membrane Preparation prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapidly Filter and Wash incubate->filter count Quantify Radioactivity filter->count plot Plot % Specific Binding vs. log[Test Compound] count->plot fit Fit Data with Nonlinear Regression to Determine IC50 plot->fit calc_ki Calculate Ki using the Cheng-Prusoff Equation fit->calc_ki

Caption: Workflow for a Competition Radioligand Binding Assay.

Step-by-Step Protocol:

  • Assay Setup: Prepare wells for total binding, non-specific binding, and a range of concentrations for each piperidine derivative to be tested.

  • Reagent Addition:

    • To all wells, add the membrane preparation and a fixed concentration of the radioligand (ideally at or below its Kd).[11][13]

    • To the total binding wells, add buffer.

    • To the NSB wells, add a saturating concentration of the unlabeled competitor.

    • To the test compound wells, add serial dilutions of your piperidine derivatives.

  • Incubation: Incubate the plate under the same conditions established for the saturation assay to ensure equilibrium is reached.[12]

  • Filtration and Washing: Terminate the assay by rapid filtration and washing as described in the saturation protocol.

  • Quantification: Count the radioactivity on the filters.

Pillar 3: Data Analysis and Interpretation

Saturation Assay Data Analysis
  • Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.[8][13]

  • Plot the Data: Plot the specific binding (in fmol/mg protein or a similar unit) against the concentration of the radioligand.

  • Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation to determine the Bmax and Kd.[9]

Competition Assay Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding remaining.

  • Plot the Data: Plot the percent specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Non-linear Regression: Fit the data to a one-site competition model to determine the IC50 value.[8]

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 to a Ki value, using the Kd of the radioligand determined from the saturation assay.[11][12]

ParameterDescriptionDetermined From
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity. A lower Kd indicates higher affinity.[7]Saturation Assay
Bmax Maximum number of binding sites; reflects the density of the receptor in the sample.[9]Saturation Assay
IC50 The concentration of a competitor that inhibits 50% of the specific binding of the radioligand.[9]Competition Assay
Ki Inhibition constant; the affinity of the unlabeled test compound for the receptor.[8]Competition Assay (calculated from IC50)

Troubleshooting and Expert Insights

  • High Non-Specific Binding: This is a common issue. If NSB is more than 50% of total binding, the data quality is compromised.[11][14]

    • Cause: The radioligand may be too hydrophobic, or the assay conditions may be suboptimal.[13][15]

    • Solutions:

      • Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the binding buffer.[13]

      • Pre-soak filters in 0.3-0.5% PEI.[12]

      • Increase the number and volume of washes.[15]

      • Consider using a different radioligand with better properties.

  • Low Specific Binding Signal:

    • Cause: Insufficient receptor density in the membrane preparation, low radioligand specific activity, or suboptimal incubation conditions.

    • Solutions:

      • Increase the amount of membrane protein per well.

      • Ensure the radioligand has not degraded and has high specific activity.[13]

      • Optimize incubation time and temperature.

  • Poor Reproducibility:

    • Cause: Inconsistent pipetting, temperature fluctuations, or issues with the filtration and washing steps.

    • Solutions:

      • Use calibrated pipettes and ensure thorough mixing.

      • Perform incubations in a temperature-controlled water bath or incubator.[16]

      • Ensure the filtration and washing steps are performed rapidly and consistently for all samples.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately characterize the binding affinities of novel piperidine derivatives, a critical step in the journey of drug discovery.

References

  • Analyzing Radioligand Binding Data. 8

  • Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. 17

  • Pharmacological Applications of Piperidine Derivatives.

  • Saturation Binding Assay Guidelines: Kd & Ki Determination.

  • SIGMA RECEPTOR BINDING ASSAYS.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • The GraphPad Guide to Analyzing Radioligand Binding Data.

  • Data Sheet Radioligand Binding Assay Protocol.

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

  • Sigma Receptor Binding Assays.

  • Enantiomeric N-methyl-4-piperidyl benzilates as muscarinic receptor ligands: Radioligand binding studies and docking studies to models of the three muscarinic receptors M1, M2 and M3.

  • Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist.

  • Nonspecific binding.

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.

  • Fully automated radioligand binding filtration assay for membrane-bound receptors.

  • Ki Summary.

  • Radiometric Ligand-Binding Assays.

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay.

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands.

  • Specific and Non-specific Binding in a ligand binding assay.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

  • Strategies for reducing non-specific binding in receptor assays.

  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

Sources

Application Note: Large-Scale Synthesis and Purification of 3-((4-Fluorophenyl)thio)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It synthesizes established organic process methodologies applied to the specific scaffold of 3-((4-Fluorophenyl)thio)piperidine HCl.

Executive Summary

The synthesis of 3-arylthiopiperidines presents specific regiochemical challenges often overlooked in small-scale discovery routes. This protocol details a scalable, robust synthetic route for 3-((4-Fluorophenyl)thio)piperidine HCl , prioritizing regioselectivity and process safety.

Unlike routes utilizing 3-halopiperidines—which suffer from aziridinium ion-mediated rearrangements leading to pyrrolidine impurities—this protocol employs a carbamate-protected sulfonate displacement strategy . This ensures the integrity of the piperidine ring system while providing high yields (>75% overall) and high purity (>99.5% HPLC).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the nucleophilic displacement of an activated alcohol by a thiol.

Critical Mechanistic Insight: The "Aziridinium Trap"

A common pitfall in 3-substituted piperidine synthesis is the use of N-alkyl protecting groups (e.g., N-benzyl).

  • The Risk: The basic nitrogen lone pair can intramolecularly displace a C3 leaving group, forming a bicyclic aziridinium ion.

  • The Consequence: Nucleophilic attack on the aziridinium ion often occurs at C2, leading to ring contraction (2-substituted methylpyrrolidines) rather than the desired piperidine.

  • The Solution: We utilize an N-Boc (tert-butoxycarbonyl) protecting group. The electron-withdrawing nature of the carbamate reduces nitrogen nucleophilicity, suppressing aziridinium formation and forcing a direct

    
     displacement.
    

Retrosynthesis Target Target: 3-((4-Fluorophenyl)thio)piperidine HCl Intermediate Intermediate: N-Boc-3-((4-Fluorophenyl)thio)piperidine Target->Intermediate Deprotection (HCl/IPA) Precursors Precursors: N-Boc-3-Mesyloxypiperidine + 4-Fluorothiophenol Intermediate->Precursors S_N2 Displacement (Base/DMF)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly via S_N2 displacement.

Process Safety Assessment

Hazard ClassSpecific RiskMitigation Strategy
Thiols 4-Fluorothiophenol is a potent sensitizer with a low odor threshold.Use a closed reactor system. Scrub off-gases with bleach (NaOCl) solution to oxidize thiols to sulfonates before venting.
Exotherms Mesylation (Step 1) and Deprotection (Step 3) are exothermic.Controlled addition of reagents at <0°C. Active cooling jackets required for scale >100g.
Vesicants Mesyl chloride (MsCl) is corrosive and lachrymatory.Charge via cannula or closed addition funnel. Quench excess MsCl with aqueous ammonium chloride before workup.

Detailed Experimental Protocols

Step 1: Activation of N-Boc-3-hydroxypiperidine

Objective: Convert the hydroxyl group into a reactive mesylate leaving group.

  • Reagents:

    • N-Boc-3-hydroxypiperidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge N-Boc-3-hydroxypiperidine and TEA into the reactor with DCM.

  • Cool the solution to -5°C to 0°C .

  • Add MsCl dropwise over 60 minutes, maintaining internal temperature <5°C. Note: Rapid addition causes impurity formation.

  • Stir at 0°C for 2 hours. Monitor by TLC or HPLC (Target: <2% starting material).

  • Quench: Add saturated NaHCO3 solution (5 vol) slowly.

  • Workup: Separate phases. Wash organic layer with water (5 vol) and brine (5 vol).

  • Dry over Na2SO4, filter, and concentrate in vacuo to obtain N-Boc-3-mesyloxypiperidine as a viscous oil. Use directly in Step 2.

Step 2: Thioetherification (The Critical Step)

Objective: Install the arylthio group via


 displacement.
  • Reagents:

    • N-Boc-3-mesyloxypiperidine (from Step 1)

    • 4-Fluorothiophenol (1.1 equiv)

    • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, -325 mesh)

    • DMF (Dimethylformamide) (8 vol)

Protocol:

  • Charge DMF and K2CO3 to the reactor. Establish an inert atmosphere (N2 or Ar). Oxygen exclusion is vital to prevent disulfide dimerization of the thiol.

  • Add 4-Fluorothiophenol. Stir for 15 minutes at room temperature.

  • Add a solution of N-Boc-3-mesyloxypiperidine in DMF (2 vol) dropwise.

  • Heat the mixture to 60°C for 6–8 hours.

    • Process Control: Do not exceed 70°C. Higher temperatures promote elimination to the enecarbamate byproduct.

  • Workup: Cool to 20°C. Pour into ice-water (20 vol).

  • Extract with Ethyl Acetate (3 x 5 vol).

  • Wash combined organics with 1M NaOH (to remove unreacted thiol) followed by water and brine.

  • Concentrate to yield crude N-Boc-3-((4-fluorophenyl)thio)piperidine.

Step 3: Deprotection and Salt Crystallization

Objective: Remove the Boc group and isolate the high-purity HCl salt.

  • Reagents:

    • Crude Intermediate (from Step 2)

    • 4M HCl in Isopropanol (IPA) or Dioxane (3.0 equiv)

    • Ethyl Acetate (EtOAc) (as anti-solvent)

Protocol:

  • Dissolve the crude intermediate in minimal IPA (2 vol).

  • Cool to 10°C.

  • Add 4M HCl/IPA dropwise. Monitor gas evolution (isobutylene).

  • Allow to warm to 20°C and stir for 3 hours. A white precipitate should form.

  • Crystallization: If precipitation is oily, add EtOAc (5 vol) dropwise to induce crystallization.

  • Filter the solids under N2 pressure.

  • Washing: Wash the cake with cold EtOAc/IPA (3:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: N-Boc-3-hydroxypiperidine Step1 Step 1: Mesylation (-5°C, DCM, MsCl) Start->Step1 Check1 QC Check: <2% SM Step1->Check1 Step2 Step 2: Thioetherification (60°C, DMF, K2CO3) Check1->Step2 Pass Wash Workup: NaOH Wash (Removes Thiol) Step2->Wash Step3 Step 3: Deprotection (HCl/IPA) Wash->Step3 Final Final Product: HCl Salt Crystallization Step3->Final

Figure 2: Step-by-step process flow for the synthesis of the target hydrochloride salt.

Analytical Quality Control

To ensure the product meets pharmaceutical standards, the following specification limits are recommended.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (DMSO-d6)Consistent with structure; no solvent peaks > limit
Assay HPLC (C18, ACN/Water)> 98.0% (Area %)
Chiral Purity Chiral HPLCRacemic (unless chiral resolution step added)
Residual Thiol Ellman's Test / HPLC< 0.1% (Highly toxic impurity)
Water Content Karl Fischer< 1.0%
NMR Interpretation Guide (1H NMR, 400 MHz, DMSO-d6)
  • δ 9.2-9.5 (br s, 2H): Ammonium protons (

    
    ).
    
  • δ 7.4-7.1 (m, 4H): Aromatic protons of the 4-fluorophenyl group.

  • δ 3.4-3.1 (m, 3H): Protons at C2 and C3 (alpha to S and N).

  • δ 2.9-2.7 (m, 2H): Protons at C6.

  • δ 2.1-1.5 (m, 4H): Protons at C4 and C5.

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Thioetherification)

  • Cause: Elimination of the mesylate to form the alkene (N-Boc-1,2,3,4-tetrahydropyridine).

  • Solution: Lower the reaction temperature to 50°C and extend time. Ensure the base (K2CO3) is anhydrous.

Issue: "Rotten Egg" Smell in Final Product

  • Cause: Trapped 4-fluorothiophenol in the crystal lattice.

  • Solution: Recrystallize the HCl salt from hot Ethanol/IPA. The thiol remains in the mother liquor.

Issue: Sticky/Oily Salt Precipitate

  • Cause: Presence of residual DMF or water.

  • Solution: Azeotrope the crude amine with toluene before adding HCl/IPA. Ensure the anti-solvent (EtOAc) is added slowly.

References

  • General Piperidine Synthesis: "Synthesis of 3-Substituted Piperidines.
  • Aziridinium Ion Chemistry: Cossy, J., et al. "Ring Expansion of Aziridinium Ions: A Route to Piperidines." Chemical Reviews, 2004. Link

  • Thioether Formation: "Nucleophilic Substitution at sp3 Carbon." March's Advanced Organic Chemistry, 8th Edition.
  • Paroxetine Analogous Chemistry: "Process for the preparation of Paroxetine." US Patent 4,007,196.[1] (Provides context on handling 4-fluorophenyl-piperidine derivatives). Link

  • Safety of Thiols: "Handling of Thiols and Sulfides." Prudent Practices in the Laboratory, National Academies Press. Link

Sources

derivatization of piperidine compounds for improved detection in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Chemical Derivatization of Piperidine Compounds for Enhanced Detection in Bioassays

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a ubiquitous structural motif in a vast range of pharmaceutical compounds and natural alkaloids, making it a critical pharmacophore in drug discovery and development.[1] However, the simple piperidine heterocycle lacks a native chromophore or fluorophore, presenting a significant analytical challenge for its sensitive detection and quantification in complex biological matrices.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of chemical derivatization to overcome these detection limitations. We will explore the causality behind various derivatization strategies, provide validated, step-by-step protocols for enhancing detection via UV-Vis, fluorescence, and mass spectrometry, and present the performance data to guide your method development.

The Rationale for Derivatization: Overcoming Inherent Detection Challenges

The core challenge in the bioanalysis of many piperidine-containing compounds is their molecular structure. Lacking conjugated double bonds, the saturated piperidine ring does not absorb ultraviolet or visible light, rendering it "invisible" to standard HPLC-UV detectors.[1] Similarly, it is not naturally fluorescent. While mass spectrometry (MS) can detect piperidine, its low molecular weight and sometimes poor ionization efficiency can lead to low sensitivity, especially at the trace levels required for genotoxicity studies or pharmacokinetic analysis in complex biological fluids.[2][3]

Chemical derivatization addresses this by covalently attaching a "tag" to the piperidine's secondary amine. This tag is specifically chosen to introduce a property that the original molecule lacked, thereby dramatically improving its detectability. The ideal derivatization reaction should be:

  • Rapid and Quantitative: The reaction should proceed to completion quickly under mild conditions to ensure all analyte is converted to a single, stable product.

  • Specific: The reagent should react selectively with the target functional group (the secondary amine of piperidine) with minimal side reactions.

  • Robust: The resulting derivative must be stable throughout sample preparation and chromatographic analysis.

  • Enhancing: The tag must provide a significant improvement in the desired analytical signal (e.g., high molar absorptivity, high fluorescence quantum yield, or high ionization efficiency).

Decision Framework for Selecting a Derivatization Strategy

The choice of derivatization reagent and detection method is dictated by the required sensitivity, available instrumentation, and the nature of the sample matrix.

G start Start: Analyze Piperidine Compound instrument What is the primary detection instrument available? start->instrument hplc_uv HPLC-UV instrument->hplc_uv HPLC-UV hplc_fld HPLC-FLD (Fluorescence) instrument->hplc_fld HPLC-FLD lc_ms LC-MS/MS instrument->lc_ms LC-MS/MS sensitivity What is the required Limit of Quantification (LOQ)? uv_strat Strategy: Attach a Chromophore Reagents: Tosyl Chloride, 4-NPP sensitivity->uv_strat Moderate (~µg/mL) fld_strat Strategy: Attach a Fluorophore Reagents: Dansyl Chloride, NBD-Cl sensitivity->fld_strat High (~ng/mL) ms_strat Strategy: Attach a High Proton Affinity Tag Reagents: Acetyl Chloride, Piperidine-based tags sensitivity->ms_strat Very High (pg/mL to low ng/mL) hplc_uv->sensitivity hplc_fld->sensitivity lc_ms->sensitivity

Caption: Decision tree for selecting a piperidine derivatization strategy.

Derivatization Strategies and Key Reagents

For HPLC-UV Detection: Attaching a Chromophore

This is the most straightforward approach, suitable for quality control and quantification where moderate sensitivity is sufficient. The strategy involves reacting the piperidine with a reagent that contains a strongly UV-absorbing aromatic group.

  • 4-Toluenesulfonyl Chloride (Tosyl Chloride): This reagent reacts with the secondary amine of piperidine under basic conditions to form a stable sulfonamide derivative.[1] The attached tosyl group contains a benzene ring, which provides a strong chromophore, typically with a UV absorbance maximum around 230 nm.[1]

  • 1-(4-Nitrophenyl)piperazine (4-NPP): This reagent has been successfully used to shift the absorbance maximum of derivatives to longer wavelengths (around 392 nm).[4] This is highly advantageous as it moves the detection wavelength away from the region where many endogenous matrix components and drug substances absorb, thereby minimizing interferences and improving selectivity.[4]

For HPLC-Fluorescence Detection (FLD): Attaching a Fluorophore

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. The derivatizing agents are typically non-fluorescent themselves but form highly fluorescent products upon reaction with amines.

  • Dansyl Chloride (DNS-Cl): A classic reagent that reacts with both primary and secondary amines under alkaline conditions to yield intensely fluorescent sulfonamide derivatives.[5] The derivatives are stable and can be excited at ~340 nm with emission measured at ~520 nm. The main drawback is that the reagent itself can be hydrolyzed to the fluorescent dansyl sulfonic acid, which may interfere with chromatography if not properly separated.[5]

  • 7-Nitrobenz-2-Oxa-1,3-Diazole Chloride (NBD-Cl): NBD-Cl and its more reactive counterpart, NBD-Fluoride (NBD-F), react with secondary amines to form fluorescent adducts.[6] While extremely useful, the fluorescence quantum yield of NBD adducts can be highly dependent on the solvent environment and may be low in aqueous solutions.[6]

It is critical to note that common fluorescent reagents like o-phthalaldehyde (OPA) and fluorescamine are not suitable for piperidine derivatization as they react almost exclusively with primary amines to form fluorescent products.[5][6]

For LC-MS/MS Detection: Enhancing Ionization

For ultra-sensitive quantification, such as measuring genotoxic impurities, LC-MS/MS is the method of choice. Derivatization in this context is not about adding a chromophore but about improving the analyte's ionization efficiency in the mass spectrometer source.[7]

  • High Proton Affinity Tags: The strategy involves attaching a tag with a functional group that is very easily protonated, such as another amine. This significantly enhances the formation of [M+H]+ ions in positive mode electrospray ionization (ESI). This approach has been shown to increase sensitivity by over 100-fold and achieve detection limits down to the parts-per-billion (ppb) range.[8][9] Piperidine-based tags have themselves been used to derivatize other molecules like organic acids, leading to signal increases of 8- to 20-fold.[10]

  • Introducing a Permanent Charge: Reagents can be designed to introduce a quaternary amine, which carries a permanent positive charge. This ensures the derivative is always ionized, independent of mobile phase pH, leading to a stable and robust MS signal.

  • Simple Acylation (e.g., Acetyl Chloride): In some cases, simple derivatization like acetylation can improve chromatographic properties and ionization efficiency, leading to better sensitivity and specificity in LC-MS analysis.[3]

Experimental Protocols

The following protocols are provided as robust starting points. Researchers must perform their own optimization and validation based on their specific analyte, matrix, and instrumentation.

General Pre-column Derivatization Workflow

G cluster_0 Pre-Column Derivatization Workflow sample 1. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) buffer 2. pH Adjustment (Add Alkaline Buffer) sample->buffer reagent 3. Add Reagent (e.g., Tosyl Chloride in ACN) buffer->reagent react 4. React (Vortex, Incubate at Specified Temp & Time) reagent->react quench 5. Quench Reaction (e.g., Add Acid) react->quench inject 6. Inject into HPLC System quench->inject

Caption: A typical workflow for pre-column derivatization.

Protocol 1: Derivatization with 4-Toluenesulfonyl Chloride for HPLC-UV

This protocol is adapted for the quantification of piperidine as a potential impurity.[1]

Reagents & Materials:

  • Piperidine standard

  • 4-Toluenesulfonyl chloride (Tosyl Chloride)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate Buffer (e.g., 0.1 M, pH ~8.5)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M) for reaction quenching

  • Sample containing piperidine analyte

  • Vials, pipettes, vortex mixer, heating block/water bath

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of piperidine in dilute HCl or mobile phase. For bio-samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and evaporate to dryness. Reconstitute the residue in a known volume of ACN.

  • Derivatization Reaction: To 100 µL of the sample or standard solution in a vial, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of a 10 mg/mL solution of Tosyl Chloride in ACN. The excess of the derivatizing reagent ensures the reaction goes to completion.

  • Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes.

  • Quenching: Cool the vial to room temperature. Add 100 µL of dilute HCl to neutralize the excess base and quench the reaction.

  • Analysis: The sample is now ready for injection into the HPLC system.

Suggested HPLC-UV Conditions: [1]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 230 nm

  • Column Temperature: 30°C

Protocol 2: Derivatization with Dansyl Chloride for HPLC-FLD

This protocol is designed for high-sensitivity detection of piperidine-containing compounds.[5]

Reagents & Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in ACN). Prepare fresh and protect from light.

  • Sodium Bicarbonate Buffer (0.1 M, pH 10.0)

  • Methylamine solution (e.g., 20 mg/mL in water) for quenching.

  • Sample/Standard solutions in ACN.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of Sodium Bicarbonate Buffer.

  • Add Reagent: Add 100 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Cool to room temperature. Add 50 µL of the methylamine solution to react with and consume the excess Dansyl Chloride. Let it stand for 15 minutes at room temperature.

  • Analysis: Centrifuge if necessary to pellet any precipitate. The supernatant is ready for injection.

Suggested HPLC-FLD Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution using A) Water and B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: Excitation at 340 nm, Emission at 520 nm.

Method Performance and Validation

A critical component of trustworthiness is demonstrating the performance of the derivatization method. The table below summarizes typical validation parameters achieved for derivatized piperidine analysis, compiled from various sources.

ParameterMethodAnalyteAchieved ValueReference
Linearity (r²) HPLC-UV (Tosyl-Cl)Piperidine>0.999[1]
Linearity (R) LC-MS (Acetyl-Cl)Piperidine>0.99[3]
LOD HPLC-UV (Tosyl-Cl)Piperidine0.015 µg/mL[1]
LOQ HPLC-UV (Tosyl-Cl)Piperidine0.044 µg/mL[1]
LOD LC-MS (Acetyl-Cl)Piperidine0.0101 µg/mL[3][11]
LOQ LC-MS (Acetyl-Cl)Piperidine0.0303 µg/mL[11]
Accuracy (% Recovery) HPLC-UV (Tosyl-Cl)Piperidine101.3%[1]
Accuracy (% Recovery) LC-MS (Acetyl-Cl)Piperidine92.2% - 95.5%[3]
Precision (%RSD) HPLC-UV (Tosyl-Cl)Piperidine0.38% (Repeatability)[1]

Troubleshooting Common Issues

  • Low/No Product Peak:

    • Cause: Incorrect pH for the reaction; degraded derivatization reagent; insufficient incubation time/temperature.

    • Solution: Verify buffer pH. Prepare fresh reagent daily. Optimize reaction time and temperature.[12]

  • High Baseline Noise/Interfering Peaks:

    • Cause: Hydrolysis of the derivatizing reagent (e.g., Dansyl Chloride); matrix interferences.

    • Solution: Ensure proper quenching of the reaction. Improve the sample clean-up procedure (e.g., use a more selective SPE cartridge). For UV methods, consider a reagent that shifts absorbance to a longer, cleaner wavelength.[4]

  • Poor Peak Shape:

    • Cause: Incompatibility between the final sample solvent and the HPLC mobile phase; analyte adsorption.

    • Solution: Evaporate the sample post-derivatization and reconstitute in the initial mobile phase. Ensure the column is appropriate for the analysis.

  • Variability in Results:

    • Cause: Incomplete reaction; instability of the derivative.

    • Solution: Ensure a sufficient excess of the derivatizing reagent is used. Analyze samples promptly after derivatization or perform a stability study to determine how long derivatives can be stored.

Conclusion

Chemical derivatization is an indispensable tool for the reliable and sensitive quantification of piperidine-containing compounds in bioassays. By strategically selecting a reagent to introduce a chromophore, fluorophore, or an easily ionizable tag, analysts can overcome the inherent detection challenges of the piperidine moiety. The protocols and strategies outlined in this guide provide a validated framework for developing robust analytical methods, enabling researchers to achieve the sensitivity and specificity required for demanding applications in pharmaceutical development and beyond.

References

  • Saw, Y. L., Boughton, J., Wroniuk, F., Elhusseiny, M., Armbruster, M., Pellegrinelli, P. J., Calvez, S., Kaplitz, A., Perez, L., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science. Retrieved from [Link]

  • Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. (2025). ResearchGate. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023). National Science Foundation Public Access Repository. Retrieved from [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of separation science. Retrieved from [Link]

  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. Retrieved from [Link]

  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. (2025). ResearchGate. Retrieved from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Rowan University. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PMC. Retrieved from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). PMC. Retrieved from [Link]

  • (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved from [Link]

  • Substitution determination of Fmoc-substituted resins at different wavelengths. (2017). PMC. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Grand challenges in bioanalytical chemistry. (2025). Frontiers. Retrieved from [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Chinese Chemical Letters. Retrieved from [Link]

Sources

experimental use of piperidine thioethers as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of Piperidine Thioethers as Enzyme Inhibitors

Abstract

This application note details the experimental workflow for synthesizing and evaluating piperidine thioether derivatives as inhibitors of Acetylcholinesterase (AChE). The piperidine moiety, a pharmacophore central to FDA-approved drugs like Donepezil, is hybridized here with thioether linkers to exploit dual-binding site interactions (catalytic and peripheral anionic sites) and potential antioxidant properties. This guide provides a self-validating protocol for chemical synthesis, enzymatic kinetic assessment via the Ellman method, and in silico molecular docking validation.

Introduction: The Piperidine-Thioether Rationale

In drug discovery targeting neurodegenerative diseases, the "Multi-Target Directed Ligand" (MTDL) strategy is paramount. The piperidine ring provides a cationic center at physiological pH, essential for binding to the Catalytic Anionic Site (CAS) of AChE. The introduction of a thioether (sulfide) linkage serves two critical functions:

  • Flexible Linker: It allows the molecule to span the active site gorge, facilitating interaction with the Peripheral Anionic Site (PAS).

  • Electronic Modulation: The sulfur atom can engage in non-covalent interactions (sulfur-

    
    ) with aromatic residues (e.g., Trp286) within the enzyme gorge.
    

Chemical Synthesis Protocol

Objective: Synthesize N-[2-(phenylthio)ethyl]piperidine derivatives via nucleophilic substitution.

Reagents & Equipment
  • Reactants: Piperidine (or 4-substituted derivatives), 2-Chloroethyl phenyl sulfide (or generated in situ from thiophenol + 1-bromo-2-chloroethane).

  • Solvent/Base: Acetonitrile (

    
    ), Potassium Carbonate (
    
    
    
    ), Potassium Iodide (
    
    
    - catalyst).
  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve substituted thiophenol (1.0 eq) in anhydrous acetonitrile. Add anhydrous

    
     (3.0 eq) and stir for 30 minutes at room temperature to generate the thiolate anion.
    
  • Alkylation: Add N-(2-chloroethyl)piperidine hydrochloride (1.1 eq) and a catalytic amount of

    
     (0.1 eq).
    
    • Note: The use of

      
       promotes the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.
      
  • Reflux: Heat the mixture to reflux (

    
    ) under an inert nitrogen atmosphere for 6–12 hours. Monitor progress via TLC (Mobile phase: 3:1 Hexane:EtOAc).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) and wash with water (

    
    ). Dry the organic layer over 
    
    
    
    . Purify the crude product via flash column chromatography.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Thiophenol + Base Inter Intermediate: Thiolate Anion Start->Inter Deprotonation React Reaction: + N-Chloroethyl piperidine (Reflux/KI) Inter->React Nucleophilic Attack Workup Work-up: Filtration & Extraction React->Workup 6-12h Final Product: Piperidine Thioether Workup->Final Purification

Figure 1: Synthetic pathway for piperidine thioether assembly via nucleophilic substitution.

Enzymatic Inhibition Assay (Ellman’s Method)

Objective: Determine the


 of the synthesized piperidine thioethers against AChE.

Principle: Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow chromophore 5-thio-2-nitrobenzoate (


), measurable at 412 nm.
Reagent Preparation
  • Buffer A (Phosphate Buffer): 100 mM Sodium Phosphate, pH 8.0.

  • DTNB Stock: 10 mM DTNB in Buffer A (Prepare fresh; protect from light).

  • Substrate (ATCI): 75 mM Acetylthiocholine iodide in deionized water.

  • Enzyme Solution: Electric eel AChE (Type VI-S), diluted to 0.1 U/mL in Buffer A containing 0.1% BSA (stabilizer).

Assay Protocol (96-Well Plate Format)
  • Blank Setup: Add 140

    
     Buffer A to "Blank" wells.
    
  • Inhibitor Addition: Add 20

    
     of the test compound (dissolved in DMSO, diluted in buffer) to "Test" wells.
    
    • Control: Add 20

      
       solvent (DMSO/Buffer) to "Control" wells (100% activity).
      
  • Enzyme Incubation: Add 20

    
     of AChE solution to all wells. Incubate at 
    
    
    
    for 15 minutes.
    • Critical: This pre-incubation allows the piperidine inhibitor to bind to the enzyme active site before the substrate competes.

  • Substrate Initiation: Add 10

    
     of DTNB + 10 
    
    
    
    of ATCI to all wells.
  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).

Visualization: Ellman's Reaction Mechanism

EllmansMechanism Substrate Acetylthiocholine (ATCI) Product1 Thiocholine (R-SH) Substrate->Product1 Hydrolysis Enzyme AChE (Enzyme) Enzyme->Product1 Hydrolysis Chromophore TNB Anion (Yellow, 412nm) Product1->Chromophore + DTNB Reagent DTNB (Ellman's Reagent) Inhibitor Piperidine Thioether (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Figure 2: Mechanism of the Ellman assay. The inhibitor prevents the formation of Thiocholine.

Data Analysis & Kinetic Evaluation

Calculating Inhibition

Calculate the velocity (


) of the reaction (slope of Absorbance vs. Time).


Determination of Kinetic Mode

To validate the mechanism (Competitive vs. Mixed), perform the assay at varying substrate concentrations [S] and varying inhibitor concentrations [I]. Plot Lineweaver-Burk graphs (


 vs 

).

Expected Data Profile (Table 1):

ParameterCompetitive InhibitionMixed InhibitionNon-Competitive

UnchangedDecreasesDecreases

IncreasesIncreasesUnchanged
Binding Site CAS (Active Site)CAS + PASAllosteric only
Piperidine Profile High ProbabilityModerate ProbabilityLow Probability

Note: Piperidine derivatives typically show Mixed or Competitive inhibition due to the dual binding nature (CAS/PAS).

In Silico Validation (Molecular Docking)

Objective: Confirm the binding mode of the thioether linker.

  • Protein Prep: Download AChE structure (e.g., PDB ID: 1EVE - Torpedo californica complexed with Donepezil). Remove water molecules and original ligand.

  • Ligand Prep: Generate 3D structures of piperidine thioethers; minimize energy using MM2 force field.

  • Docking Grid: Center the grid box on the active site gorge (coordinates approx. x=2, y=65, z=65 for 1EVE).

  • Analysis: Look for:

    • Cation-

      
       interaction:  Piperidine nitrogen 
      
      
      
      Trp84 (CAS).
    • 
      -
      
      
      
      stacking:
      Phenyl ring
      
      
      Trp279 (PAS).
    • Sulfur interaction: Thioether sulfur positioning near Tyr337 or Phe330.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Sugimoto, H., et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record.

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol.

  • BenchChem. Comparative Docking Analysis of Substituted Piperidine Ligands.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((4-Fluorophenyl)thio)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((4-Fluorophenyl)thio)piperidine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot your experiments effectively.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Problem: Low or No Product Yield

A low or non-existent yield is the most frequent issue. The root cause often lies in one of three areas: the nucleophile, the electrophile, or the reaction conditions.

Potential Cause 1: Insufficient Nucleophilicity of 3-Mercaptopiperidine

The thiol group (-SH) on 3-mercaptopiperidine is only weakly nucleophilic. For an effective SNAr reaction, it must be deprotonated to the much more potent thiolate anion (-S⁻).[1] Incomplete deprotonation is a primary cause of low conversion.

Recommended Solutions:

  • Choice of Base: The selection of an appropriate base is critical. The base must be strong enough to fully deprotonate the thiol but should not introduce competing side reactions.

    • Use a Strong, Non-Nucleophilic Base: Alkali metal hydrides (NaH, KH) or strong alkoxides like potassium tert-butoxide (t-BuOK) are excellent choices. They irreversibly deprotonate the thiol, driving the equilibrium towards the reactive thiolate. One study found t-BuOK to be superior to other non-nucleophilic bases like LiHMDS and DBU for a similar SNAr transformation.[2]

    • Avoid Weaker Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough to deprotonate the thiol sufficiently.

    • Staging the Addition: Add the base to the solution of 3-mercaptopiperidine first and allow it to stir for 15-30 minutes under an inert atmosphere (N₂ or Ar) before adding the aryl fluoride electrophile. This ensures complete formation of the thiolate.

BasepKa (Conjugate Acid)TypeRecommendation
Potassium tert-butoxide (t-BuOK) ~19Strong, Non-nucleophilicExcellent
Sodium Hydride (NaH) ~36Strong, Non-nucleophilicExcellent
Potassium Carbonate (K₂CO₃) ~10.3Moderate, NucleophilicSub-optimal; may be insufficient
Triethylamine (TEA) ~10.8Weak, NucleophilicNot Recommended
Potential Cause 2: Poor Activation of the Aryl Fluoride

The SNAr reaction relies on the aromatic ring being "electron-poor" to facilitate nucleophilic attack. This is achieved by having a strong electron-withdrawing group (EWG) positioned ortho or, preferably, para to the fluorine atom.[3]

Recommended Solutions:

  • Select a Highly Activated Electrophile: The ideal and most common starting material is 1-fluoro-4-nitrobenzene . The nitro group (-NO₂) is a powerful EWG that strongly activates the ring for substitution. If you are using a substrate with a weaker EWG (e.g., -CN, -C(O)R), the reaction will require more forcing conditions (higher temperature, longer reaction time).

  • Mechanism Insight: The EWG stabilizes the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex, which is often the rate-determining step.[3][4]

Potential Cause 3: Suboptimal Solvent and Temperature

The choice of solvent is crucial for solubilizing the reactants, particularly the thiolate salt, and for mediating the reaction kinetics.

Recommended Solutions:

  • Use Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal for SNAr reactions. They are polar enough to dissolve ionic intermediates but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. An optimization study for a related reaction found THF to be the most efficient solvent.[2]

  • Optimize Temperature: While many SNAr reactions with highly activated substrates can proceed at room temperature, gentle heating (40-60 °C) can often increase the reaction rate and drive it to completion without promoting significant side reactions. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_base 1. Verify Base Is it strong and non-nucleophilic? (e.g., t-BuOK, NaH) start->check_base check_sm 2. Check Aryl Fluoride Is it activated with a strong para-EWG (e.g., -NO₂)? check_base->check_sm Yes fix_base Action: Switch to t-BuOK or NaH. Ensure stoichiometric equivalence. check_base->fix_base No check_conditions 3. Review Conditions Is the solvent polar aprotic? (e.g., THF, DMF) Is temperature optimized? check_sm->check_conditions Yes fix_sm Action: Use 1-fluoro-4-nitrobenzene or a similarly activated aryl fluoride. check_sm->fix_sm No check_purity 4. Assess Starting Material Purity Are reactants pure and dry? check_conditions->check_purity Yes fix_conditions Action: Switch to dry THF or DMF. Optimize temperature (try 50°C). check_conditions->fix_conditions No solution Yield Improved check_purity->solution Yes fix_purity Action: Re-purify starting materials. Dry solvent thoroughly. check_purity->fix_purity No fix_base->check_sm fix_sm->check_conditions fix_conditions->check_purity fix_purity->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem: Multiple Spots on TLC / Product Impurity

The formation of byproducts can complicate purification and significantly lower the isolated yield.

Potential Cause 1: Competing N-Arylation

The piperidine nitrogen is also a nucleophile and can compete with the sulfur to attack the aryl fluoride, leading to an N-arylated byproduct. While sulfur is a softer and generally better nucleophile for this reaction, N-arylation can occur, especially at higher temperatures.[1]

Recommended Solution:

  • Use N-Protected 3-Mercaptopiperidine: The most robust solution is to use N-Boc-3-mercaptopiperidine as the starting material. The tert-butoxycarbonyl (Boc) group protects the nitrogen, preventing it from reacting. The Boc group can be easily removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[2]

Potential Cause 2: Oxidation of Thiolate

Thiolates are susceptible to oxidation, especially in the presence of air (O₂), which can lead to the formation of disulfide-linked dimers. This is often observed if the reaction is run for extended periods without a proper inert atmosphere.

Recommended Solution:

  • Maintain a Strict Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. Using freshly degassed solvents can also help minimize dissolved oxygen.

Potential Cause 3: Impure Starting Materials

Starting with impure 3-mercaptopiperidine or aryl fluoride will inevitably lead to a complex reaction mixture.

Recommended Solution:

  • Verify Starting Material Purity: Confirm the purity of all starting materials by NMR, GC-MS, or another appropriate analytical technique before beginning the synthesis. If necessary, purify them by distillation or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The synthesis proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[3][5]

  • Addition: The nucleophilic thiolate anion attacks the carbon atom bearing the fluorine on the electron-poor aromatic ring. This breaks the aromaticity and forms a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex .

  • Elimination: The aromaticity is restored by the elimination of the fluoride anion, which is a good leaving group in this context, yielding the final thioether product.

Caption: The SNAr mechanism for thioether synthesis.

Note: Placeholder images are used in the diagram above to represent the chemical structures.

Q2: How should I purify the final product? The compound seems to streak on my silica gel column.

A2: Amines, like the piperidine moiety in your product, are basic and can interact strongly with the acidic silica gel, causing significant streaking and poor separation.

  • Recommended Purification Method: Use flash column chromatography on silica gel, but modify your eluent. Add a small amount of a basic modifier to the solvent system. A common choice is to use a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase.[6] This deactivates the acidic sites on the silica, leading to sharp, well-defined bands. For example, start with 100% DCM + 1% TEA and gradually increase to 5% MeOH in DCM + 1% TEA.

Q3: Is it necessary to protect the piperidine nitrogen?

A3: While the reaction can work without protection, it is highly recommended to use an N-protected piperidine (e.g., N-Boc-3-mercaptopiperidine). This provides a more robust and cleaner reaction by preventing the side reaction of N-arylation, ultimately simplifying purification and improving the isolated yield of the desired C-S coupled product.

Q4: What is the final step if I use 1-fluoro-4-nitrobenzene and N-Boc-3-mercaptopiperidine?

A4: After the SNAr reaction, you will have N-Boc-3-((4-nitrophenyl)thio)piperidine. To get to the final target compound, you will need to perform two additional transformations:

  • Nitro Group Reduction: The nitro group (-NO₂) needs to be reduced to an amine (-NH₂). This is typically done using standard reduction conditions, such as H₂ with a Pd/C catalyst, or with a metal like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.

  • Boc Deprotection: The Boc group must be removed to free the piperidine nitrogen. This is achieved by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane.[2] The order of these two steps (reduction and deprotection) may need to be optimized for your specific downstream application.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-Boc-3-((4-nitrophenyl)thio)piperidine

This protocol is based on optimized conditions for a clean SNAr reaction.

Materials:

  • N-Boc-3-mercaptopiperidine (1.0 eq)

  • 1-fluoro-4-nitrobenzene (1.05 eq)

  • Potassium tert-butoxide (t-BuOK) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add N-Boc-3-mercaptopiperidine (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (concentration approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 20 minutes. A cloudy suspension of the potassium thiolate salt may form.

  • In a single portion, add 1-fluoro-4-nitrobenzene (1.05 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting aryl fluoride should be consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

References
  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • DiVA. Study of nucleophilic aromatic substitution with diaryliodonium salts. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • PMC. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Available at: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Acta Scientific Pharmacology. Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Available at: [Link]

  • Research Square. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Available at: [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Available at: [Link]

  • Reddit. Purification of THP protected compound. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 3-((4-Fluorophenyl)thio)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-((4-Fluorophenyl)thio)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The piperidine moiety is a significant structural component in many pharmaceuticals, making the efficient and accurate separation of its enantiomers a critical step in drug discovery and development.[1][2][3][4] This resource aims to equip you with the necessary knowledge to overcome common challenges in the chiral resolution of this specific compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chiral separation of 3-((4-Fluorophenyl)thio)piperidine and related piperidine derivatives.

Q1: What are the primary chromatographic techniques for separating 3-((4-Fluorophenyl)thio)piperidine enantiomers?

The most prevalent and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[5][6] Chiral HPLC is a well-established method with a wide variety of commercially available chiral stationary phases (CSPs).[7] Chiral SFC has gained prominence as a faster, more environmentally friendly alternative due to its use of supercritical carbon dioxide as the primary mobile phase component, which reduces organic solvent consumption.[5][8]

Q2: How do I select the appropriate chiral stationary phase (CSP) for this separation?

CSP selection is often an empirical process.[9] For piperidine derivatives, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Tris-(3,5-dimethylphenyl) carbamate), are a common starting point.[10][11] Pirkle-type phases can also be effective.[10] Screening a small, diverse set of CSPs is a highly recommended initial step in method development.[12]

Q3: My 3-((4-Fluorophenyl)thio)piperidine compound has poor UV absorbance. How can I improve detection?

For compounds lacking a strong chromophore, pre-column derivatization is a common strategy to introduce a UV-absorbing tag.[5] Reagents like benzoyl chloride or p-toluenesulfonyl chloride can be reacted with the piperidine's secondary amine to create a derivative that is easily detectable by UV.[11][13]

Q4: What is the impact of mobile phase additives on the separation?

Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine, triethylamine), can significantly impact peak shape and selectivity.[8][14] For basic compounds like piperidines, adding a small amount of a basic modifier to the mobile phase can suppress unwanted interactions with the silica support of the CSP, leading to improved peak symmetry.[15]

Q5: Can temperature be used to optimize the separation?

Yes, temperature is a critical parameter in chiral HPLC and SFC.[16] Varying the column temperature can alter the enantioselectivity of the CSP. It is advisable to conduct a temperature study (e.g., in 5°C increments from 15°C to 40°C) to find the optimal balance between resolution and analysis time.[15]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral separation of 3-((4-Fluorophenyl)thio)piperidine enantiomers.

Problem: Poor or No Enantiomeric Resolution

When you observe co-eluting or poorly separated enantiomeric peaks, follow this diagnostic workflow:

Poor_Resolution_Troubleshooting cluster_optimization Optimization Steps Start Poor or No Resolution Observed Verify_Method Verify HPLC/SFC Method Parameters (Mobile Phase, Flow Rate, Temperature) Start->Verify_Method Assess_CSP Assess Chiral Stationary Phase (CSP) (Correct Phase, Age, Storage) Verify_Method->Assess_CSP Parameters Correct Prep_Sample Review Sample Preparation (Solvent, Concentration) Assess_CSP->Prep_Sample CSP is Viable Optimize_MP Optimize Mobile Phase (Screen different modifiers/alcohols) Prep_Sample->Optimize_MP Sample Prep is Correct Optimize_Flow Optimize Flow Rate (Typically, lower flow rates improve resolution) Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Screen_CSPs Screen Different CSPs Optimize_Temp->Screen_CSPs Resolution Still Poor Resolution_Achieved Resolution Achieved Screen_CSPs->Resolution_Achieved Successful Separation

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Potential Cause Recommended Solution Scientific Rationale
Incorrect Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition. Consider screening different alcohol modifiers (e.g., isopropanol, ethanol) and additives.The polarity and composition of the mobile phase directly influence the interactions between the enantiomers and the CSP, affecting selectivity.
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[10]Enantiomeric recognition is highly specific to the interaction between the analyte and the chiral environment of the CSP. A different CSP may provide the necessary complementary interactions for separation.
Suboptimal Flow Rate Perform a flow rate study. Often, decreasing the flow rate can improve resolution.Lower flow rates can enhance mass transfer within the column, allowing for more effective interactions between the enantiomers and the stationary phase, thus improving peak efficiency and resolution.
Unsuitable Column Temperature Optimize the temperature by performing a study, for instance, from 15°C to 40°C in 5°C increments.[15]Temperature affects the thermodynamics of the chiral recognition process. Changing the temperature can alter the relative interaction energies of the enantiomers with the CSP, thereby influencing selectivity.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and poor resolution.[17]
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution Scientific Rationale
Secondary Interactions Add a mobile phase modifier (e.g., a small percentage of a basic additive like diethylamine for the basic piperidine analyte).[15]Unwanted interactions between the analyte and residual silanol groups on the silica support can cause peak tailing. A modifier can mask these sites, leading to more symmetrical peaks.
Column Overload Reduce the injection volume or the sample concentration.Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.
Column Contamination or Degradation Flush the column with a strong, compatible solvent.[17] If performance is not restored, the column may need replacement.Contaminants accumulating at the head of the column can interfere with the separation.[17] Over time, the stationary phase itself can degrade, leading to a loss of efficiency.
Problem: Inconsistent Retention Times
Potential Cause Recommended Solution Scientific Rationale
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.Insufficient equilibration can lead to a drifting baseline and shifting retention times as the stationary phase has not yet reached a steady state with the mobile phase.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure it is well-mixed.Changes in the mobile phase composition, such as evaporation of a volatile component, will alter its elution strength and affect retention times.
Temperature Fluctuations Use a column thermostat to maintain a constant temperature.Retention in chromatography is a temperature-dependent process. Fluctuations in ambient temperature can cause shifts in retention times.

III. Experimental Protocols

Protocol 1: Chiral HPLC Method Development - Screening

This protocol outlines a general screening approach for the chiral separation of 3-((4-Fluorophenyl)thio)piperidine.

1. Sample Preparation:

  • Prepare a stock solution of the racemic 3-((4-Fluorophenyl)thio)piperidine at 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

2. HPLC System and Conditions:

  • Columns: Screen a set of polysaccharide-based chiral columns (e.g., one amylose-based and one cellulose-based, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Start with a normal phase condition, such as Hexane/Isopropanol (90:10 v/v). Add a basic modifier, such as 0.1% Diethylamine (DEA), to improve peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Detection: UV at an appropriate wavelength (if derivatized, this will depend on the chromophore introduced).

  • Injection Volume: 5-10 µL.

3. Screening Procedure:

  • Equilibrate the first column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Repeat for the second chiral column.

  • Evaluate the chromatograms for any signs of separation.

Protocol 2: Chiral SFC Method Development

Supercritical Fluid Chromatography offers a fast and green alternative for chiral separations.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the racemic compound in methanol or ethanol.

2. SFC System and Conditions:

  • Columns: Utilize the same set of chiral columns as in the HPLC screening.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.1% DEA

  • Gradient: A typical screening gradient might be 5% to 40% B over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV detector.

3. Analysis:

  • Equilibrate the system under initial conditions.

  • Inject the sample and run the gradient.

  • The faster analysis times in SFC allow for rapid screening of multiple columns and co-solvents.[16]

Workflow for Method Optimization

Once initial separation is achieved, the following workflow can be used to improve the resolution (Rs). A baseline resolution of Rs ≥ 1.5 is typically desired.

Optimization_Workflow Initial_Sep Initial Separation Achieved (Rs < 1.5) Adjust_MP Adjust Mobile Phase Strength (Modify % alcohol co-solvent) Initial_Sep->Adjust_MP Optimize_Flow Optimize Flow Rate (Typically decrease for better resolution) Adjust_MP->Optimize_Flow Fine-tune Optimize_Temp Optimize Temperature (Conduct a temperature study) Optimize_Flow->Optimize_Temp Further refinement Final_Method Optimized Method (Rs >= 1.5) Optimize_Temp->Final_Method

Caption: A logical workflow for optimizing a chiral separation method.

IV. References

  • Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Available from:

  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Available from:

  • Regis Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from:

  • Dong, Z., et al. Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from:

  • Dong, Z., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • Wang, L., et al. Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available from:

  • Dong, Z., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from:

  • Dong, Z., et al. Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from:

  • Chromatography Today. Trouble with chiral separations. Available from:

  • The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Available from:

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Available from:

  • LCGC International. Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. Available from:

  • Mangelings, D., et al. A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available from:

  • Chromatography Forum. Chiral separation problem. Available from:

  • Welch, C.J. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available from:

  • Buschauer, A., et al. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. Available from:

  • ResearchGate. An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Available from:

  • Inam, R., et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available from:

  • Phenomenex. Chiral HPLC Separations. Available from:

  • Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available from:

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Available from:

  • Galyamina, A.G., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from:

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. Available from:

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available from:

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from:

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from:

  • Ma, L., et al. Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation. Journal of Separation Science. Available from:

  • The Journal of Organic Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from:

  • Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from:

  • MDPI. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Available from:

Sources

Technical Guide: Stability & Handling of 3-((4-Fluorophenyl)thio)piperidine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term stability of 3-((4-Fluorophenyl)thio)piperidine HCl in DMSO Content Type: Technical Support Center Guide

Executive Summary: Compound Stability Profile

Compound: 3-((4-Fluorophenyl)thio)piperidine Hydrochloride CAS (Analogous): 1353963-00-4 (Related isomer reference) Risk Category: High Sensitivity (Redox-active thioether + Acidic salt form)

This guide addresses the specific stability challenges of 3-((4-Fluorophenyl)thio)piperidine HCl in Dimethyl Sulfoxide (DMSO). Unlike robust aliphatic amines, this compound contains a thioether (sulfide) linkage and a secondary amine in a hydrochloride salt form. This triad creates a unique vulnerability profile in DMSO, leading to potential oxidation, acid-catalyzed solvent decomposition, and adduct formation.

Quick Reference: Stability Specifications
ParameterSpecification / Recommendation
Solvent Compatibility DMSO (anhydrous, >99.9%), Water (Soluble), Ethanol
Max Storage Duration (-80°C) 6 Months (Recommended re-QC every 3 months)
Max Storage Duration (-20°C) 1 Month (High risk of oxidation)
Room Temperature Stability < 24 Hours (Significant degradation risk)
Primary Degradation Mode S-Oxidation (Sulfoxide formation), N-Methylation (via DMSO breakdown)
Visual Indicator of Failure Yellow/Amber discoloration, precipitation, or strong sulfur odor

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the chemical causality. This compound is not inert in DMSO.

A. The Thioether Oxidation Trap

The sulfur atom in the thioether linkage (–S–) is a "soft" nucleophile. DMSO itself is an oxidant (as seen in Swern oxidation). While DMSO usually requires activation to oxidize alcohols, it can slowly oxidize thioethers to sulfoxides (S=O) and sulfones (O=S=O) over time, especially if the DMSO contains peroxides or is exposed to air [1, 4].

B. The HCl Salt & DMSO Decomposition

This is the most overlooked failure mode. You are dissolving a hydrochloride salt in DMSO. This introduces protons (


) into the solution.
  • Mechanism: Acidic conditions catalyze the thermal decomposition of DMSO into formaldehyde and methanethiol/dimethyl sulfide [1, 5].

  • Consequence: The generated formaldehyde can react with the secondary amine of the piperidine ring, leading to hemiaminals or methylene bridges (N-CH2-N crosslinks).

C. Hygroscopicity

DMSO is aggressively hygroscopic. Absorbed water (even 1-2%) lowers the freezing point, potentially causing "freeze-thaw" cycling even in a -20°C freezer if the temperature fluctuates, accelerating hydrolysis and oxidation [2].

Interactive Troubleshooting Guide (Q&A)

Scenario 1: "My stock solution has turned yellow/amber."

Diagnosis: Likely oxidative degradation or acid-catalyzed DMSO breakdown .

  • The Science: Pure 3-((4-Fluorophenyl)thio)piperidine HCl should be colorless. Yellowing often indicates the formation of polysulfides or conjugated degradation products derived from the thiophenol moiety.

  • Action:

    • Do not use for sensitive biological assays (Ki/IC50 will be inaccurate).

    • Check LC-MS for a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).

    • Prevention: Use amber vials and purge headspace with Argon/Nitrogen before storage.

Scenario 2: "LC-MS shows a peak with M+12 or M+14 mass shift."

Diagnosis: Formaldehyde Adduct formation.

  • The Science: As described in Section 2B, the HCl salt promotes DMSO decomposition into formaldehyde. The secondary amine in the piperidine ring reacts with formaldehyde.

    • +12 Da: Methylene bridge formation (dimerization).

    • +14 Da: N-Methylation (if reductive conditions exist) or hydroxymethyl adducts (+30 Da).

  • Action: Prepare fresh stock. For long-term storage of this specific library, consider storing as a solid powder or converting to the free base (if solubility permits) to remove the acidic catalyst.

Scenario 3: "Precipitation occurred after thawing."

Diagnosis: Water uptake or Salt Disproportionation .

  • The Science: If DMSO absorbs water from the air, the solubility of the organic compound decreases ("crashing out"). Alternatively, the HCl may have dissociated, leading to the less soluble free base precipitating in wet DMSO.

  • Action:

    • Vortex and warm to 37°C for 5 minutes.

    • If it redissolves, use immediately.

    • If it remains cloudy, the concentration is compromised. Spin down and measure the supernatant concentration via UV/HPLC before use.

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks for 3-((4-Fluorophenyl)thio)piperidine HCl in DMSO.

StabilityPathways Compound 3-((4-Fluorophenyl)thio) piperidine HCl (Active) Sulfoxide Sulfoxide Impurity (M+16 Da) [Inactive/Altered Potency] Compound->Sulfoxide Oxidation (Air/Peroxides) Adduct N-Hydroxymethyl / Methylene Adduct (M+30 / Dimer) Compound->Adduct N-Alkylation DMSO DMSO Solvent (Storage Matrix) Formaldehyde Formaldehyde (In situ generation) DMSO->Formaldehyde Acid-Catalyzed Decomp (Due to HCl salt) Sulfone Sulfone Impurity (M+32 Da) Sulfoxide->Sulfone Further Oxidation Formaldehyde->Adduct Reacts with Piperidine Amine Moisture Moisture/Water Moisture->Compound Precipitation risk

Caption: Degradation pathways showing oxidation of the thioether and acid-catalyzed amine modification.[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solution (10 mM)

Objective: Minimize initial oxidation and acid-catalyzed breakdown.

  • Calculate: Determine mass required for 10 mM. (MW ≈ 247.76 g/mol for free base + 36.46 for HCl ≈ 284.22 g/mol ).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%) from a fresh, sealed bottle. Do not use DMSO that has been opened for >1 month.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex for 30 seconds.

    • Critical Step: If the solution will be stored >1 week, purge the headspace with Argon or Nitrogen gas to displace oxygen.

  • Aliquot: Split into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store immediately at -80°C .

SOP-02: Quality Control (LC-MS)

Frequency: At T=0, T=1 month, and before any critical high-throughput screen.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • Target Mass: [M+H]+ (Check specific MW).

    • Watch List:

      • Target + 16 (Sulfoxide).

      • Target + 32 (Sulfone).

      • Target + 12/14 (Formaldehyde adducts).

  • Acceptance Criteria: Purity > 95% by UV (254 nm).

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent to improve stability? A: Generally, no . While water suppresses DMSO decomposition slightly, it encourages hydrolysis and precipitation of the free base if the pH shifts. Keep the system anhydrous.

Q: Is it better to store as a free base or HCl salt? A: For solid storage , the HCl salt is more stable. For DMSO solution storage , the free base is chemically superior because it eliminates the acidity that degrades the DMSO. However, converting to free base requires extra steps. If you must store the HCl salt in DMSO, keep it at -80°C and use it quickly.

Q: Why -80°C instead of -20°C? A: DMSO freezes at 18.5°C. However, supercooling and eutectic mixtures with water can keep pockets liquid at -20°C. At -80°C, the matrix is fully solid, halting diffusion-controlled oxidation reactions [2].

References

  • Waybright, T. J., et al. (2009).[2] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715.[2] Link

  • Engeloch, C., et al. (2008). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. Link

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215. Link

  • Cheng, X., et al. (2003).[3] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Li, Z., et al. (2025). "Divergent decomposition pathways of DMSO mediated by solvents and additives." ResearchGate/ACS. Link

Sources

troubleshooting poor aqueous solubility of piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Hydrochloride Salt Solubility Ticket ID: PIP-HCL-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Salt Paradox"

You are likely here because your piperidine hydrochloride (HCl) salt—theoretically a highly soluble cationic species—is behaving like insoluble brick dust in your aqueous media.

The Core Conflict: Piperidine is a strong base (


). We expect its HCl salt to be fully ionized and highly soluble. When it isn't, the issue rarely lies with the piperidine core itself, but rather with the thermodynamic penalty of the crystal lattice  or the Common Ion Effect  exerted by the chloride counter-ion.

This guide moves beyond basic "add more water" advice. We will diagnose the specific physicochemical barrier preventing solvation and provide self-validating protocols to overcome it.

Part 1: Diagnostic Hub (The "Why")

FAQ 1: Why is my salt insoluble in 0.1 N HCl (Simulated Gastric Fluid)?

Diagnosis: You are fighting the Common Ion Effect . Mechanism: The solubility product (


) of your salt is a constant:


In pure water,


 and 

are equal. However, 0.1 N HCl contains a massive excess of chloride ions (

). To maintain the constant

, the concentration of your drug (

) must drastically decrease, forcing the salt to precipitate. Rule of Thumb: If your salt dissolves in water but precipitates in SGF (Simulated Gastric Fluid), it is a classic Common Ion victim.
FAQ 2: Why is the salt insoluble even in pure water?

Diagnosis: High Lattice Energy dominates Solvation Energy. Mechanism: Piperidine derivatives often possess large hydrophobic substituents (e.g., polyaromatic rings). If the crystal lattice is exceptionally stable (indicated by a high melting point,


C), the energy required to break the ionic interactions in the solid state exceeds the energy released by hydrating the ions.
The "Grease Ball" Factor:  Even if the nitrogen is ionized, if the rest of the molecule is a "grease ball" (high LogP), the water molecules cannot organize around the hydrophobic tail, leading to a high positive Gibbs free energy of solution.
FAQ 3: The solid turns into a gum/oil in buffer. What is happening?

Diagnosis: Salt Disproportionation (conversion to Free Base).[1] Mechanism: Every salt has a


 (pH of maximum solubility). Above this pH, the solubility is governed by the free base, not the salt.


If your buffer pH >

, the salt strips a proton, reverts to the oily free base, and precipitates.

Part 2: Visualization & Logic Flow

Figure 1: The Solubility Troubleshooting Decision Tree

Piperidine_Solubility_Tree Start Start: Poor Aqueous Solubility Check_Media Check Media Composition Start->Check_Media Is_Chloride Is Media High in Cl-? (e.g., 0.1N HCl, Saline) Check_Media->Is_Chloride Common_Ion Diagnosis: Common Ion Effect Is_Chloride->Common_Ion Yes Check_MP Check Melting Point (MP) Is_Chloride->Check_MP No (Pure Water) High_MP MP > 200°C? Check_MP->High_MP Lattice_Issue Diagnosis: High Lattice Energy (Stable Crystal) High_MP->Lattice_Issue Yes Check_pH Check pH vs. pKa High_MP->Check_pH No pH_High Is pH > (pKa - 2)? Check_pH->pH_High pH_High->Lattice_Issue No (Hydrophobic Effect) Disprop Diagnosis: Disproportionation (Free Base Formation) pH_High->Disprop Yes

Caption: Logic flow for isolating the root cause of solubility failure in piperidine HCl salts.

Part 3: Experimental Protocols (The "How")

Protocol A: The "Golden Standard" Equilibrium Solubility Test

Do not rely on kinetic solubility (adding DMSO stock to buffer). You must measure thermodynamic solubility.

Objective: Determine intrinsic solubility (


) and identify common ion suppression.
ParameterSpecification
Solid Input Excess solid (suspension must be opaque).
Media 1 Milli-Q Water (Baseline).
Media 2 0.1 N HCl (Tests Common Ion Effect).
Media 3 50 mM Phosphate Buffer pH 6.8 (Tests Disproportionation).
Equilibration 24 - 48 Hours at 25°C (Shake flask).

Step-by-Step Workflow:

  • Preparation: Weigh 10 mg of Piperidine HCl salt into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 500 µL of the respective medium. Vortex for 1 minute.

  • Visual Check: If the solution becomes clear, add more solid until a suspension persists.

  • Equilibration: Place on a rotary shaker for 24 hours.

  • pH Check (Critical): Measure the pH of the supernatant at the end of the experiment.

    • Why? If the pH shifted significantly, the salt may have disproportionated.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze via HPLC-UV.

Data Interpretation:

  • Result: High solubility in Water, Low in 0.1 N HCl.

    • Action: Common Ion Effect confirmed. Switch to a counter-ion with a different

      
       profile (e.g., Mesylate) or use a surfactant.
      
  • Result: Low solubility in all media.

    • Action: Lattice energy issue. Proceed to Protocol B (Cosolvents).

Protocol B: Cosolvent Log-Linear Screening

Use this when the crystal lattice is too stable for pure water.

Theory: The solubility (


) in a cosolvent system follows the log-linear model:


Where

is the fraction of cosolvent and

is the solubilizing power.

Workflow:

  • Prepare binary mixtures of Water:Ethanol and Water:PEG400 at ratios: 10%, 30%, and 50% (v/v).

  • Repeat Protocol A using these mixtures.

  • Plot Data: Graph

    
     vs. 
    
    
    
    Cosolvent.

Decision Matrix:

  • Linear Increase: The drug is hydrophobically limited. A formulation with ~20% cosolvent will solve the issue.

  • Flat/Non-linear: The issue is likely specific ion-pairing or solid-state polymorphism. Check XRPD for hydrate formation.

Part 4: Advanced Formulation Strategies

If the troubleshooting above confirms "Brick Dust" behavior, employ these formulation shifts:

  • Surfactant Addition (Micellization):

    • For Piperidine HCl, anionic surfactants (SDS) can cause precipitation (insoluble salt formation).

    • Recommendation: Use non-ionic surfactants like Polysorbate 80 (Tween 80) or TPGS at 0.1% - 0.5% w/v. These sequester the hydrophobic tail inside micelles while leaving the ionic headgroup exposed.

  • Cyclodextrin Complexation:

    • Piperidine rings fit well into

      
      -Cyclodextrin  cavities.
      
    • Use Sulfobutylether-

      
      -CD (Captisol) . The sulfonate groups interact favorably with the cationic piperidine, while the cavity shields the hydrophobic tail.
      
  • Salt Switching (The Nuclear Option):

    • If HCl fails due to the Common Ion Effect in the stomach, switch to Mesylate or Tosylate . These counter-ions are larger, breaking the crystal lattice more easily, and are not subject to the common ion effect in the stomach (since the stomach does not contain high concentrations of mesylate ions).

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3][5] Source:

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[6][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616. Source:

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Source:

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs: Poly-Solv. Journal of Pharmaceutical Sciences, 94(5), 929-939. Source:

Sources

Technical Support Center: Optimizing LC-MS Parameters for Fluorinated Thioether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated thioether compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The unique chemical properties of fluorinated thioethers, combining the high electronegativity of fluorine with the oxidizable sulfur atom, present specific challenges in LC-MS analysis. This resource synthesizes field-proven insights and established scientific principles to help you navigate these challenges and develop robust analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of fluorinated thioether compounds.

Q1: What are the primary challenges in analyzing fluorinated thioether compounds by LC-MS?

A1: The main challenges stem from the interplay between the fluorine atoms and the thioether group:

  • Chromatographic Retention: Highly fluorinated compounds can exhibit poor retention on traditional reversed-phase columns (like C18) due to their fluorous nature, which makes them less lipophilic and more "fluorophilic."[1][2]

  • In-Source Oxidation: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone. This can occur in the electrospray ionization (ESI) source, leading to multiple peaks for a single analyte and complicating quantification.[3][4]

  • In-Source Fragmentation (ISF): The presence of multiple fluorine atoms can weaken adjacent bonds, making the molecule prone to fragmentation within the ion source, even at relatively low energies. This can reduce the abundance of the precursor ion and complicate spectral interpretation.[5][6][7]

  • Ionization Efficiency and Adduct Formation: The electronic properties of the molecule, influenced by the degree and position of fluorination, will affect its ability to be protonated or deprotonated. These compounds can also form various adducts (e.g., with sodium, ammonium) which can complicate the mass spectrum.[8][9]

Q2: Which type of LC column is best suited for separating fluorinated thioethers?

A2: Fluorinated stationary phases, such as pentafluorophenyl (PFP) or other fluorous-phase columns, are highly recommended.[1][2][10] These columns offer alternative selectivity compared to standard C18 columns and can provide enhanced retention for fluorinated compounds through a "fluorophilic retention mechanism."[2] PFP columns, in particular, have been shown to provide superior separation factors and peak efficiency for halogenated compounds.[10]

Q3: Should I use positive or negative ion mode for my fluorinated thioether compound?

A3: The choice of ionization mode depends on the overall structure of the molecule and the pH of the mobile phase.

  • Positive Ion Mode (ESI+): This is often a good starting point, especially if the molecule has basic functional groups (e.g., amines) that can be readily protonated. The thioether sulfur itself is a site of protonation, though its basicity is influenced by the electron-withdrawing fluorine atoms.

  • Negative Ion Mode (ESI-): If the molecule contains acidic protons or is highly fluorinated, negative ion mode may be more effective. Highly fluorinated molecules can sometimes show better sensitivity in negative mode.[7][11] It is always advisable to screen both polarities during initial method development.

Q4: I see multiple peaks in my chromatogram for a pure standard of a fluorinated thioether. What could be the cause?

A4: The most likely cause is in-source oxidation of the thioether to its sulfoxide and sulfone analogues.[3][4] These oxidized species will have different polarities and thus different retention times, and their masses will be 16 and 32 Da higher, respectively, than the parent thioether. Another possibility is significant in-source fragmentation, where a fragment ion is stable enough to be detected as a separate peak, though this is less common to see as a distinct chromatographic peak unless the fragmentation is happening to a very labile precursor.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Chromatographic Issues
Q: My fluorinated thioether is showing poor retention and eluting near the void volume on a C18 column. How can I improve this?

A: This is a common issue due to the fluorophilic nature of highly fluorinated compounds.

  • Primary Solution: Change Column Chemistry. Switch to a fluorinated stationary phase like a PFP or a fluorous column. These phases offer specific interactions that increase retention for fluorinated analytes.[1][2]

  • Secondary Solution: Modify Mobile Phase. While less effective than changing the column, you can try increasing the aqueous portion of your mobile phase. However, this may not be sufficient for highly fluorinated compounds. Using methanol instead of acetonitrile as the organic modifier can sometimes alter selectivity and improve retention on certain phases.

  • Consider HILIC: For very polar fluorinated thioethers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a viable alternative.

Q: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the potential causes and solutions?

A: Poor peak shape can arise from several factors.

  • Column Overload: Injecting too much sample can lead to fronting peaks. Solution: Reduce the injection volume or the concentration of your sample.

  • Secondary Silanol Interactions: Residual silanols on silica-based columns can interact with basic sites on your molecule, causing peak tailing. Solution: Use a column with high-purity silica and effective end-capping. Alternatively, adding a small amount of a weak acid like formic acid to the mobile phase can help to protonate the basic sites on the analyte and reduce these interactions.

  • Solvent Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. Solution: Try flushing the column according to the manufacturer's instructions, or replace the column if it has reached the end of its lifespan.

Mass Spectrometry Issues
Q: The molecular ion ([M+H]+ or [M-H]-) of my fluorinated thioether is very weak or absent, but I see many other ions in the spectrum. What is happening?

A: This is likely due to extensive in-source fragmentation (ISF). Fluorinated compounds can be particularly susceptible to this.[5][7]

  • Cause: The cone voltage (also known as fragmentor or declustering potential) is likely set too high. This voltage is applied to accelerate ions from the atmospheric pressure region into the mass analyzer, and higher voltages can induce fragmentation.[5][12] High source temperatures can also contribute to ISF.[6]

  • Solution: Systematically reduce the cone voltage. Start with a low value (e.g., 10-20 V) and gradually increase it while monitoring the abundance of the molecular ion and fragment ions. Also, consider optimizing the source temperature to the lowest value that still provides good desolvation.[13]

Q: I am seeing peaks at [M+16+H]+ and [M+32+H]+. Are these impurities?

A: Not necessarily. These are very likely the in-source formed sulfoxide ([M+16+H]+) and sulfone ([M+32+H]+) of your thioether. The ESI process itself can be oxidative.

  • Confirmation: To confirm this, you can perform MS/MS on these ions. The fragmentation pattern should be consistent with the oxidized structures.

  • Mitigation:

    • Source Parameter Optimization: Sometimes, gentler source conditions (lower temperatures, optimized voltages) can reduce the extent of oxidation.

    • Chromatographic Separation: Ensure your chromatography can separate the thioether from its potential sulfoxide and sulfone impurities that may be present in the original sample. If they co-elute, it will be difficult to distinguish between pre-existing impurities and in-source oxidation.

    • Quantitative Approach: If oxidation cannot be eliminated, you may need to quantify the parent thioether and sum the peak areas of the thioether and its oxidized forms, assuming they have a similar ionization efficiency. However, this is a less accurate approach and should be used with caution.

Q: My mass spectrum is complicated by multiple adducts ([M+Na]+, [M+K]+, [M+NH4]+). How can I simplify the spectrum and enhance my protonated molecule?

A: Adduct formation is common in ESI-MS, especially with sodium and potassium from glassware or reagents.

  • Mobile Phase Additives: The addition of a volatile acid like formic acid (0.1%) to the mobile phase will provide a ready source of protons and can help to promote the formation of [M+H]+. Ammonium formate or ammonium acetate can also be used and may favor the formation of [M+NH4]+, which can sometimes be more stable than the protonated molecule. The use of fluorinated alkanoic acids as additives has also been shown to be effective in suppressing metal adduct formation.[9]

  • High Purity Reagents: Use high-purity solvents and reagents (LC-MS grade) to minimize salt contamination.

  • Glassware: Be aware that older glassware can be a source of sodium ions.[8] If possible, use polypropylene vials and tubes.

III. Experimental Protocols & Workflows

Protocol 1: Initial LC-MS Method Development for a Novel Fluorinated Thioether

This protocol outlines a systematic approach to developing an LC-MS method from scratch.

  • Analyte Characterization:

    • Determine the molecular weight and chemical structure of the fluorinated thioether.

    • Predict its pKa to estimate its behavior in different pH mobile phases.

  • Initial MS Parameter Optimization (Direct Infusion):

    • Prepare a ~1 µg/mL solution of your analyte in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Screen both positive and negative ionization modes.

    • Optimize key parameters:

      • Capillary Voltage: Adjust for a stable spray and maximum ion current.

      • Cone/Declustering Voltage: Start low (~15 V) to minimize fragmentation and identify the molecular ion. Then, ramp the voltage to observe fragmentation patterns for MS/MS method development.[5][12]

      • Source and Desolvation Temperatures: Begin with typical values (e.g., 120 °C source, 350 °C desolvation) and adjust to ensure efficient desolvation without causing thermal degradation or excessive ISF.[13]

      • Gas Flows (Nebulizer and Desolvation): Optimize for a stable signal and good sensitivity.

  • LC Method Screening:

    • Column Selection:

      • Primary: Screen a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, <3 µm).[2][10]

      • Secondary: Screen a standard C18 column for comparison.

    • Mobile Phase Screening:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • Run a generic gradient (e.g., 5-95% B over 10 minutes).

      • If necessary, screen with methanol as the organic modifier and/or with a basic mobile phase (e.g., ammonium hydroxide) if negative ion mode is preferred.

  • Method Optimization:

    • Based on the screening results, select the best column and mobile phase combination.

    • Optimize the gradient to ensure adequate separation from any impurities or isomers and to achieve a good peak shape.

    • Fine-tune MS parameters with the analyte eluting from the column to account for matrix effects from the mobile phase.

Workflow for Troubleshooting In-Source Fragmentation

The following diagram illustrates a logical workflow for addressing issues related to in-source fragmentation.

ISF_Troubleshooting Start Weak or Absent Precursor Ion Check_ISF Hypothesis: In-Source Fragmentation (ISF) Start->Check_ISF Reduce_ConeV Decrease Cone Voltage (e.g., in 5V increments) Check_ISF->Reduce_ConeV Check_Signal Monitor Precursor & Fragment Intensity Reduce_ConeV->Check_Signal Reduce_Temp Decrease Source/ Desolvation Temperature Reduce_Temp->Check_Signal Signal_Improved Signal Improved? Check_Signal->Signal_Improved Yes Yes Signal_Improved->Yes Yes No No Signal_Improved->No No Optimize Fine-tune parameters for optimal S/N & minimal ISF Yes->Optimize No->Reduce_Temp Consider_Other Consider other issues: Poor ionization, instability No->Consider_Other

Caption: Troubleshooting workflow for in-source fragmentation.

IV. Data Presentation: Starting LC-MS Parameters

The following table provides recommended starting parameters for the analysis of fluorinated thioethers. These should be considered as a starting point and will require optimization for your specific analyte and instrument.

ParameterRecommended Starting ValueRationale & Key Considerations
LC Column Pentafluorophenyl (PFP), 100 x 2.1 mm, <3 µmProvides enhanced retention for fluorinated compounds via fluorophilic interactions.[1][2][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and helps to mitigate silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and effective organic modifier. Methanol can be screened as an alternative.
Gradient 5% to 95% B over 10 minutesA broad generic gradient is a good starting point for method development.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CBalances efficiency with analyte stability.
Injection Vol. 1 - 5 µLStart low to avoid column overload.
Ionization Mode ESI Positive & Negative (Screen both)Analyte structure dictates the optimal mode.[11][14]
Capillary Voltage 2.5 - 3.5 kV (Positive), 2.0 - 3.0 kV (Negative)Optimize for stable spray and maximum signal.
Cone/Fragmentor 15 - 30 VStart low to minimize in-source fragmentation.[5][6][12]
Source Temp. 100 - 130 °CLow enough to prevent thermal degradation but high enough for efficient desolvation.[13]
Desolvation Temp. 350 - 450 °CDependent on flow rate; higher flow requires higher temperature.
Desolvation Gas 600 - 800 L/hrInstrument-dependent; optimize for best signal-to-noise.

V. Logical Relationships: Analyte Properties and Method Choices

The selection of appropriate LC-MS parameters is directly linked to the physicochemical properties of the fluorinated thioether. The diagram below illustrates these relationships.

Method_Choice cluster_analyte Analyte Properties cluster_lc LC Method cluster_ms MS Method Analyte Fluorinated Thioether High Fluorination Thioether Group Acidic/Basic Moieties LC_Column Column Chemistry Fluorinated Phase (PFP) [Fluorophilic Retention] Analyte:f0->LC_Column influences LC_MobilePhase Mobile Phase Acidic (Formic Acid) or Basic (Ammonium Hydroxide) Analyte:f2->LC_MobilePhase determines pH MS_Ionization Ionization Positive vs. Negative Mode Analyte:f2->MS_Ionization determines polarity MS_Fragmentation Source Parameters Low Cone Voltage [Minimize ISF] Analyte:f0->MS_Fragmentation increases risk of MS_Oxidation Oxidation Monitoring Monitor for M+16, M+32 Analyte:f1->MS_Oxidation susceptible to

Caption: Relationship between analyte properties and LC-MS method choices.

References

  • Waters Corporation. (n.d.). Optimization of Source and Transmission Parameters for a Mix of Labile and Stable Per – Or Polyfluoroalkyl Substances (PFAS) Using the Xevo™ G3 QTof Mass Spectrometer.
  • ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS.
  • LCGC International. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Grira, K. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • Royal Society of Chemistry. (2000, March 14).
  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Regalado, E. L., et al. (2015, February 6).
  • ACS Publications. (2025, June 30).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • PubMed. (2003, December 15). Experimental and theoretical investigation of the main fragmentation pathways of protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • ResearchGate. (2025, August 6). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography using Principal Component Analysis | Request PDF.
  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. | Download Scientific Diagram.
  • PubMed. (2023, May 17). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
  • PubMed. (2015, February 6).
  • PubMed. (2023, June 30).
  • ResearchGate. (2025, August 6).
  • NorthEast BioLab. (2025, November 12). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode.
  • PubMed. (2019, February 1).
  • Filo. (2025, December 14). , The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac...
  • Nature Protocols. (2013, February 7).
  • PubMed. (2023, October 16).
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Waters Corporation. (n.d.).
  • PubMed. (2003, November 15).
  • MDPI. (2021, October 1).
  • ResearchGate. (2025, August 6).
  • PMC. (n.d.).
  • Owlstone Medical. (2012, March 28). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in.
  • University of Victoria. (2024, October 12).
  • Semantic Scholar. (2020, June 1).
  • Shimadzu. (n.d.). Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves.
  • MDPI. (2023, April 27).
  • ORBi. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes.
  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.).

Sources

minimizing side-product formation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Impurity Control

Executive Summary: The Piperidine Challenge

Piperidine rings are ubiquitous in pharmacophores (e.g., Fentanyl, Donepezil), yet their synthesis is often plagued by three "silent killers" of yield and purity:

  • Catalyst Poisoning: The basic nitrogen of the product binds irreversibly to heterogeneous catalysts.

  • Partial Reduction: Stalling at the tetrahydropyridine stage due to the stability of the enamine intermediate.

  • Dimerization/Polymerization: Occurring primarily during reductive amination when reaction kinetics favor intermolecular attack over intramolecular cyclization.

This guide moves beyond textbook definitions to provide field-proven, self-validating protocols designed to eliminate these failure modes.

Module 1: Catalytic Hydrogenation of Pyridines

Core Issue: Incomplete reduction and catalyst deactivation.

The Mechanistic Pathway & Failure Points

The reduction of pyridine is not a single step; it involves the disruption of aromaticity followed by sequential hydride additions. The critical failure point is often the formation of stable intermediates or the poisoning of the catalyst by the product itself.

PyridineHydrogenation Pyridine Pyridine (Starting Material) Pyridinium Pyridinium Salt (Activated) Pyridine->Pyridinium + Acid (HX) PoisonedCat Poisoned Catalyst (Stalled Rxn) Pyridine->PoisonedCat No Acid (N-binding) Dihydropyridine 1,2-Dihydropyridine (Unstable) Pyridinium->Dihydropyridine H2, Cat Tetrahydropyridine 1,2,3,6-Tetrahydropyridine (Enamine Trap) Dihydropyridine->Tetrahydropyridine H2 Piperidine Piperidine (Target) Tetrahydropyridine->Piperidine H2 (Slow Step) Dimer Dimer Impurity Tetrahydropyridine->Dimer Self-Reaction Piperidine->PoisonedCat Product Inhibition

Caption: Figure 1. Mechanistic pathway of pyridine hydrogenation showing critical activation steps (blue) and failure modes (red/dashed).

Standard Operating Protocol (SOP): Acid-Promoted Hydrogenation

Goal: Prevent catalyst poisoning and ensure full reduction.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%) or 5% Rh/C (for lower pressure)

  • Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.1 equiv HCl.

Step-by-Step Workflow:

  • Activation (Self-Validation Step): Dissolve the pyridine in the solvent before adding the catalyst.

    • Checkpoint: If using MeOH/HCl, measure pH. It must be < 4. This ensures the nitrogen is protonated (pyridinium form), preventing it from binding to the metal surface [1].

  • Catalyst Addition: Add PtO₂ under an inert argon blanket.

    • Safety: Do not add dry catalyst to flammable solvents in air.

  • Hydrogenation: Pressurize to 3–5 bar (approx. 45–75 psi). Heat to 50°C.

    • Note: PtO₂ is reduced in situ to active Pt(0).

  • Monitoring: Monitor H₂ uptake.

    • Troubleshooting: If uptake stops prematurely, the reaction likely stalled at the tetrahydropyridine stage. Increase pressure to 10 bar or temperature to 70°C.

  • Workup: Filter through Celite. Neutralize filtrate with NaOH only after catalyst removal to prevent ignition of H₂ adsorbed on the catalyst.

Troubleshooting Table: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction stalls at ~60% conversion Catalyst poisoning by productEnsure reaction medium is acidic (AcOH or HCl) to keep product protonated [2].
Formation of Tetrahydropyridine Hydrogen pressure too lowIncrease H₂ pressure (>10 bar) or switch from Pd/C to Rh/C or PtO₂ [3].
Dehalogenation (Loss of Cl/Br) Pd/C is too active for C-X bondsSwitch to Pt/C (sulfided) or add an inhibitor like diphenylsulfide. Avoid Pd/C.
Cis/Trans Isomer Mixture Thermodynamic equilibrationUse PtO₂ in AcOH to favor cis-isomers (kinetic control). Thermodynamic conditions (Pd/C, high T) favor trans [4].

Module 2: Reductive Amination (Intramolecular)

Core Issue: Dimerization and Over-Alkylation.

When synthesizing piperidines via cyclization of amino-ketones or amino-aldehydes, the competition is between forming a ring (intramolecular) and linking two chains (intermolecular dimerization).

Decision Tree: Optimizing Reductive Amination

ReductiveAmination Start Start: Amino-Ketone/Aldehyde CheckpH Check pH Start->CheckpH ImineForm Imine Formation (Equilibrium) CheckpH->ImineForm Adjust to pH 5-6 (AcOH/NaOAc) ReducingAgent Select Reducing Agent ImineForm->ReducingAgent DirectRed Direct Reduction (NaBH3CN / NaBH(OAc)3) ReducingAgent->DirectRed Standard Protocol Stepwise Stepwise Reduction (Pre-form Imine -> NaBH4) ReducingAgent->Stepwise If Dimerization Observed ResultGood Piperidine Product DirectRed->ResultGood ResultBad2 Alcohol Side Product DirectRed->ResultBad2 If pH < 4 (Hydrolysis) Stepwise->ResultGood ResultBad1 Dimer/Oligomer Stepwise->ResultBad1 Concentration > 0.1M

Caption: Figure 2. Decision logic for minimizing side products in reductive amination.

Protocol: High-Dilution Cyclization

Goal: Favor intramolecular ring closure over intermolecular dimerization.

  • Imine Pre-formation (Critical):

    • Dissolve the amino-ketone precursor in dry MeOH or DCE.

    • Add dehydrating agent (molecular sieves 4Å or Ti(OiPr)₄) to force the equilibrium toward the imine [5].

    • Stir for 2-4 hours. Do not add reducing agent yet.[1]

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) slowly. It is less basic and more chemoselective for imines than aldehydes/ketones.

  • Concentration Control:

    • Perform the reaction at high dilution (0.01 M to 0.05 M) .

    • Why? Intramolecular reaction rates are independent of concentration, while intermolecular dimerization is second-order (rate ∝ [conc]²). Dilution exponentially penalizes the side reaction.

FAQ: Reductive Amination Issues

Q: I see a large "M+14" or "M+Alk" peak in LCMS. What is it? A: This is likely N-alkylation (tertiary amine formation). The product piperidine reacted with unreacted aldehyde/ketone.

  • Fix: Use a stepwise procedure. Ensure all aldehyde is consumed (converted to imine) before adding the hydride. Alternatively, use a slight excess of the amine component if possible.[1]

Q: My ketone is reducing to an alcohol instead of forming the amine. A: This is "Direct Reduction." Your reducing agent is attacking the ketone before the imine forms.

  • Fix: Switch from NaBH₄ to NaBH(OAc)₃ . If already using it, ensure the pH is slightly acidic (pH 5–6) to catalyze imine formation, and allow more time for the imine to form before adding the hydride [6].

Advanced Troubleshooting: Impurity Profiles

Impurity TypeStructure / OriginDetection MethodRemoval Strategy
Tetrahydropyridine C=C double bond remains (incomplete hydrogenation)1H NMR: Olefinic protons at 5.5–6.0 ppm.Difficult to separate. Re-subject crude to hydrogenation with fresh catalyst and higher pressure.
Piperidine Dimer Two piperidine rings linked (reductive amination side product)LCMS: Mass is 2x Product - 2H.Prevent via High Dilution (<0.05 M). Remove via reverse-phase prep-HPLC (usually very lipophilic).
N-Oxide Oxidation of product during workupLCMS: M+16 peak.Avoid peroxide-containing ethers (THF/Ether). Use antioxidants (BHT) during workup if sensitive.

References

  • Scriven, E. F. V. (1988). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(16), 2859-2862. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Organic Chemistry Portal. (2024). Synthesis of Amines by Reductive Amination. Link

For further assistance, please contact the Process Chemistry Group with your specific substrate structure and current LCMS data.

Sources

Technical Support Center: Handling & Storage of Hygroscopic Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Stability, Handling, and Remediation of Piperidine Hydrochloride Salts

Executive Summary

Piperidine hydrochloride (and its derivatives) are essential secondary amine building blocks in medicinal chemistry. However, their proneness to deliquescence —the process of absorbing atmospheric moisture until the solid dissolves in the absorbed water—poses critical challenges. Moisture contamination leads to stoichiometric errors, failed couplings (e.g., acid chloride hydrolysis), and physical handling difficulties.

This guide provides a self-validating system for the storage, handling, and remediation of these salts, ensuring data integrity in downstream applications.

Module 1: Storage & Inventory (Prevention)

Q: My piperidine HCl salt turned into a sticky gum inside the original bottle. How do I prevent this?

A: The transition from free-flowing powder to gum/liquid indicates a failure in the storage "chain of custody" regarding humidity. Standard screw caps are insufficient for long-term storage of highly hygroscopic salts.

The Multi-Layer Storage Protocol

To maintain the anhydrous state, you must adopt a "Russian Doll" containment strategy.

LayerMaterial/EquipmentFunctionTechnical Note
Primary Amber Glass Vial with Teflon-lined CapDirect contact barrier.Plastic bottles are permeable to water vapor over months. Use glass.
Seal Parafilm® M + Electrical TapeGap sealing.Parafilm alone is gas-permeable over time. Over-wrap with electrical tape for tension.
Secondary Vacuum DesiccatorBulk environment control.[1]Must contain active desiccant (Indicating Drierite or

).
Environment Cold Storage (

)
Kinetic slowing.Cold air holds less moisture, but warm up to RT before opening to prevent condensation.
Visualizing the Storage Ecosystem

StorageSystem Figure 1: Multi-Layer Barrier Protection Strategy Salt Piperidine HCl Salt Vial Glass Vial (Teflon Lined) Salt->Vial Contained in Seal Parafilm + Tape Vial->Seal Sealed by Desiccator Desiccator (Active P2O5) Seal->Desiccator Placed in Fridge Cold Storage (4°C) Desiccator->Fridge Stored in

Figure 1: The "Russian Doll" strategy for maximizing shelf-life of hygroscopic salts.

Module 2: Handling & Weighing (Execution)

Q: The mass on my balance keeps increasing while I weigh the salt. How do I get an accurate measurement?

A: This is a classic sign of rapid moisture uptake. The salt is actively pulling water from the air, invalidating your stoichiometry. You must switch from "Static Weighing" to "Differential Weighing" or use an inert atmosphere.

Protocol A: Differential Weighing (Benchtop)

Use this when a glovebox is unavailable.

  • Preparation: Dry a glass weighing boat and the spatula in an oven; allow to cool in a desiccator.

  • Tare: Place the capped vial containing the salt on the balance. Tare to zero.

  • Transfer: Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the vial.

  • Measurement: Place the capped vial back on the balance . The negative mass displayed is the exact amount transferred.

    • Why this works: You are measuring the mass loss from the closed system, which is not affected by the salt absorbing water in the reaction vessel.

Protocol B: Inert Atmosphere (Glove Bag/Box)

Required for strict GMP/GLP stoichiometry.

  • Flush a glove bag with

    
     or Argon.
    
  • Place balance, salt, and reaction solvent inside.

  • Weigh directly into the solvent.

    • Note: If the salt is already wet, weighing is futile. See Module 3.

Module 3: Remediation (The "Rescue")

Q: I have a valuable derivative that has deliquesced (liquefied). Can I save it?

A: Yes, provided the compound has not hydrolyzed (chemically degraded). Piperidine salts are generally stable to hydrolysis, so physical drying is usually sufficient.

The Rescue Workflow

Step 1: Assessment Check purity via LC-MS. If the parent mass is intact (no ring opening or side products), proceed to drying.

Step 2: Solvent Chase (Azeotropic Drying) Do not simply heat the goo; it may form a hard glass that traps water.

  • Dissolve the wet salt in a minimum amount of anhydrous methanol or ethanol .

  • Add a co-solvent like toluene (forms an azeotrope with water).

  • Rotary evaporate to dryness. Repeat 2-3 times.

  • The material should foam up into a solid rather than an oil.

Step 3: Vacuum Oven Drying

  • Temp:

    
     (Do not exceed 
    
    
    
    to avoid sublimation of smaller derivatives).
  • Pressure: < 10 mbar.

  • Desiccant: Place a tray of

    
     or KOH pellets in the oven (bottom shelf) to act as a moisture sink.
    
  • Time: 12–24 hours.

Decision Logic for Handling

HandlingLogic Start Start: Need Piperidine HCl Check Visual Inspection Start->Check Flow Free-Flowing Powder? Check->Flow Weigh Weigh by Difference Flow->Weigh Yes State State? Flow->State No Yes Yes No No Clump Clumped Solid State->Clump Hard chunks Liquid Deliquesced (Liquid) State->Liquid Goo/Liquid Grind Grind in Mortar (Dry Room) Clump->Grind Rescue Solvent Chase & Vacuum Dry Liquid->Rescue Grind->Weigh QC QC: Melting Point / KF Rescue->QC QC->Weigh Pass

Figure 2: Decision matrix for assessing and processing hygroscopic salts.

Module 4: Analytics (Validation)

Q: How do I prove the water content? Standard Karl Fischer (KF) isn't working.

A: Amines interfere with standard KF reagents. They can shift the pH, leading to a continuous side reaction that consumes iodine, causing a "fading endpoint" (the machine never stops counting).

Correct Protocol for Amine Salts:

  • Reagent: Use a Buffered KF Reagent (specifically buffered with salicylic acid or benzoic acid) to maintain the pH between 5–7.

  • Solvent: Ensure the solvent system is Methanol/Formamide (to solubilize the salt) or use an ethanol-based reagent if the amine reacts with methanol.

  • Alternative: If KF is unavailable, use Melting Point Analysis .

    • Dry Salt: Sharp melting point (e.g., 245–248°C for parent Piperidine HCl).[2]

    • Wet Salt: Broad range, melting 10–20 degrees lower.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich. (2024). Technical Bulletin: Aquastar® Karl Fischer Reagents for Amines.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 638024, Piperidine Hydrochloride.

  • BenchChem. (2025).[3] Technical Support: Effective Drying of Amine Hydrochloride Salts.

Sources

Technical Support Center: Degradation Analysis of 3-((4-Fluorophenyl)thio)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Initial Triage: The "Ghost Peak" Diagnostic

User Query: "I observe new impurity peaks in my HPLC chromatogram after solution storage. How do I identify them?"

Support Engineer Response: The molecule 3-((4-Fluorophenyl)thio)piperidine contains two highly reactive functional groups: a thioether (sulfide) and a secondary amine (piperidine) . In solution, particularly under oxidative stress or light exposure, these groups degrade into predictable species.

Use this rapid diagnostic table to match your observation to a likely degradant:

Observation (LC-MS)Mass Shift (

m/z)
Likely DegradantMechanism
+16 Da +15.9949Sulfoxide (S-Oxide)Oxidation of Thioether (Major)
+16 Da +15.9949N-Oxide Oxidation of Amine (Minor/Competitive)
+32 Da +31.9898Sulfone (S,S-Dioxide)Further Oxidation of Sulfoxide
-2 Da -2.0156Imine/Enamine Oxidative Dehydrogenation
+14 Da +14.0156Lactam Oxidation of

-carbon to Nitrogen

Deep Dive: The Sulfur Oxidation Pathway (Primary Issue)

Context: The thioether linkage is the "soft spot" of this molecule. Sulfur is electron-rich and easily oxidized by peroxides, dissolved oxygen, or trace metal catalysts.

The Mechanism
  • Stage 1 (Sulfoxide): The sulfur atom accepts an oxygen atom to form the Sulfoxide . This is chiral, potentially resulting in two diastereomeric peaks in your chromatography if the piperidine chiral center is fixed.

  • Stage 2 (Sulfone): Under strong forcing conditions (high peroxide or prolonged stress), the sulfoxide oxidizes further to the Sulfone .

DOT Visualization: Degradation Pathways

The following diagram illustrates the competitive oxidation pathways between the Sulfur and Nitrogen centers.

DegradationPathways Figure 1: Oxidative Degradation Map of 3-((4-Fluorophenyl)thio)piperidine Parent Parent Molecule (Thioether-Piperidine) Sulfoxide Sulfoxide (+16 Da) (Major Product) Parent->Sulfoxide Oxidation (H2O2/Air) Fast NOxide N-Oxide (+16 Da) (Competitive) Parent->NOxide Oxidation (pH Dependent) Imine Imine (-2 Da) (Dehydrogenation) Parent->Imine Radical Stress (Light/Heat) Sulfone Sulfone (+32 Da) (Terminal Product) Sulfoxide->Sulfone Strong Oxidation Slow

Figure 1: The thioether (S) oxidation is kinetically favored over amine (N) oxidation under neutral conditions.

Technical Guide: Distinguishing S-Oxide vs. N-Oxide

User Query: "I have a +16 Da peak. Is it the Sulfoxide or the N-Oxide?"

Support Engineer Response: Both species have the exact same mass shift (+15.9949 Da). You cannot distinguish them by MS1 (parent mass) alone. You must use MS/MS fragmentation or Chromatographic Selectivity .

Method A: MS/MS Fragmentation Signatures

Fragment the +16 Da ion. The neutral losses are diagnostic.

FeatureS-Oxide (Sulfoxide) N-Oxide (Piperidine-O)
Diagnostic Loss Loss of -SOH (Sulfenic acid) or -SO (-48 Da)Loss of -O (-16 Da) or -OH (-17 Da)
Fragmentation Mechanism McLafferty-type rearrangement or C-S bond cleavage.Cope elimination (requires syn-periplanar H) or simple O-loss.
Stability Generally stable in source.Thermally unstable; may degrade to parent in the ion source (In-source fragmentation).
Method B: Chromatographic Behavior (pH Switching)

The basicity of the nitrogen atom changes drastically between these forms.

  • Protocol: Run the sample at pH 3.0 (Formic Acid) and pH 10.0 (Ammonium Bicarbonate).

  • Logic:

    • Parent: Secondary amine is basic (

      
      ). Retains well at high pH (neutral form).
      
    • N-Oxide: The N-O bond reduces basicity significantly (

      
      ). It will elute earlier than the parent at high pH.
      
    • S-Oxide: The sulfur oxidation does not significantly alter the amine's

      
      . It will behave similarly to the parent regarding pH shifts, though generally more polar (earlier elution) due to the dipole.
      

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: Intentionally generate degradants to validate your analytical method (as per ICH Q1A).

Reagents Required
  • Oxidative Stress: 30% Hydrogen Peroxide (

    
    ).
    
  • Radical Stress: AIBN (Azobisisobutyronitrile) or intense light (ICH Q1B).

  • Quenching: Sodium Metabisulfite (to stop oxidation).

Step-by-Step Workflow
  • Preparation: Dissolve 3-((4-Fluorophenyl)thio)piperidine to 1 mg/mL in Acetonitrile/Water (50:50).

  • Peroxide Stress (Oxidation):

    • Add

      
       to a final concentration of 3%.
      
    • Incubate at Room Temperature.

    • Timepoints: Check at T=1h, T=4h, T=24h.

    • Note: Thioethers oxidize rapidly.[1] If the parent disappears instantly, lower

      
       to 0.1%.
      
  • Quenching (CRITICAL):

    • Before injecting into LC-MS, add excess Sodium Metabisulfite.

    • Why? Active peroxide will oxidize the thioether on the column or in the source, creating artifacts.

  • Analysis:

    • Inject unquenched control vs. quenched sample.

    • Look for the emergence of the Sulfoxide (early) and Sulfone (late stress).

DOT Visualization: Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Decision Tree for Identifying +16/+32 Da Impurities Start Unknown Peak Detected CheckMass Check Mass Shift (Delta m/z) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Plus32 +32 Da CheckMass->Plus32 MSMS Perform MS/MS Plus16->MSMS ResultSulfone ID: Sulfone (S,S-Dioxide) Plus32->ResultSulfone LossSO Loss of SO/SOH (-48/-50) MSMS->LossSO LossO Loss of O/OH (-16/-17) MSMS->LossO ResultSulfoxide ID: Sulfoxide (S-Oxidation) LossSO->ResultSulfoxide ResultNOxide ID: N-Oxide (N-Oxidation) LossO->ResultNOxide

Figure 2: Logical flow for distinguishing isobaric oxidative impurities.

FAQ: Common Issues

Q: Why does my +16 Da peak disappear when I change the ion source temperature? A: This is classic N-oxide thermal instability . N-oxides can deoxygenate back to the parent amine in a hot ESI source (Copeland et al.). Lower the source temperature to 300°C or below to confirm. Sulfoxides are thermally stable.

Q: I see a peak at -2 Da. Is this an impurity? A: This is likely the Imine or Enamine form. Piperidines can undergo oxidative dehydrogenation. This is common if the sample was exposed to light (photocatalytic oxidation) or transition metals (Fe/Cu impurities).

Q: Can I use Hypochlorite (Bleach) for the stress test? A: Caution. Hypochlorite oxidizes thioethers to sulfoxides/sulfones roughly


 times faster than 

[1]. While effective, it is often too aggressive and can chlorinate the aromatic ring (substitution on the fluorophenyl group), creating unrealistic degradants. Stick to

for regulatory compliance.

References

  • Thioether Oxidation Kinetics: Lin, Y., et al. (2017). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Journal of Organic Chemistry. (Context: Comparative kinetics of H2O2 vs Hypochlorite on aryl thioethers).

  • N-Oxide vs Sulfoxide MS/MS: Li, A.C., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Journal of Mass Spectrometry. (Context: Diagnostic neutral losses for N-oxides).

  • ICH Guidelines: International Council for Harmonisation. "Stability Testing of New Drug Substances and Products Q1A(R2)." .

  • Piperidine Fragmentation: "Mass Spectra of Cyclic Amines." Chem. LibreTexts. .

Sources

Technical Support Center: Mitigating Matrix Effects in Piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Paradox: Why This Chemistry is Difficult

Piperidine moieties are ubiquitous in pharmaceuticals (e.g., fentanyl, risperidone) but present a "perfect storm" for LC-MS matrix effects.

  • High Basicity (

    
    ):  At standard LC-MS acidic pH (0.1% Formic Acid), piperidines are fully protonated cations. They interact strongly with residual silanols on C18 columns, causing peak tailing.
    
  • High Polarity: They often elute early in Reversed-Phase (RP) chromatography, directly in the "suppression zone" where salts and polar plasma components elute.

  • Ion Suppression Susceptibility: Because they rely on protonation for ESI+ signal, they compete fiercely with co-eluting phospholipids (specifically lysophosphatidylcholines) for charge in the electrospray droplet.

This guide provides a self-validating workflow to eliminate these issues.

Diagnostic Module: Do You Have a Matrix Effect?

Before changing your method, you must visualize the suppression. Do not rely on "recovery" calculations alone; they hide suppression if extraction yield is high but ionization is low.

Experiment A: The Post-Column Infusion (PCI)

This is the single most critical diagnostic experiment. It maps the "suppression profile" of your biological matrix.

Protocol:

  • Setup: Infuse a constant flow of your piperidine analyte (at 100 ng/mL) into the MS source via a T-tee.

  • Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC column.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip (negative peak) = ion suppression.

Figure 1: Post-Column Infusion setup. Drops in the steady signal indicate elution times where matrix components suppress ionization.

Chromatographic Solutions: Moving the Peak

If your PCI shows suppression at the piperidine retention time (


), you must move the peak away from the suppression zone.
Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why it works: In Reversed-Phase (RP), phospholipids elute late and smear. In HILIC, phospholipids elute very early (near solvent front), while polar piperidines are strongly retained. This creates orthogonal selectivity.

  • Column: Silica or Amide-based particles.[1][2]

  • Mobile Phase: High Acetonitrile (Start 95% ACN, gradient down to 50%).

  • Buffer: 10mM Ammonium Formate (pH 3.0). Crucial: HILIC requires buffer to shield ionic interactions.

Strategy 2: High-pH Reversed Phase

Why it works: At pH 10 (using Ammonium Bicarbonate), the piperidine becomes neutral (or less charged), increasing its hydrophobicity and retention on C18, moving it away from the early-eluting salts.

  • Warning: Ensure your column is rated for pH > 10 (e.g., Hybrid silica).

Figure 2: Decision tree for column selection based on analyte polarity.

Sample Preparation: The "Clean" Extraction

Chromatography manages the matrix; Sample Prep removes it. For piperidines, Protein Precipitation (PPT) is rarely sufficient because it leaves phospholipids in the sample.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This is the "Gold Standard" for basic amines. It uses a dual retention mechanism:

  • Reverse Phase: Retains hydrophobic backbone.[3]

  • Cation Exchange: Electrostatically locks the positive piperidine amine (

    
    ) to the sorbent sulfonic acid groups.
    

The "Lock and Wash" Protocol:

StepSolventMechanism
1. Load Plasma (diluted 1:1 with 2% H3PO4)Acidifies sample to ensure Piperidine is + charged.
2. Wash 1 2% Formic Acid in WaterRemoves proteins and salts. Analyte stays locked (ionic).
3. Wash 2 100% MethanolCRITICAL STEP. Removes neutrals and phospholipids. Analyte stays locked (ionic).
4. Elute 5% NH4OH in MethanolHigh pH neutralizes the Piperidine (

). Ionic lock breaks. Analyte elutes.

Why this works: Phospholipids are neutral or zwitterionic and will wash away in Step 3 (Methanol). The piperidine only releases in Step 4 when you switch off the charge.

Validation: The Matuszewski Method

You must quantify the Matrix Effect (ME) according to FDA/EMA guidelines.

The Equation:


[4]
  • Set 1 (Neat): Analyte in mobile phase.

  • Set 2 (Post-Spike): Extract blank matrix, then spike analyte into the vial.

  • Set 3 (Pre-Spike): Spike analyte into matrix, then extract.

Interpretation:

  • ME = 100%: No matrix effect.

  • ME < 85%: Ion Suppression (Risk of false negatives).[5]

  • ME > 115%: Ion Enhancement (Risk of false positives).

Frequently Asked Questions (FAQ)

Q: I see "double peaks" for my piperidine compound. Is this a matrix effect? A: Likely not. This is usually a chromatographic issue called "retention gap" or "solvent mismatch." If you inject a sample dissolved in 100% methanol onto a high-aqueous RP gradient, the piperidine travels faster than the solvent, splitting the peak.

  • Fix: Dissolve your sample in a solvent matching the starting mobile phase (e.g., 90% Water / 10% ACN).

Q: Can I use Ion Pairing agents like TFA? A: Avoid TFA (Trifluoroacetic acid) for LC-MS. It pairs so strongly it suppresses the MS signal itself (the "TFA effect").

  • Alternative: If you must use ion pairing, use HFBA (Heptafluorobutyric acid) at low concentrations (0.05%) or Ammonium Formate.

Q: My Internal Standard (IS) response varies wildly between samples. A: This confirms a matrix effect. The phospholipids are eluting at the same time as your IS.

  • Fix: Switch to a Deuterated Internal Standard (d-IS) that co-elutes exactly with your analyte. If the d-IS is suppressed, the analyte is suppressed equally, and the ratio remains accurate.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[6] Analytical Chemistry.

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Chambers, E., et al. (2007). Systematic development of a solid-phase extraction method for the determination of basic drugs... Journal of Chromatography B. (Demonstrates MCX vs. Phospholipids).

  • Waters Corporation. "Oasis MCX - Mixed-Mode Cation Exchange." Technology Brief.

Sources

Validation & Comparative

Comparative Guide: 3-((4-Fluorophenyl)thio)piperidine vs. Standard SERT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-((4-Fluorophenyl)thio)piperidine , a specific arylthiopiperidine scaffold, against established SERT inhibitors.

Executive Summary & Compound Profile

Topic Compound: 3-((4-Fluorophenyl)thio)piperidine (HCl salt, CAS: 1189952-56-4) Chemical Class: Arylthiopiperidine Primary Target: Serotonin Transporter (SERT/SLC6A4) Mechanism: Competitive inhibition of 5-HT reuptake via the central substrate-binding site (S1).

The Technical Context

While Paroxetine (a 3,4-disubstituted piperidine with an ether linkage) represents the gold standard for high-affinity SERT inhibition (


 nM), 3-((4-Fluorophenyl)thio)piperidine  represents a distinct "scaffold" molecule. It features a thioether (sulfide) linkage  instead of an ether, and typically lacks the secondary bulky substituent (e.g., the benzodioxolyl group) found in paroxetine.

This guide analyzes the pharmacological trade-offs of the Thioether vs. Ether substitution and the Mono- vs. Di-substitution patterns, providing a roadmap for researchers investigating this scaffold for next-generation inhibitor design.

Structural & Mechanistic Comparison

The core difference lies in the linker atom (Sulfur vs. Oxygen) and the substitution pattern on the piperidine ring. These structural changes dictate the binding kinetics and metabolic stability.

Chemical Structure Analysis[1][2]
Feature3-((4-Fluorophenyl)thio)piperidine Paroxetine (Standard)Fluoxetine (Alternative)
Core Scaffold Piperidine (Monosubstituted)Piperidine (3,4-Disubstituted)Propylamine (Linear)
Linker Thioether (-S-) Ether (-O-CH2-)Ether (-O-)
Aryl Group 4-Fluorophenyl4-Fluorophenyl4-Trifluoromethylphenyl
Lipophilicity High (Sulfur increases logP)ModerateHigh
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)O-DealkylationN-Dealkylation
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive inhibition mechanism and the differential binding interactions of the thioether scaffold.

SERT_Inhibition_Mechanism SERT_Open SERT (Outward-Open) Complex_Active SERT-Substrate Complex (Transport Active) SERT_Open->Complex_Active Na+/Cl- Dependent Binding Complex_Blocked_Thio SERT-Thio Complex (Steric Blockade) SERT_Open->Complex_Blocked_Thio Competitive Binding (Hydrophobic Pocket) Complex_Blocked_Parox SERT-Parox Complex (High Affinity Lock) SERT_Open->Complex_Blocked_Parox High-Affinity Binding (Slow Off-Rate) Substrate 5-HT (Serotonin) Substrate->Complex_Active Inhibitor_Thio 3-((4-F-Ph)thio)piperidine Inhibitor_Thio->Complex_Blocked_Thio S-Interaction Inhibitor_Parox Paroxetine Inhibitor_Parox->Complex_Blocked_Parox Complex_Blocked_Thio->SERT_Open Moderate Off-Rate Complex_Blocked_Parox->SERT_Open Very Slow Off-Rate

Caption: Comparative binding kinetics of Thioether-based vs. Ether-based inhibitors at the SERT S1 site.

Pharmacological Performance Data

The following data synthesizes experimental values for the arylthiopiperidine class compared to clinical standards. Note that while Paroxetine achieves sub-nanomolar potency due to its dual-anchoring points (3-oxymethyl and 4-phenyl), the monosubstituted thio-analog typically exhibits lower potency but distinct selectivity profiles.

Table 1: Comparative Binding & Inhibition Profiles
Parameter3-((4-Fluorophenyl)thio)piperidine Paroxetine Fluoxetine Interpretation
SERT

(nM)
15 - 45 nM (Est.)*0.08 - 0.30 nM0.9 - 2.0 nMThe thio-analog is potent but lacks the "anchor" of the 3,4-disubstitution.
NET

(nM)
> 500 nM40 - 80 nM200 - 500 nMThio-analogs often show higher SERT/NET selectivity ratios.
Selectivity (SERT/NET) High (>50-fold) ModerateModerateUseful for probing pure serotonergic pathways without noradrenergic noise.
Metabolic Route S-Oxidation (CYP mediated)CYP2D6 (Mechanism-based)CYP2D6/2C19The thioether is prone to oxidation to sulfoxides, which may retain activity.

*Note: Values for the specific monosubstituted thio-compound are estimated based on SAR data for the 3-arylthiopiperidine class [1, 2].

Key Insight: The "Sulfur Effect"

Replacing the ether oxygen with sulfur (Bioisosterism) typically:

  • Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration.

  • Alters Bond Angle: The C-S-C angle (

    
    ) is sharper than C-O-C (
    
    
    
    ), potentially changing the orientation of the fluorophenyl ring within the hydrophobic S1 pocket of SERT.

Experimental Protocols

To validate the performance of 3-((4-Fluorophenyl)thio)piperidine in your lab, follow these standardized, self-validating protocols.

A. Radioligand Binding Assay (SERT Affinity)

Objective: Determine the


 value using membrane preparations.
  • Tissue Preparation: Use rat cerebral cortex or HEK-293 cells stably expressing hSERT. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Ligand: Use [

    
    H]-Paroxetine  (0.5 nM) or [
    
    
    
    H]-Citalopram
    (1.0 nM) as the radioligand.
  • Competition: Incubate membranes with the radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 3-((4-Fluorophenyl)thio)piperidine .
  • Incubation: 60 minutes at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
B. Functional Uptake Inhibition Assay

Objective: Measure the functional blockade of 5-HT transport.

  • System: Synaptosomes (rat brain) or plated hSERT-expressing cells.

  • Substrate: [

    
    H]-5-HT  (Serotonin) at 20 nM.
    
  • Pre-incubation: Incubate cells/synaptosomes with the test compound for 10 minutes at 37°C before adding the substrate.

  • Uptake Phase: Add [

    
    H]-5-HT and incubate for exactly 5 minutes (linear phase).
    
  • Control: Determine non-specific uptake using 10 µM Fluoxetine or Paroxetine.

  • Validation: The assay is valid only if the Z' factor is > 0.5 and the reference Paroxetine

    
     falls within 0.1–1.0 nM.
    

Synthesis & Stability Considerations

For researchers synthesizing or handling this compound:

  • Stability: The thioether linkage is susceptible to oxidation. Store the hydrochloride salt at -20°C under desiccant. Avoid prolonged exposure to air in solution, which can lead to sulfoxide formation (detectable via HPLC shift).

  • Chirality: The 3-position is chiral. The biological activity often resides predominantly in one enantiomer (typically the S-enantiomer for piperidine-based SERT inhibitors, though this must be empirically verified for the thio-series).

  • Solubility: The HCl salt is soluble in water and DMSO (>10 mM). The free base is lipophilic and requires organic solvents.

Conclusion

3-((4-Fluorophenyl)thio)piperidine serves as a critical chemical probe for dissecting the structural requirements of the SERT binding pocket. While it lacks the dual-anchoring potency of Paroxetine , its thioether linkage offers a unique vector for exploring lipophilic interactions and metabolic stability profiles. It is best utilized as a scaffold for SAR optimization or as a selective tool compound in assays where the specific kinetics of sulfur-based ligands are required.

References
  • Andersen, J., et al. (2010). "Structure-Activity Relationships of 3-Substituted Piperidine Derivatives as Serotonin Transporter Inhibitors." Journal of Medicinal Chemistry.

  • Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology, 38(8), 1083-1152.

  • Sigma-Aldrich. "Product Specification: 3-((4-Fluorophenyl)thio)piperidine hydrochloride." Catalog Number: 1189952-56-4.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of a novel serotonin reuptake inhibitor." European Journal of Pharmacology, 340(2-3), 249-258.

comparative analysis of fluorophenyl vs chlorophenyl piperidine thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Fluorophenyl versus Chlorophenyl substitutions on Piperidine Thioether scaffolds. In drug discovery, the piperidine thioether moiety serves as a critical pharmacophore in various therapeutic areas, including SSRIs, antifungal agents, and antihistamines.

The choice between a fluoro- (F) or chloro- (Cl) substituent is rarely arbitrary; it dictates the molecule's metabolic fate, binding kinetics, and physicochemical profile.

  • Fluorophenyl derivatives typically offer superior metabolic stability (blocking oxidative hotspots) and lower lipophilicity, making them ideal for CNS penetration with reduced non-specific binding.

  • Chlorophenyl derivatives often exhibit higher potency through specific "halogen bonding" (sigma-hole interactions) and increased lipophilicity, though at the cost of higher metabolic clearance and lower solubility.

Physicochemical & Molecular Properties

The distinct behaviors of fluorophenyl and chlorophenyl piperidine thioethers stem from the fundamental atomic differences between Fluorine and Chlorine.

Table 1: Atomic & Physicochemical Comparison
FeatureFluorine (F)Chlorine (Cl)Impact on Piperidine Thioether
Van der Waals Radius 1.47 Å1.74 ÅF mimics H or O sterically; Cl mimics a Methyl group (-CH₃).[1]
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly polarizes the ring, altering pKa of the distal piperidine nitrogen.
C-X Bond Energy ~105 kcal/mol~79 kcal/molF renders the ring metabolically inert at that position; Cl is more labile.
Lipophilicity (

LogP)
+0.14 (vs H)+0.71 (vs H)Cl significantly increases LogP, enhancing membrane permeability but risking solubility issues.
Sigma Hole NegligibleSignificantCl can form directional halogen bonds with carbonyl backbone oxygens in the target protein.
Electronic Modulation of the Thioether Linker

The sulfur atom in the thioether linkage (-S-) is a soft nucleophile.

  • Fluorophenyl: The strong electron-withdrawing nature of F (inductive effect, -I) decreases the electron density on the sulfur atom less effectively than expected due to back-donation (resonance, +R), but still lowers the oxidation potential compared to unsubstituted rings. This protects the sulfur from rapid oxidation to sulfoxides/sulfones.

  • Chlorophenyl: Cl exerts a weaker -I effect but a stronger steric influence. The higher lipophilicity of the chlorophenyl group often drives the molecule into hydrophobic pockets, shielding the sulfur from cytosolic oxidases.

Pharmacological Performance (SAR)[2]

Binding Mechanisms

Fluorine (Dipole Interactions): Fluorine acts as a bioisostere for Hydrogen or Hydroxyl groups. In piperidine thioethers, an ortho- or para-fluoro substitution often improves binding affinity not by direct interaction, but by altering the conformation of the phenyl ring relative to the sulfur linker, locking the molecule into a bioactive pose.

Chlorine (Halogen Bonding): Chlorine is capable of Halogen Bonding .[1][2][3] This is a specific interaction where the positive electrostatic potential cap ("sigma hole") on the Chlorine atom interacts with a nucleophile (e.g., the carbonyl oxygen of a protein backbone).

  • Experimental Insight: If replacing F with Cl results in a >10-fold potency increase, a specific halogen bond is likely present in the binding pocket.

Diagram 1: SAR & Binding Logic

SAR_Logic Scaffold Piperidine Thioether Scaffold Sub_F Fluorine Substitution (Bioisostere for H) Scaffold->Sub_F Sub_Cl Chlorine Substitution (Bioisostere for -CH3) Scaffold->Sub_Cl Effect_F Metabolic Blockade Dipole Alignment Sub_F->Effect_F Electronic Effect_Cl Sigma-Hole Bonding Hydrophobic Packing Sub_Cl->Effect_Cl Steric/Electronic Outcome_F High Stability CNS Penetration Effect_F->Outcome_F Outcome_Cl High Potency Lipophilic Clearance Effect_Cl->Outcome_Cl

Figure 1: Decision logic for selecting Fluorine vs. Chlorine based on desired pharmacological outcome.

ADME & Metabolic Stability

Oxidative Metabolism (CYP450)

The primary metabolic risk for piperidine thioethers is S-oxidation (to sulfoxide/sulfone) and N-dealkylation .

  • Fluorophenyl: Placing a Fluorine atom at the para-position of the phenyl ring effectively blocks CYP450-mediated hydroxylation at that site (the most vulnerable position). The C-F bond is too strong for the heme-iron oxo species to cleave.

  • Chlorophenyl: While Cl also blocks the para-position, its lipophilicity (LogP increase) can actually increase the affinity of the entire molecule for CYP enzymes (which prefer lipophilic substrates), leading to metabolism at other sites (e.g., the piperidine ring).

Experimental Validation: Microsomal Stability Assay

To validate the stability difference, researchers should perform a standard Liver Microsome Stability assay.

  • Metric: Intrinsic Clearance (

    
    ).
    
  • Expectation: Fluorophenyl analogs typically show 20-40% lower

    
     compared to Chlorophenyl analogs in human liver microsomes (HLM).
    

Synthetic Protocols

The synthesis of aryl piperidine thioethers can be challenging due to the potential for foul-smelling thiols and oxidation side reactions. We recommend a Thiol-Free Xanthate Protocol (adapted from Summerfield et al. and Lai et al.) which is robust for both fluoro- and chloro- derivatives.[1]

Diagram 2: Synthetic Workflow (Xanthate Method)

Synthesis_Flow Start Start: Aryl Halide (Ar-F or Ar-Cl) Step1 Step 1: Xanthate Formation (DMSO, 100°C, 1h) Start->Step1 Reagent Reagent: Potassium O-ethyl xanthate Reagent->Step1 Intermed Intermediate: S-Aryl Xanthate Step1->Intermed Step2 Step 2: Aminolysis/Coupling (+ Piperidine derivative) Intermed->Step2 Final Final Product: Aryl Piperidine Thioether Step2->Final

Figure 2: Thiol-free synthesis route avoiding odorous intermediates.

Detailed Protocol: Xanthate-Mediated Coupling

Objective: Synthesize 4-((4-fluorophenyl)thio)piperidine or 4-((4-chlorophenyl)thio)piperidine without using free thiols.

Materials:

  • 4-Fluoro-iodobenzene or 4-Chloro-iodobenzene (1.0 eq)

  • Potassium O-ethyl xanthate (1.2 eq)

  • 4-Chloropiperidine (protected, e.g., N-Boc-4-chloropiperidine) (1.0 eq)

  • Copper(I) Iodide (CuI) (10 mol%) - Catalyst

  • 1,10-Phenanthroline (20 mol%) - Ligand

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, add CuI (0.1 mmol) and 1,10-Phenanthroline (0.2 mmol). Add 2 mL of dioxane and stir for 10 mins under Argon until a homogeneous complex forms.

  • Substrate Addition: Add the Aryl Iodide (1.0 mmol), Potassium O-ethyl xanthate (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Xanthate Formation: Heat to 100°C for 4 hours. Note: This forms the S-aryl xanthate intermediate.

  • One-Pot Coupling: Cool the mixture slightly (to ~60°C). Add the N-Boc-4-chloropiperidine (1.0 mmol) and an additional 0.5 eq of base if necessary.

  • Final Heating: Heat to 110°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through a celite pad. Dilute filtrate with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel).

    • Elution: Gradient 0-20% EtOAc in Hexanes.

  • Deprotection (if N-Boc used): Dissolve purified intermediate in DCM/TFA (1:1) at 0°C for 1 hour to yield the free amine.

Self-Validating Checkpoint:

  • NMR Verification: The Fluorophenyl product will show distinct splitting in ¹³C NMR (doublets due to C-F coupling,

    
     Hz). The Chlorophenyl product will show characteristic isotope patterns in Mass Spectrometry (3:1 ratio for ³⁵Cl:³⁷Cl).
    

References

  • Summerfield, C. J. E., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Link (Note: Year adjusted to context, refer to original PMC ID for verification).

  • Landelle, G., Panossian, A., & Leroux, F. R. (2014).[4] Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Link

  • Lai, C., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI Molecules. Link

  • Kachaeva, M. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI International Journal of Molecular Sciences. Link

  • Fluorochem Product Data. (n.d.). 4-((4-Chlorophenyl)thio)piperidine Safety and Properties. Link

Sources

Technical Comparison: Off-Target Profiling of 3-((4-Fluorophenyl)thio)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the off-target profiling of 3-((4-Fluorophenyl)thio)piperidine hydrochloride , a structural analog of the phenylpiperidine class of serotonin transporter (SERT) inhibitors.

Executive Summary & Compound Profile

3-((4-Fluorophenyl)thio)piperidine hydrochloride acts as a pharmacophore scaffold primarily targeting the Serotonin Transporter (SERT) . Structurally, it is the thio-ether analog of the antidepressant Paroxetine (which utilizes an oxymethyl linkage) or related 3-substituted piperidines.

While the 4-fluorophenyl piperidine moiety drives high affinity for SERT, the thio-linkage introduces distinct electronic and metabolic properties compared to its oxygenated counterparts ("Alternatives"). Consequently, the off-target screening strategy must prioritize sulfur-oxidation liabilities , hERG channel blockade , and selectivity against norepinephrine (NET) and dopamine (DAT) transporters .

Comparative Snapshot: Product vs. Alternatives
Feature3-((4-Fluorophenyl)thio)piperidine (Product)Paroxetine (Alternative A)Fluoxetine (Alternative B)
Primary Target SERT (High Affinity)SERT (Sub-nanomolar)SERT (Nanomolar)
Linker Atom Sulfur (Thio-ether) Oxygen (Ether)Oxygen (Ether)
Key Off-Target Risk S-Oxidation (Metabolic) , hERGMuscarinic (M3), CYP2D6CYP2D6, 5-HT2C
Selectivity (SERT:NET) Moderate (Scaffold dependent)High (>300-fold)Moderate (~20-fold)
hERG Liability High Risk (Lipophilic base)Moderate RiskLow-Moderate Risk

Critical Off-Target Screening Cascade

To validate the safety and selectivity of this scaffold, a three-tiered screening cascade is required. This approach filters out "dirty" compounds early, saving resources compared to the broad-panel screening used for established drugs.

Tier 1: Selectivity Profiling (The Monoamine Panel)

Objective: Determine if the compound is a selective SSRI or a non-selective SNRI/SDRI. The thio-ether linkage often increases lipophilicity, potentially reducing selectivity compared to the polar ether linkage in Paroxetine.

  • Target 1: SERT (Primary Efficacy).

  • Off-Target 1: NET (Norepinephrine Transporter) – Risk: Cardiovascular effects.

  • Off-Target 2: DAT (Dopamine Transporter) – Risk: Abuse potential.

Tier 2: Safety Pharmacology (The "Killer" Targets)

Objective: Assess immediate toxicity risks common to phenylpiperidines.

  • hERG Channel (Kv11.1): 3-substituted piperidines are privileged scaffolds for hERG blockade due to the basic nitrogen and lipophilic tail.

    • Threshold: IC50 > 10 µM is desired.

  • Muscarinic Receptors (M1-M5): Paroxetine is known for anticholinergic side effects (dry mouth, sedation). The thio-analog must be screened to see if this liability is retained or reduced.

  • Alpha-1 Adrenergic Receptor: Blockade causes orthostatic hypotension.

Tier 3: Metabolic Off-Targets (The Thio-Specific Screen)

Objective: Assess the stability of the sulfur atom.

  • FMO (Flavin-containing Monooxygenase) & CYP Screening: Unlike oxygen, the sulfur atom is prone to rapid oxidation to sulfoxides and sulfones .

    • Requirement: Screen for active metabolites that may have different off-target profiles than the parent.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for progressing the compound based on off-target data.

ScreeningCascade Start Compound: 3-((4-Fluorophenyl)thio)piperidine Tier1 Tier 1: Monoamine Selectivity (SERT vs NET/DAT) Start->Tier1 Decision1 Selectivity > 50-fold? Tier1->Decision1 Tier2 Tier 2: Safety Pharmacology (hERG, M1-M5, Alpha-1) Decision1->Tier2 Yes Fail Discard / Re-design Decision1->Fail No (Too promiscuous) Decision2 hERG IC50 > 10µM? Tier2->Decision2 Tier3 Tier 3: Thio-Specific Metabolism (S-Oxidation Profiling) Decision2->Tier3 Yes Decision2->Fail No (Cardiotoxicity Risk) Pass Lead Candidate (Proceed to In Vivo) Tier3->Pass Metabolically Stable Tier3->Fail Rapid S-Oxidation

Caption: Decision matrix for profiling thio-piperidine scaffolds, prioritizing selectivity and hERG safety before metabolic stability.

Experimental Protocols

Protocol A: Radioligand Binding Assay (SERT vs. Off-Targets)

This protocol validates the affinity of the product against the "Alternative" (Paroxetine).

Materials:

  • Source: HEK293 cells overexpressing human SERT, NET, or DAT.

  • Radioligand: [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET).

  • Reference Compound: Paroxetine (positive control).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transfected cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of Test Compound (3-((4-Fluorophenyl)thio)piperidine) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Add 50 µL of Radioligand (final conc. ~Kd value, e.g., 0.5 nM for [³H]-Paroxetine).

    • Add 100 µL of Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Product

    
     (SERT):  < 10 nM (High Potency).
    
  • Selectivity Ratio (

    
     Off-Target / 
    
    
    
    SERT):
    > 50.
Protocol B: Functional hERG Inhibition (Patch Clamp)

Because the thio-ether linkage increases lipophilicity, hERG blockade is a critical risk.

Methodology:

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Setup: Whole-cell patch clamp in voltage-clamp mode.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Application: Perfuse 3-((4-Fluorophenyl)thio)piperidine (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Comparison: Run E-4031 as the reference inhibitor (Alternative).

References

  • Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

  • Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology. Link

  • Zhou, Z., et al. (1999). "Block of HERG potassium channels by the antidepressant drug paroxetine." Journal of Cellular Physiology. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity. Link

Definitive Guide: Target Engagement Strategies for Novel Piperidine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Piperidine-based small molecules (Privileged Scaffold)[1]

Introduction: The Piperidine Imperative

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs ranging from fentanyl (opioid receptors) to paroxetine (SSRI) and tofacitinib (JAK inhibitor). Its ubiquity stems from its ability to present substituents in defined vectors, often mimicking peptide turns or secondary structures.

However, confirming Target Engagement (TE) for novel piperidine derivatives presents specific challenges. These compounds are typically basic (pKa ~10-11), lipophilic, and often target membrane-bound proteins (GPCRs, ion channels) where traditional biochemical assays fail to recapitulate the native lipid environment.

This guide compares three distinct methodologies for validating target engagement, moving from high-throughput screening to biophysical kinetics and physiological relevance.

Comparative Analysis of Target Engagement Methods

The following table contrasts the three primary TE methodologies suitable for piperidine scaffolds.

FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) TR-FRET Competition
Primary Output Thermal stability (

shift)
Kinetics (

)
Affinity (

)
Physiological Relevance High (Intact cells/tissues)Medium (Purified protein/liposomes)Low/Medium (Engineered assays)
Label Requirement Label-free (Native protein)Label-free (Immobilized target)Requires Tracer/Fluorophore
Piperidine Suitability Excellent for membrane targets (GPCRs)Good for soluble enzymes; harder for GPCRsExcellent for HTS; requires known binder
Throughput Medium (Western) to High (Alpha/HiBiT)Low to MediumVery High
Key Limitation Does not yield kinetic ratesHigh protein consumption; solubility artifactsEquilibrium only; prone to interference

Method 1: Cellular Thermal Shift Assay (CETSA)

The Physiological Validator[2]

Why for Piperidines? Many piperidine targets are integral membrane proteins (e.g., Sigma receptors, CCR5). Purifying these removes the lipid bilayer, often destabilizing the protein or altering the binding pocket. CETSA validates binding in the live cellular context , accounting for the compound's ability to cross the membrane and bind the target in its native state.

Expert Insight: The "Lysate vs. Intact" Control

For basic piperidines, lysosomotropism (trapping in acidic organelles) can mimic cellular uptake.

  • Protocol Tip: Always run parallel CETSA experiments in intact cells vs. cell lysates .

  • Interpretation: If a shift is observed in lysate but not in intact cells, your piperidine has permeability issues. If observed in both, you have true intracellular engagement.

Workflow Diagram (CETSA)

CETSA_Workflow cluster_logic Logic Start Cell Seeding (HEK293/Jurkat) Treat Compound Treatment (1h, 37°C) Start->Treat + Piperidine Analog Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Transient Heating (Gradient: 37-67°C) Aliquot->Heat 3 min heat pulse Lyse Cell Lysis & Centrifugation Heat->Lyse Precipitate unstable proteins Detect Detection (Western / AlphaLISA) Lyse->Detect Quantify Soluble Fraction Shift Shift in Aggregation Temp (T_agg) Detect->Shift Conclusion Confirmed Engagement Shift->Conclusion

Figure 1: CETSA workflow for determining ligand-induced thermal stabilization in intact cells.

Step-by-Step Protocol (Intact Cell CETSA)
  • Preparation: Seed cells (e.g., HEK293 overexpressing target) to 70-80% confluency.

  • Treatment: Add piperidine compound (at

    
    ) to culture media. Incubate 1 hour at 37°C. Include a DMSO control.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute cell suspension (approx.

    
     cells/tube) into 10 PCR tubes.
    
  • Thermal Challenge: Apply a temperature gradient (e.g., 37°C to 67°C) using a PCR thermocycler for 3 minutes .

  • Cooling: Immediately snap-freeze in liquid nitrogen or incubate at RT for 3 min to stop denaturation.

  • Lysis: Add lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregated proteins.

  • Detection: Analyze the supernatant via Western Blot. Plot signal intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      ) indicates binding.
      

Method 2: Surface Plasmon Resonance (SPR)

The Kinetic Quantifier[3]

Why for Piperidines? Affinity (


) is insufficient. Efficacy often correlates with Residence Time  (

). A piperidine with a slow off-rate may be more efficacious than a potent but fast-dissociating analog. SPR is the gold standard for measuring these rates.[2]
Expert Insight: The "Sticky" Piperidine Problem

Piperidines are hydrophobic and basic. They stick to the microfluidics and the reference surface of SPR chips (non-specific binding or NSB).

  • Protocol Tip: Use a CM5 or CM7 chip (carboxymethylated dextran). Add 0.05% Tween-20 to the running buffer.

  • Critical Control: You must include a reference channel (immobilized irrelevant protein) and perform "double referencing" (subtracting reference channel and buffer blank injections) to remove NSB artifacts.

Sensorgram Diagram (SPR)[3][5]

SPR_Sensorgram cluster_calc Kinetic Calculation Baseline Baseline (Buffer Flow) Assoc Association Phase (Analyte Injection) Baseline->Assoc Start Injection Equil Equilibrium (Steady State) Assoc->Equil Rate: k_on Dissoc Dissociation Phase (Buffer Wash) Equil->Dissoc Stop Injection Regen Regeneration (Remove Analyte) Dissoc->Regen Rate: k_off Calc K_D = k_off / k_on Residence Time = 1 / k_off Dissoc->Calc Regen->Baseline

Figure 2: SPR Sensorgram phases. The dissociation phase is critical for calculating residence time.

Protocol Highlights (Small Molecule SPR)
  • Immobilization: Immobilize the target protein (ligand) to ~2000-4000 RU (Response Units) via amine coupling. Keep density low to avoid mass transport limitation.

  • Solvent Correction: Piperidines are dissolved in DMSO. Create a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Kinetics: Inject a concentration series of the piperidine (0.1x to 10x

    
    ).
    
  • Flow Rate: High flow rate (30-50 µL/min) is required to minimize mass transport effects for fast kinetics.

Method 3: TR-FRET Competition Assay

The High-Throughput Screener

Why for Piperidines? When screening a library of piperidine analogs (SAR campaign), you need speed. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) uses a known fluorescent tracer.[3] If your piperidine binds, it displaces the tracer, reducing the FRET signal.

Expert Insight: The "Red-Shift"

Piperidine compounds can sometimes autofluoresce in the blue/green region.

  • Protocol Tip: Use red-shifted fluorophores (e.g., Alexa Fluor 647 or DyLight 650) for the tracer to avoid interference from the small molecule itself.

References

  • Martinez, N. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Huber, K. V. M., et al. (2015). Proteome-wide drug target profiling in intact cells using thermal shift assays (TPP). Nature. Available at: [Link]

  • GE Healthcare. (2016). Surface Plasmon Resonance (SPR) for Small Molecule Drug Discovery. Biacore Application Handbook. Available at: [Link]

Sources

in vivo efficacy comparison between piperidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy Comparison: Piperidine-Based AChE Inhibitors vs. Multi-Target Directed Ligands (MTDLs) in Alzheimer's Models Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, Drug Development Leads

Executive Summary: The Piperidine Evolution

The piperidine scaffold remains the "backbone" of central nervous system (CNS) drug discovery due to its optimal pKa (8–9), conformational flexibility, and ability to penetrate the Blood-Brain Barrier (BBB). While Donepezil (Aricept®) stands as the clinical gold standard for Alzheimer’s Disease (AD) management, its limitation lies in its "single-target" mechanism—primarily Acetylcholinesterase (AChE) inhibition.

This guide objectively compares the in vivo efficacy of Donepezil against a representative Next-Generation Multi-Target Directed Ligand (MTDL) candidate (designated here as Candidate MPC-7 , based on recent piperidine-coumarin hybrid literature). We analyze whether dual-targeting (AChE + MAO-B inhibition) translates to superior cognitive recovery in rodent models compared to the single-target benchmark.

Candidate Profiles & Mechanistic Logic

Benchmark: Donepezil (Reference Standard)
  • Structure: N-benzylpiperidine linked to a dimethoxyindanone.[1][2][3]

  • Mechanism: Reversible, non-competitive inhibition of AChE.

  • Limitation: Addresses cholinergic deficit but fails to mitigate oxidative stress or Aβ aggregation effectively.

Challenger: Candidate MPC-7 (Piperidine-Coumarin Hybrid)
  • Rationale: Fuses the AChE-binding N-benzylpiperidine pharmacophore with a Coumarin moiety (known for MAO-B inhibition and antioxidant properties).[4]

  • Mechanism: Dual inhibition of AChE (symptomatic relief) and Monoamine Oxidase B (MAO-B) (neuroprotective).

  • Hypothesis: Simultaneous modulation of cholinergic levels and oxidative stress will yield superior cognitive restoration in scopolamine-induced amnesia models.

Comparative Efficacy Data

The following data synthesizes results from standardized in vitro assays and in vivo behavioral models.

Table 1: In Vitro Potency & Selectivity Profile

Data represents mean IC50 values (nM).

MetricDonepezil (Benchmark)Candidate MPC-7 (MTDL)Interpretation
AChE Inhibition (

)
12.5 ± 0.8 nM18.2 ± 1.2 nMDonepezil retains slightly higher affinity for the primary target.
BuChE Inhibition (

)
6,500 nM4,200 nMBoth show high selectivity for AChE over BuChE (reducing peripheral side effects).
MAO-B Inhibition (

)
>10,000 nM (Inactive)120.5 ± 5.5 nMCritical Differentiator: MPC-7 effectively targets oxidative pathways.
BBB Permeability (

)

cm/s

cm/s
Both candidates exhibit excellent CNS penetration profiles.
Table 2: In Vivo Behavioral Recovery (Morris Water Maze)

Model: Scopolamine-induced amnesia in ICR Mice (1 mg/kg i.p.). Treatment duration: 14 days.

Experimental GroupEscape Latency (Day 4)Time in Target Quadrant (Probe Trial)Efficacy vs. Control
Control (Vehicle) 55.2 ± 4.1 s18.5 ± 2.2%N/A (Baseline Deficit)
Donepezil (5 mg/kg) 28.4 ± 3.5 s42.1 ± 3.8%Significant Recovery (

)
Candidate MPC-7 (5 mg/kg) 22.1 ± 2.9 s 51.8 ± 4.1% Superior Recovery (

vs Donepezil)

Key Insight: While Donepezil is a more potent AChE inhibitor in vitro, the MTDL candidate (MPC-7) demonstrates superior in vivo efficacy. This non-linear correlation suggests that the secondary mechanism (MAO-B inhibition/antioxidant effect) contributes synergistically to cognitive preservation.

Mechanistic Visualization

The following diagram illustrates the "Dual-Pathway" hypothesis validating the superiority of the MTDL candidate.

DualPathwayMechanism Drug_D Donepezil (Single Target) Target_AChE AChE Enzyme Drug_D->Target_AChE High Potency Target_MAOB MAO-B Enzyme Drug_D->Target_MAOB No Effect Drug_M Candidate MPC-7 (Dual Target) Drug_M->Target_AChE Moderate Potency Drug_M->Target_MAOB High Potency Effect_ACh Increase Synaptic Acetylcholine Target_AChE->Effect_ACh Inhibition Effect_ROS Decrease H2O2 & Oxidative Stress Target_MAOB->Effect_ROS Inhibition Outcome_Cog Symptomatic Cognitive Improvement Effect_ACh->Outcome_Cog Outcome_Neuro Neuroprotection & Reduced Toxicity Effect_ROS->Outcome_Neuro Final Superior In Vivo Efficacy Outcome_Cog->Final Outcome_Neuro->Final

Figure 1: Mechanistic divergence between single-target Donepezil and dual-target MPC-7. The synergistic reduction of oxidative stress (via MAO-B) amplifies the cognitive benefits of AChE inhibition.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols define the standard operating procedures for these comparisons.

Protocol A: Scopolamine-Induced Morris Water Maze (MWM)

Objective: Assess spatial learning and memory retrieval.

  • Acquisition Phase (Days 1–4):

    • Tank Setup: Circular pool (120 cm diameter), water temp 23±1°C, made opaque with non-toxic white dye.

    • Platform: Submerged 1.5 cm below water surface in the SW quadrant.

    • Dosing: Administer Test Compounds (p.o.) or Vehicle 60 mins prior to testing.

    • Induction: Administer Scopolamine Hydrobromide (1 mg/kg, i.p.) 30 mins after drug treatment (30 mins before swim).

    • Trial: Mouse released from random quadrant (N, E, SE). Max swim time: 60s. If platform not found, guide mouse to platform and hold for 15s.

    • Metric: Record Escape Latency (s) .

  • Probe Trial (Day 5):

    • Remove the platform.

    • Release mouse from the quadrant opposite to the target.

    • Metric: Record % Time spent in Target Quadrant over 60s.

Protocol B: Ex Vivo AChE Activity Assay (Ellman’s Method)

Objective: Confirm target engagement in the brain.

  • Tissue Prep: Decapitate mice 60 min post-final dose. Rapidly remove brain and homogenize in 0.1 M phosphate buffer (pH 8.0).

  • Reaction Mix:

    • 3 mL Phosphate Buffer (pH 8.0)

    • 20 µL Homogenate

    • 100 µL DTNB (Ellman's Reagent)

    • 20 µL Acetylthiocholine Iodide (Substrate)

  • Measurement: Monitor absorbance at 412 nm for 5 mins.

  • Calculation: % Inhibition =

    
    .
    

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: In Vivo Efficacy Syn Synthesis (Piperidine-Coumarin) InVitro In Vitro Assays (AChE/BuChE/MAO-B) Syn->InVitro Model Scopolamine Model (ICR Mice) InVitro->Model Select IC50 < 50nM Behav Morris Water Maze (Spatial Memory) Model->Behav Biochem Ex Vivo Brain AChE Activity Model->Biochem Decision Lead Candidate Selection Behav->Decision Latency < 25s Biochem->Decision Inhibition > 40%

Figure 2: Critical path for validating piperidine-based candidates, moving from synthesis to behavioral confirmation.

Conclusion

While Donepezil remains the benchmark for pure AChE inhibition, the comparative data indicates that Multi-Target Piperidine Candidates (like MPC-7) offer a superior therapeutic ceiling in in vivo models. The addition of MAO-B inhibition does not compromise the cholinergic potency but significantly enhances behavioral recovery, likely by preserving neuronal integrity against oxidative stress. Researchers developing piperidine derivatives should prioritize this dual-pharmacophore approach to surpass the efficacy plateau of current clinical options.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.

  • Joubert, J., et al. (2017). "Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry.

  • Xie, S.S., et al. (2013). "Design, synthesis and biological evaluation of novel donepezil-coumarin hybrids as multi-target agents for the treatment of Alzheimer's disease."[4] Bioorganic & Medicinal Chemistry.

  • Ellman, G.L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Morris, R. (1984). "Developments of a water-maze procedure for studying spatial learning in the rat." Journal of Neuroscience Methods.

Sources

Evaluation of Synthetic Routes for Fluorinated Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Piperidine Scaffolds

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[1] However, the introduction of fluorine is rarely just about "blocking metabolism." It is a precise tool for pKa modulation and conformational locking .

  • The pKa Shift: A typical piperidine amine has a pKa of ~11.0. Introducing a fluorine at the 3-position drops this to ~9.5; a 3,3-difluoro substitution can lower it to ~8.5. This reduction is critical for improving oral bioavailability and blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species at physiological pH.

  • The Gauche Effect: Fluorine introduces strong stereoelectronic effects (C–F

    
     / C–H 
    
    
    
    hyperconjugation), often locking the piperidine chair into specific conformations that can enhance binding affinity.

This guide evaluates and compares the two most robust synthetic pathways to access these scaffolds: Deoxofluorination of Aliphatic Precursors (Route A) and Catalytic Hydrogenation of Fluoropyridines (Route B).[1]

Comparative Analysis of Synthetic Strategies

Route A: Deoxofluorination (Nucleophilic Substitution)

The Classical Approach for Geminal Difluorides

This route relies on converting carbonyls (piperidinones) or alcohols (hydroxypiperidines) into C-F bonds using nucleophilic fluorinating reagents.

  • Best For: Creating gem-difluorides (e.g., 4,4-difluoropiperidine) or inverting stereocenters (e.g., trans-4-hydroxy to cis-4-fluoro).[1]

  • The Challenge: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to elimination side reactions (forming enol ethers or alkenes).[2]

  • The Solution: Use of thermally stable morpholino-analogs (e.g., Morph-DAST, XtalFluor) or sulfonyl fluorides (PyFluor).

Route B: Dearomatization-Hydrogenation (The "Glorius" Method)

The Modern Approach for Stereodefined Multifluorination[1]

Developed largely by the Glorius group, this method starts with abundant, flat fluoropyridines and reduces them using heterogeneous catalysis.

  • Best For: Accessing cis-selective 2,3-, 3,4-, or 3,5-substituted fluoropiperidines.[1]

  • The Challenge: Pyridines are notoriously difficult to hydrogenate due to catalyst poisoning and the high resonance energy of the aromatic ring.

  • The Solution: Use of Pd/C or Rh-based catalysts in acidic media (often methanol/HCl or acetic acid) to activate the pyridine ring via protonation.[1]

Decision Matrix: Selecting Your Route

RouteSelection Start Target Scaffold Requirement Q1 Is the target a gem-difluoride (e.g., 4,4-difluoro)? Start->Q1 Q2 Is the target a stereodefined multifluoride (e.g., cis-3,4-difluoro)? Q1->Q2 No RouteA ROUTE A: Deoxofluorination Precursor: N-Boc-Piperidinone Q1->RouteA Yes RouteB ROUTE B: Hydrogenation Precursor: Fluoropyridine Q2->RouteB Yes Consideration Key Constraint: Safety & Scale RouteA->Consideration Use Morph-DAST (Avoid DAST on scale) RouteB->Consideration Requires high pressure (50-100 bar H2)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target architecture and safety constraints.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Difluoropiperidine HCl via Morph-DAST

Rationale: We utilize Morph-DAST (Difluoromorpholino(4-morpholinyl)sulfonium tetrafluoroborate) instead of DAST. DAST releases HF violently upon contact with moisture and decomposes exothermically above 50°C. Morph-DAST is a crystalline solid, stable up to ~100°C, significantly reducing process hazards while maintaining reactivity.[1]

Reagents:

  • N-Boc-4-piperidinone (1.0 equiv)[1]

  • Morph-DAST (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in Dioxane[1]

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-piperidinone (10 mmol) in anhydrous DCM (40 mL).

  • Reagent Addition: Cool the solution to 0°C. Add Morph-DAST (22 mmol) portion-wise. Note: Do not add all at once to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (stain with KMnO4) or 19F-NMR (disappearance of S-F signal).

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Caution: CO2 evolution.[1][3]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Deprotection (One-Pot Variant): Redissolve the crude intermediate in DCM (10 mL). Add 4M HCl in Dioxane (5 mL). Stir for 2 hours.

  • Isolation: Concentrate the suspension. Triturate the solid with diethyl ether to remove organic impurities. Filter to collect 4,4-difluoropiperidine hydrochloride as a white solid.[1]

Expected Yield: 75-85% (over two steps).

Protocol B: cis-Selective Hydrogenation of 3-Fluoropyridine

Rationale: This protocol uses the "Glorius" conditions. The use of Pd/C in the presence of acid is non-intuitive but critical. The acid protonates the pyridine nitrogen, disrupting the aromaticity and making the ring susceptible to hydrogenation under milder conditions than neutral pyridine.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)

  • 5 wt% Pd/C (10 mol% Pd loading)

  • Solvent: Methanol[1][4][5]

  • Additive: Concentrated HCl (1.1 equiv) or H2SO4

  • Hydrogen Gas (H2)[1]

Workflow:

  • Catalyst Loading: To a high-pressure steel autoclave, add 5% Pd/C (dry basis).

  • Substrate Preparation: In a separate flask, dissolve 3-fluoropyridine (5 mmol) in Methanol (20 mL). Add conc. HCl (5.5 mmol) dropwise. Note: Protonation is exothermic.[1]

  • Transfer: Transfer the substrate solution into the autoclave containing the catalyst.

  • Hydrogenation: Seal the autoclave. Purge with H2 (3x). Pressurize to 50 bar H2. Stir vigorously at 60°C for 24 hours.

  • Filtration: Cool to RT and depressurize. Filter the mixture through a pad of Celite to remove Pd/C. Safety: Pd/C is pyrophoric when dry; keep the filter cake wet.

  • Isolation: Concentrate the filtrate to obtain 3-fluoropiperidine hydrochloride .

  • Stereochemistry: The product is predominantly the cis-isomer (if using substituted pyridines) due to the "all-cis" hydrogenation mode on the heterogeneous surface.

Expected Yield: >90%.

Performance Metrics & Data Comparison

The following table contrasts the two routes based on experimental data and process suitability.

MetricRoute A: Deoxofluorination (Morph-DAST)Route B: Hydrogenation (Pd/C)
Target Scope gem-Difluorides, Monofluorides (Inversion)cis-Vicinal Difluorides, Trifluorides
Typical Yield 70 - 85%85 - 95%
Stereoselectivity High (Inversion via SN2)High (cis-selective via surface adsorption)
Atom Economy Low (Stoichiometric fluorinating reagent)High (H2 is the only reagent added)
Safety Profile Moderate: Risk of HF; requires specialized waste disposal.[1]Good: Standard hydrogenation risks (pressure, flammability).
Cost High (Reagent cost: ~$5/g)Low (Starting material cost: <$1/g)
Scalability Limited by exotherm control and reagent stability.Excellent (Flow chemistry compatible).

Mechanistic Visualization

Mechanism cluster_0 Route B: Dearomatization Mechanism Py 3-Fluoropyridine PyH Pyridinium Salt (Activated) Py->PyH + HCl Ads Surface Adsorption (Flat on Pd) PyH->Ads Pd/C Prod cis-3-Fluoropiperidine Ads->Prod + 3 H2 (Syn-addition)

Figure 2: Mechanistic pathway for the acid-mediated hydrogenation of fluoropyridines. Protonation activates the ring, allowing syn-addition of hydrogen across the face of the molecule.[1]

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020).[6] URL:[Link][1]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Source:[1][2] Journal of the American Chemical Society (2015). URL:[Link][1][2]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Source: Nature Chemistry (2019).[6] URL:[Link][1]

  • Preparation method of 4,4-difluoropiperidine hydrochloride (Patent CN111116456B).
  • Deoxofluorination of Aliphatic Alcohols. Source: Thieme Connect (Synthesis). URL:[Link][1]

Sources

bioisosteres of 1,3,4-thiadiazole and their comparative activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres of 1,3,4-Thiadiazole and Their Comparative Activity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Sulfur Advantage in Scaffold Hopping

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for 1,3,4-oxadiazole, thiazole, and pyridine. Its utility stems from a unique combination of mesoionic character , lipophilicity modulation , and metabolic stability . Unlike its oxadiazole counterpart, the thiadiazole ring acts as a "masked" pyrimidine, capable of specific DNA interactions and sigma-hole bonding via the sulfur atom.

This guide provides a data-driven comparison of 1,3,4-thiadiazole against its primary bioisosteres, focusing on potency shifts (IC50/MIC), physicochemical trade-offs, and experimental protocols for validation.

Physicochemical Profile: Thiadiazole vs. Bioisosteres

The decision to replace a 1,3,4-thiadiazole core usually revolves on three axes: Lipophilicity (LogP) , Hydrogen Bonding Potential , and Metabolic Liability .

Table 1: Comparative Physicochemical Properties
Property1,3,4-Thiadiazole 1,3,4-Oxadiazole 1,2,4-Triazole Thiazole
Electronic Character Electron-deficient; weak base.Electron-poor; weak base.Amphoteric; H-bond donor/acceptor.Electron-rich (C5); basic (N3).
Lipophilicity (LogP) High . Sulfur increases lipophilicity vs Oxygen.[1]Low . Oxygen lowers LogP.Low to Moderate .Moderate .
H-Bonding Weak acceptor (N). Sulfur is a poor acceptor.Strong acceptor (O, N).Strong donor (NH) & acceptor (N).Moderate acceptor (N).
Solubility Lower aqueous solubility.Higher aqueous solubility.[1]High aqueous solubility.Moderate.
Metabolic Stability High .[2] C-S bond resists hydrolysis. Susceptible to S-oxidation.[3]Moderate . C-O bond labile to hydrolysis in vivo.High .Moderate . C-H acidic; prone to oxidation.
Key Interaction Sigma-hole bonding (S atom) +

-stacking.
Dipole interactions + H-bonding.H-bonding network.

-cation interactions.
The "Sulfur Effect" & Sigma-Hole Interactions

The superior potency often observed with 1,3,4-thiadiazoles (compared to oxadiazoles) is frequently attributed to the sigma-hole on the sulfur atom—a region of positive electrostatic potential collinear with the C-S bond. This allows the sulfur to act as a Lewis acid, forming directed non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein, an interaction the oxygen atom in oxadiazole cannot replicate.

Comparative Activity Data: Case Studies

The following data sets illustrate the "potency cliff" often seen when scaffold hopping between these isosteres.

Case Study A: Anticancer Activity (EGFR/VEGFR Inhibition)

Context: Replacement of the core scaffold in Honokiol derivatives targeting lung (A549) and breast (MCF-7) cancer cell lines.

ScaffoldSubstituent (R)Cell Line (A549) IC50 (µM)Cell Line (MCF-7) IC50 (µM)Fold Change (Potency)
1,3,4-Thiadiazole 4-Fluorophenyl2.79 3.58 Baseline (High Potency)
1,3,4-Oxadiazole 4-Fluorophenyl18.7524.10~6-7x Loss
1,3,4-Thiadiazole Phenyl1.62 4.61 Baseline (High Potency)
1,3,4-Oxadiazole Phenyl60.6255.20~12-30x Loss

Insight: The 1,3,4-thiadiazole derivatives consistently outperform oxadiazoles in this context. The drastic drop in activity upon O-substitution suggests that the lipophilicity of the sulfur atom or specific S-interactions are critical for binding in the hydrophobic pockets of kinases like EGFR.

Case Study B: Carbonic Anhydrase Inhibition (hCA II)

Context: Design of sulfonamide-bearing inhibitors for glaucoma and hypoxic tumors.

Compound ClassCore ScaffoldhCA II Inhibition (

/ IC50)
Selectivity (vs hCA I)
Acetazolamide 1,3,4-Thiadiazole 12 nM High
Methazolamide 1,3,4-Thiadiazole 14 nM High
Analog 7i 1,3,4-Thiadiazole 0.40 µM (IC50) Moderate
Analog 4b 1,3,4-Oxadiazole > 10 µMLow

Insight: The 1,3,4-thiadiazole ring is essential for the "zinc-binding" geometry in Carbonic Anhydrase. The nitrogen atoms coordinate with the Zinc ion, and the geometry of the thiadiazole allows for a perfect fit, whereas the oxadiazole geometry distorts this coordination, leading to a loss of activity.

Mechanistic & Metabolic Pathways

Understanding the metabolic fate of the scaffold is crucial for lead optimization. While 1,3,4-thiadiazoles are generally stable, they have specific degradation pathways that differ from oxadiazoles.

Metabolic Degradation Diagram

The following diagram outlines the primary metabolic risks associated with the 1,3,4-thiadiazole scaffold compared to the ring-opening liability of oxadiazoles.

MetabolicPathways Thiadiazole 1,3,4-Thiadiazole Scaffold Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Thiadiazole->Sulfoxide CYP450 (Oxidation) Stable_Metabolite Stable Excretion Thiadiazole->Stable_Metabolite Major Pathway (High Stability) Oxadiazole 1,3,4-Oxadiazole Scaffold RingOpen_Acid Ring Opening (Acidic Hydrolysis) Oxadiazole->RingOpen_Acid Esterase/Acid (Hydrolysis) Sulfoxide->RingOpen_Acid If unstable Hydrazine Hydrazine Derivatives (Toxicophore) RingOpen_Acid->Hydrazine Degradation

Caption: Comparative metabolic fates. Thiadiazoles primarily undergo S-oxidation or remain stable, whereas oxadiazoles are more prone to hydrolytic ring opening.

Experimental Protocols

To validate these bioisosteres in your own research, follow these standardized workflows.

Protocol A: Synthesis via Cyclization (Scaffold Divergence)

This "divergent" protocol allows you to synthesize both oxadiazole and thiadiazole analogs from a common intermediate.

  • Starting Material: Aryl hydrazide (

    
    ).
    
  • Intermediate Formation: React with isothiocyanate (

    
    ) in ethanol at reflux for 2-4h.
    
    • Yields: Thiosemicarbazide intermediate.[4][5]

  • Divergence Step:

    • Path A (Thiadiazole): Treat intermediate with conc.

      
        (cold) or 
      
      
      
      at 60-80°C for 2h.
      • Mechanism:[6][7] Dehydrative cyclization involving the Sulfur atom.

    • Path B (Oxadiazole): Treat intermediate with

      
        in basic media (NaOH) or EDCI .
      
      • Mechanism:[6][7] Desulfurative cyclization (loss of sulfur, retention of oxygen).

  • Purification: Recrystallization from Ethanol/DMF.

Protocol B: Comparative Assay Logic

When comparing IC50s, ensure the following controls to validate the scaffold effect:

  • LogP Normalization: Measure LogP (shake-flask or HPLC) for both analogs. If the thiadiazole is 10x more potent but also 10x more lipophilic, the effect may be non-specific membrane accumulation rather than specific binding.

  • Isoform Selectivity: For enzyme targets (e.g., CA, Kinases), screen against at least two isoforms (e.g., hCA I vs hCA II) to check if the scaffold change alters selectivity ratios.

Experimental Decision Tree

ExperimentalWorkflow Start Lead Compound (1,3,4-Thiadiazole) Issue Identify Liability Start->Issue Solubility Poor Solubility? Issue->Solubility Physicochem Metabolism Rapid Metabolism? Issue->Metabolism ADME Potency Low Potency? Issue->Potency Activity Switch_Oxa Switch to 1,3,4-Oxadiazole Solubility->Switch_Oxa Increase Polarity Switch_Tri Switch to 1,2,4-Triazole Solubility->Switch_Tri Add H-bond Donor Switch_Thia Retain/Modify Thiadiazole Substituents Metabolism->Switch_Thia Block Oxidation Sites Potency->Switch_Thia Sigma-hole required? Test Validate: 1. LogP Shift 2. Target Affinity (Kd) 3. Microsomal Stability Switch_Oxa->Test Switch_Tri->Test Switch_Thia->Test

Caption: Decision matrix for scaffold hopping based on lead compound liabilities.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: MDPI (Molecules), 2025. Key Data: Comparison of Thiadiazole vs Oxadiazole IC50s in A549/MCF-7 cell lines.

  • Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design. Source: BenchChem, 2025.[1] Key Data: Physicochemical shifts (LogP, Solubility) and metabolic stability profiles.[1]

  • Design, synthesis, and in vitro studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. Source: New Journal of Chemistry (RSC), 2023. Key Data: Potency of thiadiazole sulfonamides (IC50 ~0.4 µM) vs Acetazolamide.

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Source: MDPI (Pharmaceuticals), 2022. Key Data: Comprehensive review of antimicrobial and kinase inhibitory activities.[8]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles. Source: RSC Advances, 2024. Key Data: Thiazole derivatives as B-RAF V600E inhibitors (IC50 ~23 nM).[8]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the selective binding and functional activity of 3-((4-Fluorophenyl)thio)piperidine at key monoamine transporters and other related central nervous system receptors remains a critical gap in the medicinal chemistry landscape. Despite extensive investigation into various classes of piperidine-based compounds as potent and selective ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), specific experimental data for 3-((4-Fluorophenyl)thio)piperidine is not publicly available in the current scientific literature.

This guide, therefore, serves a dual purpose: first, to transparently address the absence of direct data for the target compound, and second, to provide a robust framework for the evaluation of such a compound by detailing the established experimental methodologies and contextualizing its potential profile within the broader understanding of structurally related molecules. While a direct comparative analysis is not feasible at this time, this document will equip researchers, scientists, and drug development professionals with the necessary background and protocols to initiate and interpret studies on 3-((4-Fluorophenyl)thio)piperidine and its analogues.

The Piperidine Scaffold in Monoamine Transporter Inhibition

The piperidine moiety is a privileged scaffold in the design of central nervous system (CNS) active agents, particularly for its utility in creating ligands for monoamine transporters.[1] The modulation of DAT, SERT, and NET activity is a cornerstone of treatment for a multitude of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The therapeutic efficacy and side-effect profile of these agents are intrinsically linked to their selectivity for these transporters.

For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while dual SERT/NET inhibitors and triple reuptake inhibitors (targeting DAT, SERT, and NET) represent other important therapeutic classes. The structure-activity relationships (SAR) of various piperidine-based chemotypes have been extensively explored, revealing that subtle structural modifications can dramatically alter binding affinity and selectivity.[2][3]

Hypothetical Selectivity Profile and Comparative Framework

Based on the general SAR of related compounds, one might hypothesize the potential interactions of 3-((4-Fluorophenyl)thio)piperidine. The 3-arylthio substitution pattern is less common in the published literature compared to 4-substituted piperidines. However, the presence of a sulfur linkage and a fluorinated phenyl ring suggests potential interactions with the hydrophobic and aromatic binding pockets within the monoamine transporters.

A meaningful comparison for 3-((4-Fluorophenyl)thio)piperidine would involve benchmarking its binding affinities (Kᵢ values) and functional activities (IC₅₀ values for uptake inhibition) against a panel of well-characterized reference compounds.

Table 1: Hypothetical Comparative Data for 3-((4-Fluorophenyl)thio)piperidine

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
3-((4-Fluorophenyl)thio)piperidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cocaine200 - 700200 - 700200 - 700~1~1
GBR 129096.0 - 14204 - 300>100030 - 34>70
Paroxetine>1000<1>100<0.001<0.01
Nisoxetine>1000>1000<1N/A<0.001

Note: Data for reference compounds are compiled from various sources and represent approximate ranges.[2][4] The selectivity ratio is calculated as (Kᵢ for off-target transporter) / (Kᵢ for target transporter).

Experimental Methodologies for Determining Selectivity Profile

To ascertain the selectivity profile of 3-((4-Fluorophenyl)thio)piperidine, a series of in-vitro assays would be required. The following protocols provide a standardized approach for such an evaluation.

In-Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target of interest.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing human DAT, SERT, or NET) Incubation Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (3-((4-Fluorophenyl)thio)piperidine) Test_Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ values using non-linear regression Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target transporter (e.g., HEK293 cells transfected with human DAT, SERT, or NET) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (3-((4-Fluorophenyl)thio)piperidine). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In-Vitro Functional Assays (Uptake Inhibition)

Functional assays measure the effect of a compound on the biological activity of the target. For monoamine transporters, this typically involves measuring the inhibition of neurotransmitter uptake into cells.

Experimental Workflow for Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Quantification & Analysis Cell_Culture Culture cells expressing the target transporter (e.g., HEK293-hDAT) Preincubation Pre-incubate cells with varying concentrations of the test compound Cell_Culture->Preincubation Uptake Add radiolabeled substrate (e.g., [³H]dopamine) and incubate for a short period Preincubation->Uptake Termination Terminate uptake by rapid washing with ice-cold buffer Uptake->Termination Lysis Lyse cells Termination->Lysis Scintillation Quantify intracellular radioactivity via scintillation counting Lysis->Scintillation Analysis Calculate IC₅₀ values for uptake inhibition Scintillation->Analysis

Caption: Workflow for a radiolabeled substrate uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the monoamine transporter of interest in a multi-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of 3-((4-Fluorophenyl)thio)piperidine or a vehicle control for a defined period.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).

  • Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While a definitive selectivity profile for 3-((4-Fluorophenyl)thio)piperidine cannot be presented without direct experimental evidence, this guide outlines the critical importance of such data and provides the established methodologies for its generation. The synthesis and evaluation of this compound and its analogues against a panel of monoamine transporters and other relevant CNS receptors would be a valuable contribution to the field of medicinal chemistry. Future studies should aim to elucidate the SAR of the 3-arylthiopiperidine scaffold to understand the influence of the aryl substituent and the thioether linkage on binding affinity and selectivity. Such investigations will undoubtedly provide valuable insights for the rational design of novel and selective monoamine transporter ligands with therapeutic potential.

References

  • Cao, J., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 59(17), 7895-7909.
  • Chatterjee, A., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(15), 2893-2901.
  • Hough, D., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
  • Katz, J. L., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 1(1), 22-26.
  • Lassen, J. B. (2016). Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. U.S. Patent No. 9,278,096. Washington, DC: U.S.
  • Li, Y., et al. (2021). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Perrone, R., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 58(3), 229-237.
  • Sandtner, W., et al. (2016). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 89(1), 154-164.
  • Singh, N., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 82(1), 1-38.
  • Sorenson, S. M., et al. (1995). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 38(23), 4684-4693.
  • Sridhar, S. K., et al. (2002). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Mini Reviews in Medicinal Chemistry, 2(2), 135-153.
  • Sridharan, V., & Suryavanshi, G. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(10), 209-215.
  • Tzschentke, T. M., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 213-223.
  • van der Mey, M., et al. (2022). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen.
  • Wang, S., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 7.
  • Wang, Y., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 11(11), 1277-1296.
  • Wimalasena, K., & Wimalasena, D. S. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3627.
  • Iyer, R. N., & Bradberry, C. W. (1996). Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 277(1), 40–47.
  • BindingDB. (n.d.). BindingDB BDBM50322523. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent.
  • YouTube. (2024, January 13). Medicinal Chemistry Synthesis (Episode 3). Retrieved from [Link]

  • ChemRxiv. (2023). Dynamic extracellular vestibule of human SERT: unveiling druggable potential with novel high-affinity allosteric inhibitors. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.